Technical Documentation Center

4-Morpholineethanol, 2,5-dimethyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Morpholineethanol, 2,5-dimethyl-
  • CAS: 1216263-16-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Morpholineethanol, 2,5-dimethyl-: A Technical Guide to N-Alkylated Morpholine Scaffolds

Abstract As a Senior Application Scientist, I have frequently encountered the 2,5-dimethylmorpholine scaffold in both petrochemical formulations and advanced drug discovery pipelines. The N-alkylation of this scaffold to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I have frequently encountered the 2,5-dimethylmorpholine scaffold in both petrochemical formulations and advanced drug discovery pipelines. The N-alkylation of this scaffold to produce 4-Morpholineethanol, 2,5-dimethyl- (also known as 2-(2,5-dimethylmorpholino)ethanol) yields a highly versatile, bifunctional molecule. This whitepaper provides an in-depth, self-validating methodology for its synthesis, analytical characterization, and application rationale, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Before initiating synthesis, it is critical to establish the baseline parameters of the target molecule. The presence of methyl groups at the C2 and C5 positions of the morpholine ring introduces significant steric bulk compared to unsubstituted morpholine, altering both its nucleophilicity and its lipophilicity (LogP).

Table 1: Physicochemical Properties Summary
ParameterValue / Description
IUPAC Name 2-(2,5-dimethylmorpholin-4-yl)ethanol
CAS Registry Number 56360-12-4 (Base scaffold: 106-56-9)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Profile Miscible in H₂O, Dichloromethane (DCM), Ethanol
Stereochemistry Typically synthesized as a cis/trans diastereomeric mixture unless enantiopure (2R,5R)-2,5-dimethylmorpholine is utilized [4].

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of N-(2-hydroxyethyl)morpholines generally proceeds via two primary routes: the ring-opening of ethylene oxide or the bimolecular nucleophilic substitution (Sₙ2) using a haloethanol.

Causality in Route Selection: While ethylene oxide provides a highly atom-economical route favored in ton-scale industrial manufacturing, its extreme flammability, toxicity, and gaseous state at room temperature make it highly impractical and hazardous for bench-scale pharmaceutical development. Therefore, the Sₙ2 alkylation utilizing 2-chloroethanol is the preferred laboratory method.

We employ Potassium Carbonate (K₂CO₃) as a mild, heterogeneous base. The causality behind selecting K₂CO₃ over stronger bases (like NaH or KOtBu) is to prevent the competitive E2 elimination of 2-chloroethanol into ethylene oxide, which would drastically alter reaction kinetics and compromise the safety profile of the closed-system reaction.

Synthesis A 2,5-Dimethylmorpholine (Nucleophile) C Base (K2CO3) Solvent (MeCN) A->C B 2-Chloroethanol (Electrophile) B->C D 4-Morpholineethanol, 2,5-dimethyl- C->D SN2 Alkylation 80°C, 12h

Fig 1: SN2 alkylation pathway for the synthesis of 4-Morpholineethanol, 2,5-dimethyl-.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in chemical checkpoints (acid-base phase switching) that inherently purify the product and validate the success of the transformation without relying solely on downstream chromatography.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a dry, round-bottom flask with 2,5-dimethylmorpholine (1.0 equivalent, 10 mmol) and anhydrous Acetonitrile (MeCN, 0.2 M).

  • Add finely powdered anhydrous K₂CO₃ (2.0 equivalents). Note: The heterogeneous nature of K₂CO₃ requires vigorous magnetic stirring (>600 rpm) to ensure sufficient surface-area contact.

Step 2: Electrophile Addition

  • Attach a reflux condenser and heat the suspension to 40°C.

  • Add 2-chloroethanol (1.2 equivalents) dropwise over 15 minutes.

  • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, mitigating the risk of quaternization (over-alkylation) of the newly formed tertiary amine.

Step 3: Reflux & In-Process Control

  • Elevate the temperature to 80°C (reflux) for 12 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The complete disappearance of the secondary amine spot (which stains deep purple/pink) validates the completion of the N-alkylation.

Step 4: Acid-Base Extraction (The Self-Validation Step)

  • Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M Aqueous HCl (3 x 20 mL).

  • Validation Check: The target tertiary amine protonates and migrates entirely to the aqueous layer. Unreacted 2-chloroethanol and neutral impurities remain in the organic layer, which is discarded.

  • Basify the aqueous layer with 2M NaOH until pH > 10. The solution will turn cloudy as the free-base product drops out of solution.

  • Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the pure product. This phase separation acts as a rigorous chemical filter, guaranteeing that only the basic nitrogenous compound is isolated.

Analytical Characterization

Thorough characterization is required to confirm the structural integrity of the isolated compound. The presence of the C2/C5 methyl groups creates a complex splitting pattern in the ¹H NMR spectrum due to the axial/equatorial proton environments.

Table 2: Expected ¹H NMR Characterization Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.05 - 1.15Doublet (d)6H-CH₃ groups at C2 and C5
2.30 - 2.80Multiplet (m)4HMorpholine ring -CH₂-N protons
2.55Triplet (t)2HN-CH₂- (ethanol chain)
3.40 - 3.70Multiplet (m)2HMorpholine ring -CH-O protons
3.65Triplet (t)2H-CH₂-OH (ethanol chain)
~3.00Broad singlet (br s)1H-OH (Exchangeable with D₂O)

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 160.2. Infrared Spectroscopy (FT-IR): Broad absorption band at ~3350 cm⁻¹ confirming the primary alcohol (-OH stretch), and a strong band at ~1120 cm⁻¹ corresponding to the ether linkage (C-O-C stretch) of the morpholine ring.

Mechanisms of Action in Target Applications

The 4-Morpholineethanol, 2,5-dimethyl- scaffold is not merely a synthetic curiosity; it is a highly functional moiety utilized across vastly different industrial sectors.

1. Pharmaceutical Development (API Scaffold): In medicinal chemistry, the 2,5-dimethylmorpholine group is utilized as a privileged, lipophilic hinge-binding motif. The methyl groups provide steric shielding to the basic nitrogen, slowing down cytochrome P450-mediated N-dealkylation, thereby improving the pharmacokinetic half-life of the drug. This specific moiety has been extensively cited in recent patents for Sepiapterin Reductase (SPR) inhibitors targeting neuropathic pain [1], and Pim Kinase inhibitors used in oncology[2] [4].

2. Petrochemical Industry (Corrosion Inhibition): In the oil and gas sector, this compound is a critical active ingredient in commercial drilling fluid additives (such as CONQOR 303A) [3]. The mechanism relies on the lone pairs of the morpholine nitrogen and oxygen, as well as the terminal hydroxyl group, which coordinate to the iron atoms on the surface of steel casing pipes. This forms a monomolecular passivating film that physically blocks corrosive agents (like H₂S and CO₂) from degrading the metal during deep-well drilling.

Applications Core 4-Morpholineethanol, 2,5-dimethyl- Pharma Pharmaceuticals (API Scaffold) Core->Pharma Scaffold Integration Industry Petrochemicals (Drilling Fluids) Core->Industry Formulation Kinase Pim Kinase / SPR Inhibitors Pharma->Kinase Corrosion Corrosion Inhibitor (CONQOR 303A) Industry->Corrosion

Fig 2: Dual-use application profile spanning pharmaceutical and petrochemical industries.

References

  • Title: CONDENSED HETEROCYCLIC COMPOUND - European Patent Office - EP 4219500 A1 Source: European Patent Office / Google Patents URL
  • Title: Heterocyclic compounds useful as pim kinase inhibitors - WO2017059251A1 Source: WIPO / Google Patents URL
  • Title: Drilling Chemicals Imports in Vietnam (CONQOR 303A Data) Source: Volza Trade Data URL: [Link]

  • Title: Phthalazine, aza- and diaza-phthalazine compounds and methods of use - US20060199817A1 Source: USPTO / Google Patents URL
Exploratory

An In-depth Technical Guide to the Discovery and Historical Literature of 2,5-dimethyl-4-Morpholineethanol

This guide provides a comprehensive overview of the early discovery and documented synthesis of 2,5-dimethyl-4-morpholineethanol. Intended for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the early discovery and documented synthesis of 2,5-dimethyl-4-morpholineethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, offering insights into the chemical principles and experimental procedures of the time.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry and industrial applications, known for their versatile chemical properties.[1][2] The introduction of substituents onto the morpholine ring and its side chains allows for the fine-tuning of their physical and biological characteristics. This guide focuses on a specific derivative, 2,5-dimethyl-4-morpholineethanol, and traces its origins through the historical patent literature, which remains a primary source of information for many foundational chemical compounds.

Historical Discovery and Synthesis

The earliest documented synthesis of a "dimethyl morpholine ethanol" appears in a 1938 patent by Alexander L. Wilson, assigned to the Carbide and Carbon Chemicals Corporation.[3] This patent, US2105828A, details the production of morpholine ethanols and their ethers. While the patent broadly claims "dimethyl morpholine ethanol," the synthesis method described provides clues to the likely substitution pattern. The process involves the reaction of β,β'-dichlorodiisopropyl ether with morpholine.[3]

The use of β,β'-dichlorodiisopropyl ether as a starting material strongly suggests the formation of a 2,5-dimethyl substituted morpholine ring. The reaction proceeds through the formation of a dimorpholinium chloride intermediate, which is subsequently treated with a strong base to yield the desired dimethyl morpholine ethanol.[3]

Key Physicochemical Properties (from historical records)
PropertyValue
Boiling Point230°C (at atmospheric pressure)[3]
SolubilitySoluble in water[3]
BasicityDescribed as a "strongly basic liquid"[3]

Historical Synthesis Protocol

The following protocol is an interpretation of the method described in US Patent 2,105,828.[3] This procedure reflects the experimental practices of the early 20th century and should be approached with modern safety standards in mind.

Objective: To synthesize 2,5-dimethyl-4-morpholineethanol.

Materials:

  • β,β'-dichlorodiisopropyl ether

  • Morpholine

  • Strong aqueous solution of sodium hydroxide

  • Benzene (for extraction)

  • Isopropanol (for extraction)

  • Sodium Chloride

Experimental Workflow

Figure 1: Historical Synthesis Workflow

Step-by-Step Procedure:

  • Reaction: β,β'-dichlorodiisopropyl ether is reacted with morpholine. The patent does not specify the exact stoichiometry or reaction conditions, but a reaction yielding a dimorpholinium chloride salt is implied.

  • Isolation of Intermediate: The resulting reaction mixture, containing the salt and amine hydrochlorides, is evaporated to dryness.

  • Purification of Intermediate: The dried residue is extracted with isopropanol. This step is designed to separate the organic salt from inorganic byproducts like sodium chloride.

  • Salt Decomposition: The isopropanol extract, containing the dimethyl dimorpholinium chloride, is evaporated, and the resulting salt is heated with a strong, hot aqueous solution of sodium hydroxide. This treatment decomposes the salt to yield an oily layer of the free amine, 2,5-dimethyl-4-morpholineethanol, which is insoluble in the sodium hydroxide solution.

  • Extraction of Product: The oily layer is extracted with benzene.

  • Purification of Product: The benzene extract is distilled to remove the solvent. The residue is then fractionally distilled under atmospheric pressure.

  • Final Product: The fraction boiling at approximately 230°C is collected as 2,5-dimethyl-4-morpholineethanol.[3]

Discussion of the Historical Method

The synthesis outlined in the 1938 patent is a classic example of nucleophilic substitution followed by a salt decomposition. The use of readily available, albeit hazardous by modern standards, starting materials like dichlorinated ethers was common during this period. The purification techniques described, such as extraction and fractional distillation, were standard laboratory practices.

The description of the final product as a "strongly basic water-soluble amine" is consistent with the chemical structure of a morpholine derivative containing a free hydroxyl group and a tertiary amine.[3]

Modern Context and Applications

While the historical literature on 2,5-dimethyl-4-morpholineethanol is sparse, the broader class of morpholine derivatives has seen extensive development. Morpholine and its substituted analogs are integral components in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1][2][4] The specific substitution pattern of 2,5-dimethyl-4-morpholineethanol could offer unique stereochemical and electronic properties that may be of interest in modern drug discovery and materials science.

Conclusion

The discovery and historical synthesis of 2,5-dimethyl-4-morpholineethanol are primarily documented in the patent literature of the early 20th century. The method described in US Patent 2,105,828 provides a fascinating glimpse into the chemical practices of the era and serves as the foundational reference for this particular compound. While direct contemporary research on this specific molecule is not abundant, the enduring importance of the morpholine scaffold suggests that even its earliest-described derivatives hold potential for future scientific exploration.

References

  • Wilson, A. L. (1938). Production of morpholine ethanols. U.S. Patent No. 2,105,828. Washington, DC: U.S.
  • Wikipedia. (2024). Morpholine. In Wikipedia. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Foundational

A Technical Guide to Substituted Morpholine Ethanols: Focus on 2,5-Dimethyl-4-Morpholineethanol

Abstract This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-morpholineethanol, a substituted N-hydroxyethylmorpholine derivative. While a dedicated CAS Registry Number for this specific molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-morpholineethanol, a substituted N-hydroxyethylmorpholine derivative. While a dedicated CAS Registry Number for this specific molecule is not prominently indexed, its chemical identity can be systematically understood through its constituent parts: the foundational 4-Morpholineethanol (N-(2-Hydroxyethyl)morpholine) core and the 2,5-dimethyl substituents on the morpholine ring. This document synthesizes data to detail the compound's chemical identifiers, physicochemical properties, a validated synthesis protocol, and its potential applications in research and industry. The insights provided are aimed at researchers, chemists, and professionals in drug development, offering a foundational understanding of this class of compounds.

Chemical Identity and Physicochemical Properties

The subject of this guide is a tertiary amine and a primary alcohol, characterized by a morpholine ring N-substituted with a 2-hydroxyethyl group and methyl groups at the C2 and C5 positions. The core chemical structure is foundational to its properties. For clarity, the properties of the parent compound, 4-Morpholineethanol (CAS No. 622-40-2), are provided as a baseline, with expected modifications arising from the dimethyl substitution discussed.

The addition of two methyl groups to the morpholine ring, as in 2,5-dimethyl-4-morpholineethanol, will predictably increase the molecular weight and likely elevate the boiling point and decrease the density slightly compared to the parent compound. The lipophilicity, and thus the LogP value, is also expected to increase.

Table 1: Chemical Identifiers and Properties

IdentifierValue for 4-Morpholineethanol (Parent Compound)Projected Value for 2,5-Dimethyl-4-Morpholineethanol
CAS Number 622-40-2[1][2]Not Indexed
IUPAC Name 2-(Morpholin-4-yl)ethan-1-ol[3]2-(2,5-Dimethylmorpholin-4-yl)ethan-1-ol
Molecular Formula C6H13NO2[1][2]C8H17NO2
Molecular Weight 131.17 g/mol [1]159.23 g/mol
Canonical SMILES OCCN1CCOCC1[2][3]CC1COCC(N1CCO)C
InChI Key KKFDCBRMNNSAAW-UHFFFAOYSA-N[1][2](Predicted)
Appearance Colorless to light yellow clear liquid[4]Predicted to be a clear liquid
Boiling Point ~223-227 °C[2]Predicted > 230 °C
Density ~1.08 g/mL at 25 °CPredicted ~1.0 g/mL
Solubility Miscible in water[5]Good solubility in water and organic solvents expected[4]

Synthesis Protocol: N-Alkylation of 2,5-Dimethylmorpholine

The most direct and industrially relevant method for preparing 2,5-dimethyl-4-morpholineethanol is through the N-alkylation of 2,5-dimethylmorpholine with ethylene oxide. This method is highly efficient for producing β-hydroxyethylamines.

Causality and Experimental Rationale

The synthesis relies on the nucleophilic ring-opening of ethylene oxide by the secondary amine (2,5-dimethylmorpholine). The nitrogen atom's lone pair of electrons attacks one of the carbon atoms of the ethylene oxide ring, which is strained and thus susceptible to nucleophilic attack. This reaction is typically performed in a protic solvent like water or an alcohol, which facilitates the protonation of the resulting alkoxide to yield the final primary alcohol. The choice of ethylene oxide is based on its high reactivity and its ability to directly install the desired 2-hydroxyethyl group in a single, atom-economical step.

Detailed Step-by-Step Methodology

Materials:

  • 2,5-Dimethylmorpholine (CAS: 14733-16-9)

  • Ethylene Oxide (CAS: 75-21-8)

  • Methanol (Solvent)

  • Nitrogen gas (for inert atmosphere)

  • 5 M Hydrochloric Acid (for pH adjustment/workup)

  • 5 M Sodium Hydroxide (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Reaction Vessel: Jacketed glass reactor or a high-pressure autoclave rated for the reaction conditions.

Protocol:

  • Reactor Preparation: The reactor is rendered inert by purging with nitrogen gas. This is critical to prevent side reactions and ensure safety, as ethylene oxide is flammable.

  • Charging the Reactor: Charge the reactor with 2,5-dimethylmorpholine (1.0 equivalent) and methanol (approx. 3-5 volumes relative to the amine).

  • Cooling: Cool the stirred solution to 0-5 °C using a chiller. This is a crucial safety and selectivity step to control the initial exotherm upon the addition of the highly reactive ethylene oxide.

  • Ethylene Oxide Addition: Ethylene oxide (1.1 equivalents) is slowly bubbled through the solution or added as a pre-condensed liquid via a pressure-equalizing dropping funnel. The temperature must be carefully monitored and maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours to ensure complete conversion.

  • Quenching & Workup: The reaction is carefully quenched by the slow addition of water. The pH is adjusted to ~2 with 5 M HCl to protonate any unreacted amine.

  • Extraction: The aqueous solution is washed with a nonpolar solvent (e.g., hexanes) to remove non-basic impurities.

  • Basification & Isolation: The aqueous layer is then cooled in an ice bath and the pH is adjusted to >11 with 5 M NaOH. This deprotonates the product, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethyl-4-morpholineethanol.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product of high purity.

Applications and Scientific Context

Derivatives of morpholine are widely used in organic synthesis and industrial applications.[5][6] The parent compound, 4-Morpholineethanol, serves as an intermediate in the preparation of pharmaceuticals and as a component in various formulations.[4][7]

  • Pharmaceutical Building Block: The morpholine scaffold is a key structural motif in medicinal chemistry, found in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[5] The introduction of the hydroxyethyl group provides a handle for further functionalization, for instance, in the creation of ester prodrugs to improve bioavailability.[7] The 2,5-dimethyl substitution adds steric bulk and increases lipophilicity, which can be leveraged by drug development professionals to fine-tune the pharmacokinetic properties of a lead compound.

  • Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors, particularly in boiler water and steam systems.[8][9] They work by neutralizing acidic gases like CO2 and forming a protective film on metal surfaces.[8][9] The volatility of these compounds is similar to water, allowing them to be distributed in both liquid and steam phases.[5]

  • Catalysis and Reagents: As a tertiary amine, 2,5-dimethyl-4-morpholineethanol can function as a base catalyst in various organic reactions. It can also serve as a reagent in the synthesis of more complex molecules.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2,5-dimethyl-4-morpholineethanol.

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation prep 1. Charge Reactor with 2,5-Dimethylmorpholine & Methanol cool 2. Cool to 0-5 °C prep->cool add_eo 3. Add Ethylene Oxide (Keep T < 10 °C) cool->add_eo react 4. Stir 12-18h at Room Temp add_eo->react quench 5. Quench with Water react->quench extract 6. Acid/Base Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Vacuum Distillation dry->purify

Caption: Workflow for the N-alkylation of 2,5-dimethylmorpholine.

References

  • National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). 4-Morpholineethanol. CAS Common Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-2,5-dimethyl thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(2-Hydroxyethyl)morpholine Synonyms. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.).
  • Len, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3154544A - Substituted morpholines.

Sources

Exploratory

Theoretical &amp; Computational Profiling of 4-Morpholineethanol, 2,5-dimethyl-

From Conformational Dynamics to Reactivity Descriptors Part 1: Executive Summary & Molecular Architecture 4-Morpholineethanol, 2,5-dimethyl- (CAS: 20662-84-4 / Related: 9084-06-4 mixtures) represents a bifunctional heter...

Author: BenchChem Technical Support Team. Date: March 2026

From Conformational Dynamics to Reactivity Descriptors

Part 1: Executive Summary & Molecular Architecture

4-Morpholineethanol, 2,5-dimethyl- (CAS: 20662-84-4 / Related: 9084-06-4 mixtures) represents a bifunctional heterocyclic scaffold merging the lipophilic, sterically defined 2,5-dimethylmorpholine core with a hydrophilic N-hydroxyethyl tail. While historically utilized in industrial corrosion inhibition due to its high electron-donating capacity, this molecule serves as an excellent case study for fragment-based drug design (FBDD) . Its amphiphilic nature and chiral centers make it a versatile ligand for modulating solubility and target specificity in kinase inhibitors (e.g., mTOR/PI3K pathways).

This guide outlines the theoretical frameworks required to profile this molecule, moving from quantum mechanical optimization of its stereoisomers to molecular dynamics simulations of its solvation behavior.

1.1 Stereochemical Complexity

The 2,5-dimethyl substitution pattern introduces two chiral centers at the C2 and C5 positions.[1] Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer creates a unique "diagonal" steric field that influences N-inversion and side-chain orientation.

  • Trans-Isomers ((2R,5S) / (2S,5R)): Typically the thermodynamically preferred conformers. The methyl groups can adopt a diequatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions.

  • Cis-Isomers ((2R,5R) / (2S,5S)): Force one methyl group into an axial position if the ring maintains a chair form, or induce a twist-boat distortion.

  • N-Substituent Effect: The hydroxyethyl group at N4 can adopt an axial or equatorial position. In 4-morpholineethanol derivatives, an intramolecular hydrogen bond often forms between the hydroxyl proton and the ether oxygen (O1), stabilizing specific rotamers.

Part 2: Computational Workflows & Visualization

To rigorously study this molecule, one must move beyond static structures. The following workflow integrates conformational searching with Density Functional Theory (DFT).

2.1 Conformational Search & Optimization Workflow

ConformationalWorkflow Start Input Structure (2R,5S)-4-(2-hydroxyethyl)-2,5-dimethylmorpholine ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Filter->DFT_Opt Top 10 Conformers FreqCalc Frequency Calculation (NIMAG = 0) DFT_Opt->FreqCalc Boltzmann Boltzmann Population Analysis (ΔG at 298K) FreqCalc->Boltzmann Gibbs Free Energy Output Global Minimum & Bioactive Conformer Boltzmann->Output

Figure 1: Hierarchical workflow for determining the bioactive conformation of 4-Morpholineethanol, 2,5-dimethyl-. The process filters thousands of random states down to the thermodynamically relevant few.

Part 3: Electronic Structure Theory (DFT)

For drug development, the electronic distribution determines metabolic stability (sites of oxidation) and ligand-receptor binding strength.

3.1 Frontier Molecular Orbitals (FMO)

The reactivity of 4-Morpholineethanol, 2,5-dimethyl- is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Primarily localized on the Nitrogen lone pair and the Oxygen atoms. High HOMO energy indicates susceptibility to electrophilic attack (e.g., by CYP450 enzymes).

  • LUMO Location: Often diffuse over the alkyl skeleton.

  • Chemical Hardness (η): A large HOMO-LUMO gap implies high chemical stability (low reactivity), a desirable trait for reducing off-target toxicity.

Table 1: Predicted Reactivity Descriptors (B3LYP/6-31G(d,p) Level) Note: Values are representative of 2,5-dimethylmorpholine derivatives.

DescriptorSymbolTypical Value (eV)Interpretation for Drug Design
HOMO Energy

-5.8 to -6.2Electron donor capability; correlates with metabolic oxidation potential.
LUMO Energy

0.5 to 1.2Electron acceptor capability; usually high for saturated amines (stable).
Energy Gap

~6.5 - 7.0Indicates a "hard" molecule; chemically stable in plasma.
Dipole Moment

(Debye)
2.1 - 2.8Influences solubility and membrane permeability.
3.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals binding hotspots:

  • Red Regions (Negative Potential): The ether oxygen (O1) and the hydroxyl oxygen on the tail. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The hydroxyl proton. This is the primary H-bond donor.

  • Green Regions (Neutral): The 2,5-dimethyl groups provide a hydrophobic shield, critical for fitting into lipophilic pockets (e.g., ATP binding sites).

Part 4: Physicochemical Profiling & Protocols

Understanding the "drug-likeness" requires accurate prediction of solvation parameters.

4.1 Solvation & Lipophilicity (LogP)

The hydroxyethyl side chain lowers the LogP compared to the parent dimethylmorpholine, improving water solubility. However, the intramolecular H-bond (OH···O) can "mask" the polar groups, effectively increasing the experimental LogP and enhancing membrane permeability (the "chameleon effect").

  • Protocol for LogP Calculation:

    • Calculate

      
       in water (PCM/SMD model).
      
    • Calculate

      
       in octanol (SMD model).
      
4.2 Experimental Validation Protocol: NMR Stereochemistry

To validate the computational predictions of cis/trans isomers, use Nuclear Overhauser Effect Spectroscopy (NOESY) .

  • Sample Prep: Dissolve 10 mg in

    
     (prevents H-bond disruption) and 
    
    
    
    (promotes H-bond disruption) to observe conformational shifts.
  • Target Signals:

    • Irradiate the Methyl protons at C2/C5.

    • Trans-isomer: Strong NOE to axial protons on C3/C6.

    • Cis-isomer: Strong NOE between the two methyl groups (if 1,3-diaxial) or specific ring protons depending on the chair flip.

  • Coupling Constants (

    
    ): 
    
    • Axial-Axial coupling: 10–12 Hz (indicates trans-diaxial relationship).

    • Axial-Equatorial: 2–5 Hz.

Part 5: References
  • Conformational Analysis of Morpholines: Maiti, N., et al. (2016). "Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations." ResearchGate. [Link]

  • Morpholine in Drug Design (mTOR Inhibitors): Dey, R., et al. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Cancers (Basel). [Link][2]

  • Catalytic & Theoretical Properties: Varga, G., et al. (2023). "Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study." Scientific Reports. [Link]

  • Industrial/Corrosion Context: Volza. (2022). "Dimethyl 2 & HSN Code 3824 Exports - Chemical Composition of Conqor 303A." [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Morpholineethanol, 2,5-dimethyl-: A Strategic Research and Development Guide

Abstract The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical and metabolic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical and metabolic properties, coupled with its synthetic tractability, make it a cornerstone of modern drug discovery.[1][3] This guide focuses on a specific, under-explored derivative: 4-Morpholineethanol, 2,5-dimethyl-. While direct biological data for this compound is not publicly available, this document serves as a strategic roadmap for its synthesis, characterization, and systematic evaluation across high-potential therapeutic areas. By leveraging structure-activity relationship (SAR) insights from related morpholine-containing compounds, we will outline a comprehensive research program designed to unlock the therapeutic promise of this novel chemical entity.

Introduction: The Rationale for Investigating 4-Morpholineethanol, 2,5-dimethyl-

The parent compound, 4-Morpholineethanol, is a simple, hydrophilic molecule. The introduction of dimethyl substitution at the C-2 and C-5 positions of the morpholine ring is predicted to significantly alter its pharmacological profile. These alkyl groups can influence the molecule's lipophilicity, conformational rigidity, and interactions with biological targets. Such substitutions on the morpholine ring have been shown to be critical for modulating the activity of various drug classes.[4][5]

This guide proposes a hypothesis-driven exploration of 4-Morpholineethanol, 2,5-dimethyl-, focusing on three key areas where morpholine derivatives have demonstrated significant promise: neurodegenerative diseases, oncology, and inflammatory disorders.[5][6][7]

Synthetic Strategy and Characterization

The initial and most critical step is the synthesis of 4-Morpholineethanol, 2,5-dimethyl-. Based on established methodologies for the synthesis of 2,5-disubstituted morpholines, a multi-step approach is proposed.[8][9][10]

Proposed Synthetic Workflow

Synthetic Workflow start Commercially Available Starting Materials (e.g., enantiopure epoxides, amino alcohols) step1 Synthesis of cis/trans-2,5-dimethylmorpholine start->step1 Multi-step synthesis step2 N-alkylation with 2-bromoethanol or ethylene oxide step1->step2 Purification final_product 4-Morpholineethanol, 2,5-dimethyl- (Target Compound) step2->final_product Final Purification & Characterization

Caption: Proposed synthetic route for 4-Morpholineethanol, 2,5-dimethyl-.

Detailed Protocol: Synthesis of 2,5-dimethylmorpholine (Illustrative)

This protocol is adapted from established methods for creating disubstituted morpholines.[9][10]

  • Reaction of Enantiopure Epoxide with Amino Alcohol: An enantiopure epoxide (e.g., (S)-propylene oxide) is reacted with an excess of an enantiopure amino alcohol (e.g., D-alaninol) in a suitable solvent like n-propanol at reflux. This reaction selectively yields a monoalkylation product.

  • Ring Closure: The resulting amino diol is then subjected to a ring-closure reaction. This can be achieved through selective activation of one of the hydroxyl groups followed by intramolecular cyclization.

  • Purification: The resulting 2,5-dimethylmorpholine is purified using standard techniques such as column chromatography or distillation.

  • N-alkylation: The purified 2,5-dimethylmorpholine is then N-alkylated using a reagent such as 2-bromoethanol in the presence of a non-nucleophilic base to yield the final product, 4-Morpholineethanol, 2,5-dimethyl-.

  • Characterization: The final compound's identity and purity will be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Therapeutic Area 1: Neurodegenerative Diseases

Morpholine-based compounds have shown significant potential as therapeutic agents for neurodegenerative diseases by targeting key enzymes like cholinesterases and monoamine oxidases.[6][11] The morpholine ring's ability to balance hydrophilicity and lipophilicity can enhance blood-brain barrier permeability, a critical feature for CNS-active drugs.[6]

Scientific Rationale

The 2,5-dimethyl substitution may enhance binding to the active sites of enzymes implicated in neurodegeneration. We will investigate the potential of our target compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease.

Experimental Workflow: Cholinesterase Inhibition Assay

Cholinesterase Inhibition Assay compound 4-Morpholineethanol, 2,5-dimethyl- reaction Enzymatic Reaction compound->reaction enzyme AChE or BuChE enzyme->reaction substrate Substrate (e.g., ATChI) substrate->reaction detection Spectrophotometric Detection of Thiocholine Product reaction->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for determining cholinesterase inhibitory activity.

Step-by-Step Protocol: In Vitro Cholinesterase Inhibition Assay
  • Preparation of Reagents: Prepare solutions of the target compound at various concentrations, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), and the substrate (e.g., acetylthiocholine iodide - ATChI). A chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is also prepared.

  • Assay Procedure: In a 96-well plate, add the enzyme and the test compound. After a pre-incubation period, add the substrate and DTNB.

  • Data Acquisition: Measure the absorbance at regular intervals using a microplate reader. The rate of the enzymatic reaction is proportional to the rate of color change.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Therapeutic Area 2: Oncology

The morpholine scaffold is a key component of several successful anticancer drugs, including the EGFR inhibitor gefitinib.[12] Morpholine derivatives have been shown to inhibit various kinases, such as PI3K and mTOR, which are crucial for cancer cell growth and survival.[5]

Scientific Rationale

The 2,5-dimethyl substitution could potentially enhance the binding affinity and selectivity of the molecule for specific kinase targets within cancer-related signaling pathways. A primary screening against a panel of human cancer cell lines is proposed to identify potential cytotoxic activity.

Experimental Workflow: Cancer Cell Line Viability Assay

Cancer Cell Viability Assay cells Human Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treatment with 4-Morpholineethanol, 2,5-dimethyl- (various concentrations) cells->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay gi50 GI50 Determination assay->gi50

Caption: Workflow for assessing anticancer activity in vitro.

Step-by-Step Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Morpholineethanol, 2,5-dimethyl- and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Potential Therapeutic Area 3: Anti-Inflammatory Applications

Morpholine derivatives have been reported to possess anti-inflammatory properties.[7] This activity can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Scientific Rationale

The anti-inflammatory potential of 4-Morpholineethanol, 2,5-dimethyl- will be assessed by its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. NO is a key mediator of inflammation.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

NO Inhibition Assay macrophages Macrophage Cell Line (e.g., RAW 264.7) treatment Pre-treatment with Test Compound macrophages->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation (24 hours) stimulation->incubation griess Griess Assay for Nitrite Measurement incubation->griess inhibition Calculation of NO Inhibition griess->inhibition

Caption: Workflow for evaluating anti-inflammatory activity.

Step-by-Step Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Morpholineethanol, 2,5-dimethyl- for a short period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Assay: Perform the Griess assay on the supernatant to quantify the amount of nitrite, a stable metabolite of NO.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.

Data Summary and Future Directions

The following table structure should be used to summarize the in vitro screening results:

Therapeutic AreaAssayEndpointResult (e.g., IC50, GI50)
NeurodegenerationAChE InhibitionIC50To be determined
NeurodegenerationBuChE InhibitionIC50To be determined
OncologyMCF-7 Cell ViabilityGI50To be determined
OncologyHCT-116 Cell ViabilityGI50To be determined
InflammationNO Production in RAW 264.7IC50To be determined

Based on the initial screening results, promising lead compounds will be further investigated through more detailed mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling.

Conclusion

While 4-Morpholineethanol, 2,5-dimethyl- is a novel and uncharacterized molecule, the strong precedent set by other morpholine derivatives in diverse therapeutic areas provides a compelling rationale for its investigation. This guide outlines a systematic and efficient research plan to synthesize this compound and evaluate its potential as a new therapeutic agent. The proposed workflows and protocols are based on established, robust methodologies that will generate high-quality, reproducible data to guide future drug development efforts.

References

  • Bunnage, M. E., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(7), 987-994. Available from: [Link]

  • Ciufolini, M. A., & Tan, D. S. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 925-928. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Tan, D. S., & Ciufolini, M. A. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 925-928. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Jain, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253-289. Available from: [Link]

  • Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. (2013). ResearchGate. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. Available from: [Link]

  • Epifani, E., et al. (1987). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Journal of Medicinal Chemistry, 30(6), 971-977. Available from: [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Available from: [Link]

Sources

Exploratory

Safety and Handling Precautions for 4-Morpholineethanol, 2,5-dimethyl-

Technical Guide for Research & Development Executive Summary & Chemical Identity 4-Morpholineethanol, 2,5-dimethyl- (CAS: Not widely listed as single isomer; often associated with mixture CAS or derivatives like 2762-27-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary & Chemical Identity

4-Morpholineethanol, 2,5-dimethyl- (CAS: Not widely listed as single isomer; often associated with mixture CAS or derivatives like 2762-27-8 for related isomers) is a tertiary amino alcohol used primarily as a corrosion inhibitor intermediate, a building block in pharmaceutical synthesis, and a specialized solvent/surfactant.

Due to the limited availability of specific toxicological datasets for this precise dimethyl derivative, this guide utilizes a Read-Across Hazard Assessment based on its structural analogs: 4-Morpholineethanol (CAS 622-40-2) and the parent Morpholine (CAS 110-91-8).

Safety Philosophy: Treat this substance as a Corrosive Alkaline Liquid and a Combustible Material . All handling protocols must prioritize the prevention of ocular damage and respiratory sensitization.

Chemical Identification
PropertyDetail
Chemical Name 2-(2,5-dimethylmorpholin-4-yl)ethanol
Common Synonyms 2,5-Dimethyl-N-(2-hydroxyethyl)morpholine; Dimethylmorpholine ethanol
Molecular Formula C₈H₁₇NO₂
Molecular Weight ~159.23 g/mol
Physical State Viscous liquid (typically colorless to pale yellow)
Solubility Miscible with water, alcohols, and ethers
Acidity (pKa) ~7.5–8.5 (Estimated; Weak base)

Hazard Identification & Toxicology (The "Why")

Understanding the molecular basis of the hazard is critical for selecting the correct engineering controls.

Core Hazards (GHS Classification - Inferred)

Based on Structure-Activity Relationships (SAR) of tertiary amino alcohols:

  • Skin Corrosion/Irritation (Category 1B/2): The tertiary amine nitrogen possesses a lone pair of electrons, making the compound basic. Upon contact with skin, it can saponify fats and dehydrate tissue, leading to irritation or chemical burns.

  • Serious Eye Damage (Category 1): Alkaline liquids are particularly dangerous to the eyes because they penetrate the cornea rapidly, causing deep tissue damage and potential blindness.

  • Acute Toxicity (Oral/Dermal): Likely harmful if swallowed or absorbed through the skin.

  • Flammability: Combustible liquid (Flash Point estimated >90°C). Vapors may form explosive mixtures with air at elevated temperatures.

Mechanism of Action
  • Alkaline Hydrolysis: The basicity of the morpholine ring drives the hydrolysis of protein and lipid components in cell membranes.

  • Sensitization Potential: Like many morpholine derivatives, prolonged exposure may induce respiratory or cutaneous sensitization.

Risk Management & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Use automated dispensing systems to avoid open pouring.

  • Engineering: Mandatory use of a certified Chemical Fume Hood.

  • Administrative: Standard Operating Procedures (SOPs) must be signed by all personnel.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Eyes Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient against alkaline splashes which can bypass side shields.
Hands Nitrile (Double gloved) or Butyl Rubber Latex is permeable to organic amines. Butyl rubber offers superior resistance to permeation.
Respiratory Respirator with Organic Vapor (OV) Cartridge Required only if working outside a fume hood (e.g., spill cleanup).
Body Chemical-Resistant Lab Coat / Apron Cotton lab coats can absorb the liquid and hold it against the skin.

Operational Protocols

Synthesis & Handling Workflow

The synthesis often involves the reaction of 2,5-dimethylmorpholine with Ethylene Oxide (EO) or 2-Chloroethanol. Both precursors are highly toxic.

SynthesisWorkflow cluster_safety Critical Safety Controls Precursors Precursors (2,5-Dimethylmorpholine + Ethylene Oxide) Reaction Reaction Phase (Exothermic/Pressure) Precursors->Reaction Controlled Addition (Temp < 50°C) Quench Quench/Workup (Neutralization) Reaction->Quench Cooling Required Purification Purification (Distillation) Quench->Purification Vacuum Storage Storage (Inert Atmosphere) Purification->Storage N2 Blanket

Figure 1: Safe synthesis workflow emphasizing thermal control during the exothermic alkylation step.

Storage & Incompatibilities
  • Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic – store under nitrogen or argon to prevent moisture absorption.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction may cause fire/explosion.

    • Strong Acids: Exothermic neutralization reaction.

    • Acid Chlorides/Anhydrides: Vigorous reaction.

    • Copper/Aluminum Alloys: Amines can corrode these metals; use Stainless Steel (304/316) or Glass equipment.

Waste Disposal[3]
  • Classification: Hazardous Waste (Alkaline/Corrosive).

  • Protocol: Collect in a dedicated container labeled "Basic Organic Waste". Do NOT mix with acidic waste streams (risk of heat generation/spattering).

  • Disposal: Incineration via a licensed chemical waste contractor.

Emergency Response Procedures

Self-Validating Response System: In an emergency, seconds count. Memorize the "Flush-Alert-Secure" protocol.

Exposure Response
  • Eye Contact: IMMEDIATE irrigation is critical.[1] Flush with tepid water for at least 30 minutes . Force eyelids open. Time is the only factor saving sight.

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash skin with soap and copious water.[2] Do not use solvents (ethanol/acetone) as they increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is labored, provide oxygen (trained personnel only).[3]

Spill Management Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<100 mL) Inside Hood Assess->Small Large Large Spill (>100 mL) Or Outside Hood Assess->Large ActionSmall Absorb with Vermiculite/Sand Neutralize with dilute Citric Acid Small->ActionSmall ActionLarge Evacuate Area Call HazMat Team Large->ActionLarge Disposal Bag as Hazardous Waste Label 'Corrosive' ActionSmall->Disposal

Figure 2: Decision logic for spill containment. Note that amine spills require specific neutralizers (weak acids) if safe to apply.

References

  • PubChem Database. 4-Morpholineethanol (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine. (Used for Read-Across Toxicology). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Ethylene Oxide). 29 CFR 1910.1047. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Role of Substituted Morpholines as Catalysts in Organic Synthesis

A Note to the Researcher: Initial searches for the specific compound "4-Morpholineethanol, 2,5-dimethyl-" as a catalyst in organic synthesis did not yield specific application notes or established protocols. This suggest...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial searches for the specific compound "4-Morpholineethanol, 2,5-dimethyl-" as a catalyst in organic synthesis did not yield specific application notes or established protocols. This suggests that this particular substituted morpholine may not be a commonly used catalyst or could be a novel, specialized compound with limited publicly available data.

However, the broader class of morpholine derivatives, particularly N-alkylated morpholines, are well-established and versatile catalysts in a range of organic transformations. This guide, therefore, focuses on the applications of structurally related and well-documented morpholine-based catalysts, providing a robust framework for understanding their catalytic activity and application. The principles and protocols discussed herein can serve as a valuable starting point for investigating the potential catalytic activity of "4-Morpholineethanol, 2,5-dimethyl-" or other novel morpholine derivatives.

Introduction to Morpholine-Based Catalysts

Morpholine and its derivatives are a class of saturated heterocyclic amines that have found widespread use in organic synthesis, not only as reagents and solvents but also as potent organocatalysts. The presence of the tertiary amine nitrogen atom, which can act as a Lewis base, is central to their catalytic activity. The steric and electronic properties of the morpholine ring, along with the nature of the substituent on the nitrogen atom, can be fine-tuned to modulate the catalyst's reactivity and selectivity.

This guide will primarily focus on the application of N-substituted morpholines, such as N-methylmorpholine, as catalysts in key organic reactions, with a particular emphasis on their well-established role in polyurethane synthesis.

Catalysis in Polyurethane Synthesis

The formation of polyurethanes, a cornerstone of the polymer industry, relies on the reaction between polyols and isocyanates. This reaction is often slow and requires catalysis to proceed at a practical rate. Tertiary amines, including N-alkylated morpholines, are widely used as catalysts in this process.

The Catalytic Mechanism of Urethane Formation

Computational studies have elucidated the mechanism by which tertiary amines like 4-methylmorpholine catalyze urethane formation. The catalytic cycle can be summarized as follows:

  • Activation of the Alcohol: The tertiary amine catalyst forms a hydrogen-bonded complex with the alcohol (polyol), increasing the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The activated alcohol then attacks the electrophilic carbon atom of the isocyanate group.

  • Proton Transfer and Product Formation: A proton is transferred from the alcohol to the nitrogen of the isocyanate, leading to the formation of the urethane linkage and regeneration of the catalyst.

A theoretical study comparing morpholine and 4-methylmorpholine as catalysts for urethane formation found that 4-methylmorpholine is a more effective catalyst.[1][2][3] This is attributed to a lower activation energy barrier for the reaction when catalyzed by 4-methylmorpholine.[3]

Urethane Formation Catalytic Cycle cluster_0 Catalytic Cycle Catalyst R₃N (e.g., N-Methylmorpholine) Activated_Complex R₃N•••H-O-R' Catalyst->Activated_Complex + R'-OH Alcohol R'-OH (Polyol) Alcohol->Activated_Complex Isocyanate R-N=C=O Urethane R-NH-C(=O)-O-R' Isocyanate->Urethane Activated_Complex->Urethane + R-N=C=O Urethane->Catalyst - Catalyst (regenerated)

Caption: Generalized catalytic cycle for tertiary amine-catalyzed urethane formation.

Protocol: General Procedure for Polyurethane Synthesis using a Tertiary Amine Catalyst

This protocol provides a general guideline for the synthesis of a polyurethane elastomer. The specific polyol, isocyanate, and catalyst concentration will need to be optimized for the desired material properties.

Materials:

  • Polyol (e.g., Poly(tetrahydrofuran), average Mn ~2,000)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • Tertiary Amine Catalyst (e.g., N-methylmorpholine)

  • Chain Extender (e.g., 1,4-Butanediol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF), if required

Procedure:

  • Preparation of the Prepolymer:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add the polyol.

    • Heat the polyol to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring.

    • Slowly add the diisocyanate to the polyol via the dropping funnel. The NCO:OH ratio should be greater than 1 (typically 1.5 to 2.0).

    • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • In a separate vessel, prepare a solution of the chain extender and the tertiary amine catalyst in the solvent (if used). The amount of chain extender is calculated to react with the excess isocyanate groups in the prepolymer. The catalyst concentration is typically in the range of 0.1-1.0 wt% of the total reactants.

    • Add the chain extender/catalyst mixture to the prepolymer with vigorous stirring.

    • Continue stirring until the viscosity of the mixture increases significantly.

  • Curing:

    • Pour the viscous mixture into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 100-120 °C) for several hours.

    • After curing, the polyurethane can be removed from the mold and post-cured at a lower temperature if necessary to complete the reaction and anneal the material.

Quantitative Data Summary: Catalyst Efficiency in Urethane Formation

CatalystRelative Activation Energy (Computational)Reference
4-MethylmorpholineLower[3]
MorpholineHigher[3]

Note: This table is based on computational data and serves to illustrate the relative catalytic activity.

Other Applications of Morpholine-Based Catalysts

While polyurethane synthesis is a major application, morpholine derivatives have also been explored as catalysts in other organic reactions.

Enamine-Mediated Michael Addition

Morpholine can act as a catalyst in Michael additions by forming an enamine intermediate with an aldehyde or ketone. This enamine then acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. However, it is generally observed that morpholine is a less reactive catalyst in enamine catalysis compared to other cyclic amines like pyrrolidine.[3]

Michael_Addition_Workflow cluster_workflow Experimental Workflow Start Start Step1 Dissolve aldehyde/ketone and morpholine in solvent Start->Step1 Step2 Stir to form enamine intermediate Step1->Step2 Step3 Add Michael acceptor (α,β-unsaturated carbonyl) Step2->Step3 Step4 Monitor reaction progress (TLC, GC) Step3->Step4 Step5 Work-up and purification Step4->Step5 End End Step5->End

Caption: General experimental workflow for a morpholine-catalyzed Michael addition.

Curing Agents for Epoxy Resins

While not strictly a catalytic role in the same way as in polyurethane synthesis, substituted diamines, including those with structural similarities to morpholine derivatives, can act as curing agents for epoxy resins.[4] In this context, the amine groups react stoichiometrically with the epoxide groups to form a cross-linked polymer network. The structure of the amine, including the presence of a morpholine ring, would influence the curing kinetics and the final properties of the thermoset.

Conclusion

References

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5 - The Royal Society of Chemistry. (2021, April 8).
  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC. (2023, October 20).
  • (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - ResearchGate. (2023, October 9).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. (2023, August 10).
  • A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis - Benchchem.
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds - Benchchem.
  • US20220185973A1 - Polyurethane synthesis - Google Patents.
  • Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2024, May 17).
  • Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. (2025, September 30).
  • EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents.
  • Use of 2,5-dimethyl-2,5-hexane diamine as a curing agent for epoxy resins - OSTI. (1981, February 24).

Sources

Application

experimental protocol for using 4-Morpholineethanol, 2,5-dimethyl- in [specific reaction]

Protocol: Site-Specific Etherification via Mitsunobu Coupling & Mesylate Displacement[1] Abstract & Strategic Rationale In modern drug design, the 2,5-dimethylmorpholine moiety is a "privileged structure," offering super...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol: Site-Specific Etherification via Mitsunobu Coupling & Mesylate Displacement[1]

Abstract & Strategic Rationale

In modern drug design, the 2,5-dimethylmorpholine moiety is a "privileged structure," offering superior metabolic stability compared to unsubstituted morpholine. The methyl groups at the


-positions sterically hinder cytochrome P450-mediated oxidative metabolism, significantly extending the in vivo half-life of the parent compound.

This Application Note provides a rigorous experimental guide for installing this pharmacophore using 4-Morpholineethanol, 2,5-dimethyl- as the starting material. We detail two complementary protocols:

  • Mitsunobu Coupling: For rapid, mild etherification on complex, sensitive scaffolds (mg to g scale).[1]

  • Mesylate Activation & Displacement: For robust, scalable synthesis and reactions with nucleophiles resistant to Mitsunobu conditions.[1]

Chemical Profile & Stereochemical Considerations

Table 1: Physicochemical Properties

PropertyDataCritical Handling Note
IUPAC Name 2,5-Dimethyl-4-morpholineethanol--
CAS Number 2762-27-8Verify isomer ratio with supplier.[1]
Molecular Weight 159.23 g/mol --
Physical State Colorless to pale yellow liquidHygroscopic; store under inert gas.[1]
Boiling Point ~220°C (at 760 mmHg)High boiling point makes removal by rotovap difficult.[1]
Stereochemistry Mixture of cis and trans isomersCRITICAL: Commercial sources are typically isomeric mixtures.[1] Cis-isomer is often preferred for lower energy conformation.[1] Separation is recommended after coupling if chiral purity is required.[1]
Reaction Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on your substrate's sensitivity and the scale of the reaction.

ReactionLogic Start Start: 4-Morpholineethanol, 2,5-dimethyl- Decision Substrate Analysis Start->Decision Mitsunobu Protocol A: Mitsunobu Coupling (DIAD/PPh3) Decision->Mitsunobu Acidic Nucleophile (pKa < 13) Activation Protocol B1: Activation (MsCl/TEA) Decision->Activation Basic Nucleophile or Scale >100g ProductA Product: Aryl Ether Linkage Mitsunobu->ProductA THF, 0°C to RT Phenol Target: Phenols/Acidic Heterocycles Phenol->Mitsunobu Mesylate Intermediate: Mesylate Species Activation->Mesylate DCM, 0°C Displacement Protocol B2: SN2 Displacement (NaH/K2CO3) Mesylate->Displacement ProductB Product: Amine/Thioether Linkage Displacement->ProductB DMF, Heat Amine Target: Basic Amines/ Thiolates Amine->Displacement

Figure 1: Strategic decision tree for coupling 4-Morpholineethanol, 2,5-dimethyl-. Protocol A is preferred for ether linkages; Protocol B is required for amine linkages or large-scale manufacturing.[1]

Protocol A: Mitsunobu Coupling (Etherification)[1]

Context: Best for attaching the morpholine moiety to phenols (Ar-OH) or acidic heterocycles (e.g., hydroxypyridines).[1]

Reagents & Stoichiometry
  • Substrate (Ar-OH): 1.0 equiv.[1][2]

  • 4-Morpholineethanol, 2,5-dimethyl-: 1.2 – 1.5 equiv.[1]

  • Triphenylphosphine (

    
    ):  1.5 equiv.[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv.[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Substrate (Ar-OH) , 4-Morpholineethanol, 2,5-dimethyl- , and

    
      in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Ensure the system is under a positive pressure of nitrogen.

  • Addition: Add DIAD dropwise over 15–20 minutes.

    • Expert Insight: The solution will turn yellow/orange.[1] The rate of addition should be slow enough to prevent a sharp exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Monitor via LC-MS.[1] The appearance of the product mass (

      
      ) and disappearance of the phenol are the key indicators.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Note: The byproduct triphenylphosphine oxide (

      
      ) is polar. A gradient of DCM:MeOH (95:5) is usually effective for eluting the amine-containing product.[1]
      
Protocol B: Activation via Mesylation & SN2 Displacement[1]

Context: Essential when the nucleophile is not acidic enough for Mitsunobu (e.g., aliphatic amines) or when avoiding the difficult removal of


 is necessary.
Phase 1: Mesylate Formation [1]
  • Dissolution: Dissolve 4-Morpholineethanol, 2,5-dimethyl- (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C .

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[1]

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Validation: TLC/LC-MS should show complete conversion to the mesylate (often unstable on silica; use neutral alumina or proceed directly).[1]

  • Workup: Wash with cold saturated

    
    , dry (
    
    
    
    ), and concentrate in vacuo at low temperature (<30°C) to avoid cyclization/polymerization. Use immediately.
Phase 2: Nucleophilic Displacement
  • Setup: Dissolve the Nucleophile (e.g., amine, thiophenol) (1.0 equiv) in anhydrous DMF or Acetonitrile .[1]

  • Base Addition: Add

    
      (2.0 equiv) or Cs_2CO_3  (1.5 equiv).
    
    • Expert Insight: For weak nucleophiles, add KI (Potassium Iodide) (0.1 equiv) to catalyze the reaction (Finkelstein condition).

  • Coupling: Add the crude Mesylate (1.2 equiv) dissolved in a minimum amount of solvent.[1]

  • Heating: Heat the mixture to 60–80°C for 4–12 hours.

    • Caution: Do not overheat (>100°C) to prevent elimination of the mesylate to the vinyl species.

  • Isolation: Dilute with water, extract with EtOAc/Ether, and purify via reverse-phase preparative HPLC (acidic modifier) to isolate the stable salt form.

Troubleshooting & Expert Insights

Table 2: Common Failure Modes & Solutions

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance of 2,5-dimethyl groups.[1]Switch to ADDP/PBu3 (Tsunoda Reagent) for more potent activation.[1]
Elimination Product Formation of vinyl morpholine species.[1]Lower reaction temperature in Protocol B; Ensure anhydrous conditions.
Separation Issues

co-eluting with product.
Use polymer-supported

(PS-PPh3) or switch to Protocol B.
Isomer Scrambling Racemization of chiral centers.[1]Avoid strong bases (NaH) at high temps.[1] Use

in MeCN.[1]
References
  • ChemicalBook. (2024).[1] 4-(2-Chloroethyl)morpholine synthesis and reaction conditions.Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine.[1] PubChem.[1] Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. Link

  • Singh, R. K., et al. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][3] Bioorganic Chemistry, 96, 103578.[1][3] Link

  • Dandia, A., et al. (2012).[1] Ultrasound promoted efficient synthesis of novel fluorinated 2,5-dimethylmorpholine derivatives.[1] Ultrasonics Sonochemistry, 19(4), 796-803.[1] Link

Sources

Method

Application Note: Laboratory-Scale Synthesis of 4-Morpholineethanol, 2,5-dimethyl-

Introduction & Mechanistic Rationale 4-Morpholineethanol, 2,5-dimethyl- (also known as 2-(2,5-dimethylmorpholino)ethanol) is a highly versatile bifunctional building block. Featuring both a sterically hindered secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Morpholineethanol, 2,5-dimethyl- (also known as 2-(2,5-dimethylmorpholino)ethanol) is a highly versatile bifunctional building block. Featuring both a sterically hindered secondary amine core and a primary hydroxyl group, it is widely utilized in the synthesis of pharmaceuticals, specialized surfactants, and agrochemical intermediates.

Synthesizing this compound requires the


-alkylation of 2,5-dimethylmorpholine. However, the presence of methyl groups at the 2- and 5-positions of the morpholine ring introduces significant steric hindrance, reducing the nucleophilicity of the nitrogen atom compared to an unsubstituted morpholine. Consequently, the synthetic conditions must be carefully optimized to drive the reaction to completion while minimizing the formation of quaternary ammonium byproducts.

This guide details two self-validating synthetic pathways: an


 alkylation using 2-chloroethanol (ideal for laboratory-scale synthesis) and an epoxide ring-opening using ethylene oxide (the standard for industrial scale-up).

Synthetic Strategy and Causality

The synthesis of 4-morpholineethanol derivatives generally relies on two primary electrophiles [1]:

  • Path A:

    
     Alkylation via 2-Chloroethanol:  This is the preferred method for bench-scale synthesis. The reaction relies on the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of 2-chloroethanol [3]. Because the reaction generates hydrochloric acid (HCl), an acid scavenger (such as anhydrous 
    
    
    
    ) is required. Toluene is selected as the solvent because its high boiling point (~110°C) provides the necessary thermal energy to overcome the steric hindrance of the 2,5-dimethyl groups [2].
  • Path B: Epoxide Ring-Opening via Ethylene Oxide: This method is highly atom-economical, generating zero byproducts. The morpholine nitrogen attacks the strained three-membered epoxide ring. However, because ethylene oxide is a highly reactive and toxic gas, this pathway requires specialized high-pressure autoclave equipment, making it more suited for pilot-plant or industrial scaling [1].

Reaction Visualization

Synthesis SM 2,5-Dimethylmorpholine (Sterically Hindered Nucleophile) PathA_Cond Path A: SN2 Alkylation Toluene, Reflux (110°C) SM->PathA_Cond PathB_Cond Path B: Ring Opening Autoclave, 50-60°C SM->PathB_Cond PathA_Reagent 2-Chloroethanol + K2CO3 (Base) PathA_Reagent->PathA_Cond PathB_Reagent Ethylene Oxide (Strained Epoxide) PathB_Reagent->PathB_Cond Product 4-Morpholineethanol, 2,5-dimethyl- (Target Compound) PathA_Cond->Product - HCl PathB_Cond->Product 100% Atom Economy

Synthesis pathways for 4-Morpholineethanol, 2,5-dimethyl- via alkylation and ring-opening.

Experimental Protocols

Protocol A: Laboratory-Scale Synthesis via 2-Chloroethanol

This protocol is designed as a self-validating system. The physical state changes (e.g., precipitation of salts) serve as visual checkpoints for reaction progress.

Reagents:

  • 2,5-Dimethylmorpholine: 1.0 equivalent (115.17 g/mol )

  • 2-Chloroethanol: 1.2 equivalents (80.51 g/mol )

  • Anhydrous Potassium Carbonate (

    
    ): 1.5 equivalents
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • System Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with

    
     to prevent oxidative degradation of the amine.
    
  • Reagent Loading: Add 2,5-dimethylmorpholine (100 mmol, 11.5 g) and anhydrous

    
     (150 mmol, 20.7 g) to 100 mL of toluene.
    
    • Causality:

      
       is chosen over stronger bases (like NaOH) to prevent the base-catalyzed elimination of 2-chloroethanol into ethylene oxide, which would complicate the reaction kinetics [3].
      
  • Electrophile Addition: Heat the suspension to 60°C. Using an addition funnel, add 2-chloroethanol (120 mmol, 9.66 g) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the electrophile is kept at a low steady-state concentration, mitigating the risk of double-alkylation (quaternary salt formation).

  • Reflux & Monitoring: Ramp the temperature to 110°C (reflux) and stir vigorously for 16 hours. The reaction mixture will become cloudy as insoluble KCl precipitates—a visual confirmation of the

    
     displacement [2].
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KCl and unreacted

    
    . Wash the organic filtrate with distilled water (2 × 50 mL) to extract any unreacted 2-chloroethanol.
    
  • Isolation: Dry the toluene layer over anhydrous

    
    . Filter and concentrate under reduced pressure using a rotary evaporator. Purify the crude oil via vacuum distillation to yield the target compound as a clear, viscous liquid.
    
Protocol B: Scale-Up Reference via Ethylene Oxide

Step-by-Step Methodology:

  • Reactor Preparation: In a high-pressure stainless-steel autoclave, add 2,5-dimethylmorpholine (1.0 equiv). No solvent is strictly necessary, maximizing volumetric productivity.

  • Gas Introduction: Seal the reactor and purge with nitrogen. Cool the vessel to 10°C, then introduce ethylene oxide gas (1.05 equiv) from a pressurized cylinder.

  • Reaction: Gradually heat the sealed autoclave to 50–60°C. Stir for 4–6 hours.

    • Causality: The ring-opening of the epoxide is highly exothermic. The temperature must be strictly controlled via internal cooling coils to prevent thermal runaway [1].

  • Workup: Cool the reactor to room temperature and safely vent any residual ethylene oxide through an acidic scrubber system. The resulting crude product requires minimal purification and can be fractionally distilled directly.

Quality Control & Validation

To ensure the integrity of the synthesized 4-Morpholineethanol, 2,5-dimethyl-, the following analytical checkpoints must be met:

  • GC-MS: The mass spectrum must show a distinct molecular ion peak

    
     at m/z 159.2.
    
  • 1H NMR (

    
    ):  Look for the disappearance of the secondary amine N-H proton. Confirm the presence of a new triplet corresponding to the 
    
    
    
    protons (~2.5 ppm) and the
    
    
    protons (~3.6 ppm). The methyl doublets from the 2,5-dimethyl groups must remain intact (~1.1 ppm).

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the optimal method based on their infrastructure and scale.

ParameterPath A: 2-Chloroethanol RoutePath B: Ethylene Oxide Route
Typical Yield 75% – 85%90% – 98%
Reaction Time 12 – 16 hours4 – 6 hours
Temperature 110°C (Reflux)50°C – 60°C
Primary Byproducts KCl (solid),

None (100% Atom Economy)
Scalability Ideal for Lab-Scale (< 1 kg)Ideal for Industrial Scale (> 10 kg)
Safety Profile Moderate (Standard PPE required)High Risk (Requires pressurized autoclave & gas scrubbers)

References

  • Morpholine (CAS: 110-91-8)
  • 4-(2-Chloroethyl)
  • Exploring the Chemical Synthesis Pathways of 2-Morpholinoethanol Source: Nbinno URL
Application

Application Note: High-Performance Quantification of 2,5-Dimethyl-4-morpholineethanol

Executive Summary The quantification of 2,5-Dimethyl-4-morpholineethanol (CAS: 2796-64-7) presents distinct analytical challenges due to its high polarity, basicity, and lack of a strong UV chromophore. Often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2,5-Dimethyl-4-morpholineethanol (CAS: 2796-64-7) presents distinct analytical challenges due to its high polarity, basicity, and lack of a strong UV chromophore. Often utilized as a catalyst in polyurethane foams or an intermediate in synthesis, accurate trace-level detection is critical for product quality control and environmental safety monitoring.

This guide details two orthogonal methodologies:

  • GC-MS (Derivatization): The gold standard for purity analysis and complex organic matrices, utilizing silylation to overcome peak tailing.

  • LC-MS/MS (HILIC): The preferred method for trace quantification in aqueous environmental samples or biological matrices where volatility is a limitation.

Target Analyte Profile

Understanding the physicochemical properties is the prerequisite for selecting the correct extraction and separation strategy.

PropertyValue / DescriptionAnalytical Implication
Chemical Name 4-Morpholineethanol, 2,5-dimethyl-Target Analyte
CAS RN 2796-64-7Unique Identifier
Structure Tertiary amine with hydroxyl tailBasic & Polar . Will tail severely on non-deactivated columns.
Molecular Weight 159.23 g/mol Precursor ion [M+H]⁺ = 160.23
Boiling Point ~225°C (Predicted)Requires high GC inlet temps or derivatization.
pKa ~7.5 - 8.5 (Amine)Ionizable. pH control is critical in LC.

Analytical Decision Matrix

The choice between GC and LC is dictated by the sample matrix and required sensitivity.

DecisionMatrix Start Sample Matrix? Organic Organic Solvent / Bulk Chemical Start->Organic Aqueous Water / Biological / Environmental Start->Aqueous GC Method A: GC-MS (Derivatization) Organic->GC High Volatility Matrix LC Method B: LC-MS/MS (HILIC Mode) Aqueous->LC Avoid Phase Transfer Result1 Report % w/w GC->Result1 Purity & Impurities Result2 Report ng/mL LC->Result2 Trace Quantification

Figure 1: Decision tree for selecting the optimal analytical workflow based on sample matrix.

Method A: GC-MS with Silylation (Purity & Bulk Analysis)

Scientific Rationale: Direct injection of amino alcohols often results in broad, tailing peaks due to hydrogen bonding between the hydroxyl group/amine nitrogen and active silanol sites in the column. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active protic hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

  • Note: The tertiary amine nitrogen in the morpholine ring does not react with BSTFA, but the hydroxyl group on the ethanol side chain does.

Reagents & Standards
  • Derivatization Agent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Solvent: Anhydrous Acetonitrile or Pyridine (Pyridine acts as an acid scavenger).

  • Internal Standard (IS): N-Methylmorpholine (if resolved) or d8-Morpholine.

Sample Preparation Protocol
  • Weighing: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Anhydrous Acetonitrile.

  • IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL).

  • Derivatization:

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap vial tightly and vortex for 30 seconds.

    • Incubate: Heat at 60°C for 30 minutes. (Heat ensures complete reaction of the sterically hindered alcohol).

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters
ParameterSetting
Instrument Agilent 7890/5977 or equivalent Single Quad
Column Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm)
Inlet Split (20:1), 260°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Source Temp 230°C
Ionization EI (70 eV)
Scan Mode Full Scan (40-400 amu) for ID; SIM for Quant

Target Ions (TMS Derivative):

  • Quant Ion: m/z 100 (Morpholine ring fragment usually dominant).

  • Qualifier Ions: m/z 73 (TMS group), m/z 216 (Molecular Ion [M-15]⁺).

    • Note: The MW of the TMS derivative is 159 + 72 = 231. Expect a small M+ peak at 231 or M-15 at 216.

Method B: LC-MS/MS HILIC (Trace Environmental Analysis)

Scientific Rationale: 2,5-dimethyl-4-morpholineethanol is highly polar and elutes in the void volume of standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase to create a water-rich layer on the surface, retaining polar analytes.[1][2]

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Ensures the tertiary amine is fully protonated ([M+H]⁺) for max MS sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

LC Gradient Conditions
Time (min)% Mobile Phase A (Water/Buffer)% Mobile Phase B (ACN)Flow (mL/min)
0.005950.4
1.005950.4
5.0040600.4
6.0050500.4
6.105950.4
9.005950.4

Critical: HILIC requires long equilibration times (Steps 6.10 - 9.00) to re-establish the water layer on the stationary phase.

MS/MS Transitions (ESI Positive)
  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Precursor Ion: 160.2 (m/z)

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)
Quantifier 160.2116.115
Qualifier 1 160.2142.112
Qualifier 2 160.272.125

Note: Transitions should be optimized via direct infusion. The loss of the hydroxyethyl chain (-44 Da) is common.

Validation Criteria (ICH Q2)

To ensure data integrity, the following validation parameters must be met:

  • System Suitability:

    • GC-MS: Tailing factor < 1.5 for the derivative peak.

    • LC-MS: Retention time precision < 1% RSD (n=6).

  • Linearity:

    • R² > 0.995 over the range of 10 ng/mL to 1000 ng/mL (LC-MS).

  • Accuracy (Recovery):

    • Spike samples at Low, Mid, and High levels.[3] Acceptable range: 80–120%.

  • Precision:

    • Intra-day and Inter-day RSD < 15% (for trace analysis).[4]

References

  • Sigma-Aldrich. (n.d.). Derivatization with BSTFA: Protocol and Application. Retrieved from

  • D.V. McCalley. (2017). Understanding and Managing the HILIC Separation of Basic Compounds. Journal of Chromatography A. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Morpholine derivatives and reaction products. Retrieved from

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Amines. Retrieved from

  • BenchChem. (2025).[4][5] GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

Sources

Method

Application Note: 4-Morpholineethanol, 2,5-dimethyl- as a Versatile Building Block in Drug Discovery and Material Science

Executive Summary The exploration of the central nervous system (CNS) and oncology chemical space heavily relies on privileged scaffolds that balance lipophilicity, metabolic stability, and target affinity. Morpholine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of the central nervous system (CNS) and oncology chemical space heavily relies on privileged scaffolds that balance lipophilicity, metabolic stability, and target affinity. Morpholine is one such privileged heterocycle[1]. By introducing strategic substitutions, 4-Morpholineethanol, 2,5-dimethyl- emerges as a highly specialized, bifunctional building block. This compound combines the pharmacokinetic advantages of a sterically hindered morpholine core with the synthetic versatility of an N-linked ethanol arm, making it an ideal candidate for developing novel active pharmaceutical ingredients (APIs), cleavable prodrugs, and targeted protein degrader (PROTAC) linkers.

Chemical Profile & Structural Rationale

As a Senior Application Scientist, selecting the right building block requires understanding the causality between molecular structure and in vivo performance. The structural features of 4-Morpholineethanol, 2,5-dimethyl- offer three distinct advantages:

  • The Morpholine Core: Morpholine derivatives exhibit a well-balanced lipophilic-hydrophilic profile and a reduced

    
     compared to piperidines, enabling excellent blood-brain barrier (BBB) penetration and favorable oral bioavailability[2].
    
  • 2,5-Dimethyl Steric Shielding: The addition of methyl groups at the 2- and 5-positions introduces chirality and significant steric bulk. This steric hindrance serves a dual purpose: it modulates the nucleophilicity/basicity of the tertiary nitrogen and physically shields the morpholine ring from rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., preventing premature ring opening)[3].

  • The N-Ethanol Arm: The primary hydroxyl group acts as a highly reactive synthetic handle. It allows for modular conjugation without compromising the integrity of the morpholine core, facilitating etherification, esterification, or oxidation to an aldehyde for reductive amination.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical metrics that make this compound an attractive lead-like scaffold.

PropertyValuePharmacokinetic Implication
Molecular Formula

-
Molecular Weight 159.23 g/mol Low MW allows for downstream conjugation while maintaining Lipinski compliance.
H-Bond Donors 1Minimal donor count favors membrane permeability.
H-Bond Acceptors 3Optimal for aqueous solubility and target protein hydrogen bonding.
Rotatable Bonds 3Provides necessary flexibility for the linker arm without excessive entropic penalty.
Topological Polar Surface Area ~32.6 ŲWell within the < 90 Ų threshold required for optimal BBB penetration.

Workflow Visualization: Synthetic Divergence

The bifunctional nature of 4-Morpholineethanol, 2,5-dimethyl- allows it to be divergently synthesized into various functional conjugates depending on the therapeutic goal.

G Start 4-Morpholineethanol, 2,5-dimethyl- Alkylation O-Alkylation (NaH, R-X) Start->Alkylation Base Catalysis Oxidation Swern Oxidation (DMSO, (COCl)2) Start->Oxidation -78°C Esterification Esterification (EDC, HOBt) Start->Esterification Coupling Ether Ether Conjugate (Stable Linker) Alkylation->Ether SN2 Reaction Aldehyde Aldehyde Intermediate (Reductive Amination) Oxidation->Aldehyde Mild Oxidation Ester Ester Prodrug (Cleavable Linker) Esterification->Ester Acyl Transfer

Synthetic divergence of 4-Morpholineethanol, 2,5-dimethyl- into versatile functional conjugates.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis when incorporating this building block into larger API scaffolds, the following protocols have been designed with built-in validation checkpoints.

Protocol A: O-Alkylation (Etherification) for Stable Linker Attachment

Objective: Attach the morpholine building block to an alkyl halide (R-X) API scaffold via a stable ether linkage. Causality: The primary alcohol is moderately nucleophilic. To achieve efficient


 substitution, it must be converted to a highly nucleophilic alkoxide. Sodium hydride (NaH) is selected because it irreversibly deprotonates the alcohol (evolving 

gas to drive the reaction) without engaging in side reactions with the sterically hindered tertiary amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-Morpholineethanol, 2,5-dimethyl- (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Validation Check 1: Observe the reaction. The evolution of

      
       gas (bubbling) confirms active alkoxide formation. Wait 30 minutes or until bubbling ceases before proceeding.
      
  • Alkylation: Dropwise add the target alkyl halide (R-X, 1.1 eq) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
     at 0°C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
    • Validation Check 2: Perform LC-MS on the crude mixture. The presence of the

      
       peak corresponding to the ether product, alongside the absence of the starting material mass (160.2 m/z 
      
      
      
      ), validates successful coupling.
Protocol B: Swern Oxidation to Aldehyde for Reductive Amination

Objective: Oxidize the primary alcohol to an aldehyde to serve as an electrophile for reductive amination with a primary/secondary amine API. Causality: Strong aqueous oxidants (e.g., Jones reagent,


) are strictly avoided here. They will over-oxidize the alcohol to a carboxylic acid and, critically, oxidize the tertiary morpholine nitrogen into an N-oxide. Swern oxidation operates under mild, anhydrous conditions at -78°C, ensuring absolute chemoselectivity for the primary alcohol.

Step-by-Step Methodology:

  • Reagent Activation: In a flame-dried flask under argon, dissolve Oxalyl Chloride (1.5 eq) in anhydrous Dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Dropwise add anhydrous Dimethyl Sulfoxide (DMSO, 3.0 eq) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Slowly add 4-Morpholineethanol, 2,5-dimethyl- (1.0 eq) in DCM over 10 minutes. Stir at -78°C for 30 minutes.

  • Amine Base Quench: Add Triethylamine (TEA, 5.0 eq) dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Dilute with DCM and wash with water, followed by brine. Dry the organic layer over

    
     and concentrate under reduced pressure.
    
    • Validation Check 3: Analyze an aliquot via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the starting alcohol and the appearance of a higher

      
       spot (the aldehyde) confirms successful oxidation. The absence of a baseline spot confirms that no N-oxide byproducts were formed.
      

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience / PubMed Central URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: Molecules / ResearchGate URL:[Link]

  • 2,5-Dimethylmorpholine | C6H13NO | CID 517880 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Post-Synthesis Purification of 4-Morpholineethanol, 2,5-dimethyl-

This Application Note provides a rigorous, field-validated guide for the purification of 4-Morpholineethanol, 2,5-dimethyl- (also known as N-(2-hydroxyethyl)-2,5-dimethylmorpholine). The protocol addresses the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the purification of 4-Morpholineethanol, 2,5-dimethyl- (also known as N-(2-hydroxyethyl)-2,5-dimethylmorpholine).

The protocol addresses the specific challenges posed by this molecule: its high water solubility, potential for diastereomeric mixtures (cis/trans), and thermal sensitivity during distillation.

Abstract

The synthesis of 4-Morpholineethanol, 2,5-dimethyl- typically involves the alkylation of 2,5-dimethylmorpholine with ethylene oxide or 2-chloroethanol. This reaction yields a crude mixture containing the target amino-alcohol, unreacted starting amine, inorganic salts, and potential bis-alkylation byproducts. Due to the molecule's amphiphilic nature (tertiary amine + primary alcohol), standard aqueous workups often result in significant yield loss. This guide details a three-stage purification strategy: Salting-Out Extraction , Vacuum Fractional Distillation , and Diastereomeric Salt Crystallization (for isomerically demanding applications).

Physicochemical Profile & Purification Logic[1][2]

PropertyValue (Est.)Purification Implication
Molecular Formula C₈H₁₇NO₂MW = 159.23 g/mol
Boiling Point ~225–235°C (atm)Must use vacuum distillation. Decomposes/oxidizes at atm BP.[1]
Solubility Miscible with waterStandard water/ether extraction will fail. Requires "Salting Out".
pKa (Amine) ~7.5 – 8.5Protonatable with weak acids; extractable into organics at pH > 12.
Stereochemistry cis / trans mixtureDistillation separates impurities; Crystallization separates isomers.
The "Amphiphile Trap"

A common error is attempting to wash the crude reaction mixture with water to remove salts. Because 4-Morpholineethanol, 2,5-dimethyl- is highly hygroscopic and water-soluble, it partitions poorly into non-polar solvents (Hexane/Ether) from water. Solution: Use Dichloromethane (DCM) or Toluene combined with saturation of the aqueous phase (NaCl/KOH).

Pre-Purification Assessment

Before initiating the workflow, analyze the crude mixture via GC-MS or TLC (MeOH:DCM 1:9, stained with Ninhydrin or Iodine).

  • Target: 4-Morpholineethanol, 2,5-dimethyl- (Major peak)

  • Impurity A: 2,5-dimethylmorpholine (Starting material, lower BP)

  • Impurity B: 2-chloroethanol (if used, toxic, lower BP)

  • Impurity C: Color bodies/Oligomers (Baseline noise)

Workflow Visualization

The following diagram outlines the decision logic for purification based on required purity and isomer specification.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Protocol A: Salting-Out Extraction (pH > 12, NaCl Saturation) Crude->Extraction Remove Salts/Inorganics Drying Drying (Na2SO4) & Concentration Extraction->Drying VacDist Protocol B: Vacuum Fractional Distillation (10-15 mmHg) Drying->VacDist Remove volatiles PurityCheck Purity Check (GC/NMR) VacDist->PurityCheck SaltCryst Protocol C: Salt Crystallization (Optional for Isomer Purity) PurityCheck->SaltCryst Single Isomer Required FinalProduct Final Product (>98% Purity) PurityCheck->FinalProduct Isomer Mix Acceptable SaltCryst->FinalProduct Basify & Distill

Caption: Logical workflow for the isolation of 4-Morpholineethanol, 2,5-dimethyl- emphasizing the divergence for isomeric purity.

Detailed Protocols

Protocol A: Salting-Out Extraction (The "Cleanup")

Objective: To isolate the amino-alcohol from the crude reaction matrix without yield loss to the aqueous phase.

  • Basification: If the synthesis involved acid catalysts or generated HCl, cool the reaction mixture to 0°C. Slowly add 50% w/w NaOH solution until pH > 12.

    • Why: Ensures the amine is completely in the free-base form.

  • Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

    • Mechanism:[2] The "Salting-Out" effect increases the ionic strength of the water, forcing the organic organic molecule out of the aqueous phase and into the organic solvent.

  • Extraction: Extract the mixture 3 times with Dichloromethane (DCM) or Isopropyl Acetate .

    • Ratio: Use 1:1 solvent-to-aqueous volume.

    • Note: Avoid Diethyl Ether; it is too non-polar. DCM is preferred for its ability to solubilize polar amines.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 2 hours.

  • Concentration: Filter and remove solvent via rotary evaporation at 40°C (mild vacuum) to yield the "Stripped Crude."

Protocol B: Vacuum Fractional Distillation (The Workhorse)

Objective: To separate the product from starting materials and high-boiling oligomers.

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).

  • High-vacuum pump (capable of <10 mmHg).

  • Oil bath with temperature control.

Procedure:

  • Setup: Load the Stripped Crude into a round-bottom flask. Add a magnetic stir bar. Connect the vacuum setup.

  • Degassing: Apply vacuum slowly at room temperature to remove residual solvents (DCM).

  • Ramp: Heat the oil bath gradually.

    • Fraction 1 (Forerun): Collect distillate coming over at <90°C (at 10 mmHg) . This contains unreacted 2,5-dimethylmorpholine and solvent traces.

    • Fraction 2 (Main Cut): Collect the stable fraction boiling at 115°C – 125°C (at 10 mmHg) .

      • Note: The exact boiling point depends on your vacuum depth. Use a nomograph to adjust. If pressure is 1 mmHg, expect BP ~85-95°C.

  • Analysis: Check Fraction 2 via GC. Purity should be >95%.

Protocol C: Diastereomeric Salt Crystallization (Isomer Enrichment)

Objective: To separate cis/trans isomers if the application (e.g., receptor binding) requires stereochemical purity.

Context: The 2,5-dimethyl substitution creates chiral centers. Synthesis often yields a mix. The trans isomer usually forms less soluble salts than the cis (or vice versa depending on the specific counter-ion).

  • Salt Formation: Dissolve the distilled amine (Fraction 2) in Ethanol (absolute) (10 mL per gram).

  • Acid Addition: Slowly add a stoichiometric amount (1.0 eq) of Oxalic Acid or HCl (in Dioxane) .

    • Observation: A white precipitate should form.

  • Reflux & Cool: Heat the mixture to reflux until the solid dissolves, then allow it to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the crystals.

    • Logic: The crystals will be enriched in one diastereomer (typically the one with better packing, often trans). The mother liquor contains the other.

  • Recovery: To recover the free base, dissolve crystals in minimal water, basify with NaOH (pH > 12), extract with DCM, and re-distill (Protocol B).

Analytical Validation (QC)

MethodSpecificationNotes
GC-FID > 98.0% AreaUse an amine-deactivated column (e.g., Rtx-Volatile Amine or DB-CAM) to prevent tailing.
¹H-NMR Conforms to StructureCheck integration of the N-CH₂-CH₂-OH protons (triplets ~2.5 and 3.6 ppm).
Karl Fischer < 0.5% WaterCritical if used for polyurethane or anhydrous reactions.

NMR Diagnostic Tip: In ¹H-NMR (CDCl₃), the methyl groups of the 2,5-dimethylmorpholine ring are diagnostic for isomers.

  • Cis-isomer: Methyl doublets often appear slightly upfield compared to trans due to axial/equatorial positioning differences.

  • Trans-isomer: Distinct splitting patterns in the ring protons due to C2 symmetry (or lack thereof).

Troubleshooting Guide

Issue: Low recovery during extraction. Cause: Product remaining in water phase. Fix: Switch to Continuous Liquid-Liquid Extraction (using DCM) for 12-24 hours. This is the "nuclear option" for water-soluble amines.

Issue: Distillate is colored (yellow/brown). Cause: Oxidation of the amine during heating. Fix: Ensure the system is under Nitrogen/Argon before applying vacuum. Add a pinch of Sodium Borohydride (NaBH₄) to the distillation pot (pre-heating) to reduce color bodies.

Issue: Amine tailing on GC. Cause: Interaction with silanols in the column. Fix: Wash the GC sample with a trace of KOH in MeOH, or use a specific base-deactivated column.

References

  • Title: Separation and purification of cis and trans isomers (Methodology adapted for morpholine derivatives).
  • Title: Production of morpholine ethanols (Boiling point and extraction data).
  • Title: Troubleshooting guide for the synthesis of morpholine compounds.
  • Isomerization and Catalysis

    • Title: Process for the preparation of cis-2,6-dimethylmorpholine (Analogous chemistry for 2,5-isomers).[3]

    • Source: European Patent EP0026367A1.[4]

    • URL

Sources

Method

scale-up synthesis considerations for 4-Morpholineethanol, 2,5-dimethyl-

An Application Note on the Scale-Up Synthesis of 4-Morpholineethanol, 2,5-dimethyl- Introduction 4-Morpholineethanol, 2,5-dimethyl- is a substituted morpholine derivative characterized by methyl groups at the C2 and C5 p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Synthesis of 4-Morpholineethanol, 2,5-dimethyl-

Introduction

4-Morpholineethanol, 2,5-dimethyl- is a substituted morpholine derivative characterized by methyl groups at the C2 and C5 positions of the morpholine ring and a hydroxyethyl group on the nitrogen atom. Morpholine and its derivatives are versatile building blocks in organic synthesis and find extensive use as corrosion inhibitors, intermediates in the production of pharmaceuticals and agricultural products, and as solvents.[1] The specific substitution pattern of 4-Morpholineethanol, 2,5-dimethyl- imparts unique solubility and reactivity characteristics, making it a valuable intermediate for the development of specialized chemical entities.

The successful transition from laboratory-scale synthesis to industrial production of this molecule necessitates careful consideration of reaction conditions, process safety, and purification strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Morpholineethanol, 2,5-dimethyl-, focusing on a robust and scalable synthetic route. We will delve into the causality behind experimental choices, provide detailed protocols, and outline critical process parameters and safety considerations.

Synthetic Strategy and Mechanistic Rationale

The most robust and industrially viable method for constructing the 2,5-dimethylmorpholine core is the acid-catalyzed dehydration and cyclization of a suitable dialkanolamine precursor.[2] For the target molecule, the logical precursor is N-(2-hydroxyethyl)diisopropanolamine. This precursor can be synthesized via the N-alkylation of diisopropanolamine with a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol.

The overall synthetic pathway is a two-step process:

  • N-Alkylation: Reaction of diisopropanolamine with ethylene oxide to form N-(2-hydroxyethyl)diisopropanolamine. This reaction proceeds via a nucleophilic attack of the secondary amine on the epoxide ring. It is typically performed under controlled temperature to manage the exothermicity and prevent side reactions like oligomerization of ethylene oxide.

  • Cyclization via Dehydration: The synthesized trialkanolamine is then treated with a strong dehydrating acid, such as concentrated sulfuric acid, at elevated temperatures.[3] The acid protonates the hydroxyl groups, converting them into good leaving groups (water). An intramolecular nucleophilic substitution (S­N2) reaction, where the remaining hydroxyl group attacks the carbon bearing the protonated hydroxyl group, results in the formation of the morpholine ring. The 2,5-dimethyl substitution pattern is directly derived from the isopropanol arms of the starting material.

This strategy is advantageous for scale-up due to the availability of starting materials and the straightforward nature of the reactions. However, precise control over temperature and reagent stoichiometry is critical to achieve high yields and purity.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization & Purification A Diisopropanolamine + Ethylene Oxide B Reaction under controlled temperature A->B Nucleophilic Addition C N-(2-hydroxyethyl)diisopropanolamine (Crude Intermediate) B->C D Acid-Catalyzed Dehydration (e.g., H₂SO₄, high temp) C->D Intermediate Transfer E Neutralization & Work-up (NaOH, Extraction) D->E Intramolecular SN2 Cyclization F Purification (Fractional Distillation) E->F G Final Product: 4-Morpholineethanol, 2,5-dimethyl- F->G

Caption: High-level workflow for the two-step synthesis of 4-Morpholineethanol, 2,5-dimethyl-.

Scale-Up Considerations

Transitioning this synthesis to a larger scale introduces challenges that must be proactively managed.

  • Thermal Management: Both the N-alkylation with ethylene oxide and the acid-catalyzed dehydration are significantly exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system is mandatory to prevent runaway reactions, which could lead to pressure buildup and the formation of undesired byproducts. The addition of reagents, particularly ethylene oxide and sulfuric acid, must be done slowly and in a controlled manner to keep the internal temperature within the specified range.

  • Reagent Purity and Stoichiometry: The purity of starting materials is crucial. Impurities in the diisopropanolamine can lead to side products that are difficult to remove. Precise control of the ethylene oxide stoichiometry is necessary to avoid over-alkylation or unreacted starting material. Similarly, using an incorrect concentration or insufficient amount of sulfuric acid can result in an incomplete cyclization reaction, leading to low yields and a complex product mixture.[3]

  • Work-up and Purification: Morpholine derivatives are often basic and possess some water solubility, which can complicate aqueous work-ups.[4]

    • Neutralization: The neutralization of the concentrated sulfuric acid with a strong base like sodium hydroxide is highly exothermic and requires an efficient cooling system.

    • Extraction: To maximize product recovery from the aqueous layer during extraction, a "salting-out" technique is recommended. The addition of salts like sodium chloride or potassium carbonate to the aqueous phase reduces the solubility of the organic product, driving it into the organic layer.[4]

    • Distillation: Fractional distillation is the most effective method for purifying the final product on a large scale.[5] Given the product's boiling point, distillation under reduced pressure is recommended to prevent thermal degradation.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a well-equipped chemical facility. All operations should be conducted in a properly functioning fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Hazards
DiisopropanolamineC₆H₁₅NO₂133.19110-97-4Skin/Eye Irritant
Ethylene OxideC₂H₄O44.0575-21-8Extremely Flammable, Carcinogen, Toxic
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Severe Skin/Eye Burns, Corrosive
Sodium HydroxideNaOH40.001310-73-2Severe Skin/Eye Burns, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Skin/Eye Irritant, Suspected Carcinogen
Sodium Chloride (NaCl)NaCl58.447647-14-5None
Anhydrous MgSO₄/Na₂SO₄---None
Step 1: Synthesis of N-(2-hydroxyethyl)diisopropanolamine
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a gas inlet tube, and a condenser connected to a suitable scrubber system for ethylene oxide.

  • Charge Reactor: Charge the reactor with diisopropanolamine (1.33 kg, 10.0 mol).

  • Inert Atmosphere: Purge the reactor with nitrogen gas.

  • Cooling: Begin circulating coolant through the reactor jacket to maintain an internal temperature of 20-25 °C.

  • Ethylene Oxide Addition: Slowly bubble ethylene oxide gas (441 g, 10.0 mol) through the gas inlet tube into the stirred diisopropanolamine over a period of 4-6 hours. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 30 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 25-30 °C for an additional 2 hours to ensure full conversion.

  • Analysis: Take a sample for analysis (e.g., GC-MS) to confirm the consumption of diisopropanolamine. The crude N-(2-hydroxyethyl)diisopropanolamine is used directly in the next step without purification.

Step 2: Cyclization to 4-Morpholineethanol, 2,5-dimethyl-
  • Reactor Setup: Use a 20 L reactor suitable for high temperatures and acidic conditions, equipped with a mechanical stirrer, temperature probe, and a distillation head for removing water.

  • Acid Charge: To the reactor, carefully add concentrated sulfuric acid (98%, 1.47 kg, 15.0 mol).

  • Heating: Heat the sulfuric acid to 160 °C.

  • Precursor Addition: Add the crude N-(2-hydroxyethyl)diisopropanolamine from Step 1 to the hot acid via an addition funnel over 3-4 hours. CRITICAL: This reaction is highly exothermic and will generate water vapor. Maintain the internal temperature between 180-190 °C.[3] Water will begin to distill off during the addition.

  • Dehydration: Once the addition is complete, maintain the reaction temperature at 180-190 °C for an additional 3-5 hours, or until water evolution ceases.

  • Cooling: Turn off the heating and allow the dark, viscous reaction mixture to cool to below 50 °C.

Step 3: Work-up and Extraction
  • Quenching: Slowly and carefully add the cooled reaction mixture to a separate vessel containing crushed ice (5 kg) with vigorous stirring. This step must be performed cautiously as the dilution of sulfuric acid is highly exothermic.

  • Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide until the pH of the mixture is >12. CRITICAL: This is a highly exothermic neutralization. Maintain the temperature below 40 °C throughout the addition.

  • Salting Out & Extraction: Add solid sodium chloride to the mixture until saturation (~3 kg). Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 2 L).[4]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

Step 4: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Transfer the crude brown oil from Step 3 to the distillation flask. Heat the flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure for 4-Morpholineethanol, 2,5-dimethyl-. The expected boiling point is around 230 °C at atmospheric pressure, so vacuum distillation is highly recommended.[5]

  • Analysis: Analyze the purified fractions by GC-MS and ¹H NMR to confirm identity and purity (>98%). The expected yield is 65-75% based on the initial diisopropanolamine.

Process Troubleshooting

Troubleshooting problem1 Low Yield in Step 2 Potential Causes: - Incomplete Dehydration - Insufficient Temperature - Improper Acid Concentration solution1 Solutions: - Increase reaction time at 180-190°C. - Verify thermometer calibration. - Ensure correct H₂SO₄ concentration and stoichiometry. problem1->solution1 problem2 Poor Phase Separation during Extraction Potential Causes: - Emulsion Formation - Insufficient pH Adjustment solution2 Solutions: - Add more brine (saturated NaCl) to break emulsion. - Re-check pH and add more NaOH if necessary to ensure free base form. problem2->solution2 problem3 Product Dark/Contaminated after Distillation Potential Causes: - Thermal Decomposition - Incomplete Neutralization solution3 Solutions: - Lower distillation pressure to reduce boiling point. - Ensure complete neutralization before extraction to remove acid residue. problem3->solution3

Caption: Troubleshooting guide for common issues in the scale-up synthesis.

Safety and Handling

  • Chemical Hazards: Handle all chemicals with extreme care. Ethylene oxide is a highly toxic and flammable gas. Concentrated acids and bases are severely corrosive.[6][7][8] Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. When handling ethylene oxide, a self-contained breathing apparatus (SCBA) may be required.[6]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood designed for scale-up work.[6] The reactor should be equipped with pressure relief systems.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and basic aqueous waste must be neutralized before disposal. Halogenated solvent waste should be collected separately.

References

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wilson, A. L. (1938). Production of morpholine ethanols. U.S.
  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Langdon, W. K., et al. (1964). Substituted morpholines. U.S.
  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • USDA Agricultural Marketing Service. (2001). Morpholine - Processing. [Link]

Sources

Application

Introduction: Unveiling the Potential of a Unique Morpholine Derivative

An in-depth guide to the utilization of 4-Morpholineethanol, 2,5-dimethyl- in materials science research, designed for researchers, scientists, and professionals in drug development. 4-Morpholineethanol, 2,5-dimethyl- is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the utilization of 4-Morpholineethanol, 2,5-dimethyl- in materials science research, designed for researchers, scientists, and professionals in drug development.

4-Morpholineethanol, 2,5-dimethyl- is a substituted morpholine derivative featuring a six-membered heterocyclic ring with both amine and ether functionalities.[1] Its structure is augmented by two methyl groups on the ring and a hydroxyethyl group on the nitrogen atom. While specific research on this exact molecule is not widely documented, its constituent parts—the morpholine core, the tertiary amine, the hydroxyl group, and the alkyl substituents—suggest a range of promising applications in materials science. This guide synthesizes information from related morpholine compounds to provide a detailed technical overview of its potential uses, complete with experimental protocols and the scientific rationale behind them.

The morpholine ring is a versatile building block in various industrial applications, including as a corrosion inhibitor, a catalyst, and a chemical intermediate.[1][2] The presence of the hydroxyethyl group on the nitrogen introduces a reactive site for further functionalization or for initiating polymerization, while the dimethyl groups can influence the molecule's stereochemistry, solubility, and steric hindrance, thereby fine-tuning its reactivity and performance in various material systems.

This document explores three key potential applications of 4-Morpholineethanol, 2,5-dimethyl- in materials science: as a corrosion inhibitor, as a catalyst in polyurethane synthesis, and as a precursor for novel functional polymers.

Application 1: Advanced Corrosion Inhibition

Morpholine and its derivatives are well-established as effective corrosion inhibitors, particularly in steam boiler systems and for the protection of metals like steel, copper, and zinc.[2][3][4] They function by neutralizing acidic components and forming a protective film on the metal surface.[3] The unique structure of 4-Morpholineethanol, 2,5-dimethyl- suggests it could offer enhanced performance as a volatile corrosion inhibitor (VCI).

Mechanism of Action

As a VCI, the compound would volatilize, diffuse through the enclosed space, and then adsorb onto the metal surface.[5] The nitrogen and oxygen atoms in the morpholine ring can act as adsorption centers, coordinating with metal atoms and forming a protective layer.[5] This film acts as a barrier, preventing contact between the metal and corrosive agents.[5] The hydroxyethyl group could further enhance this interaction through hydrogen bonding with surface oxides or other adsorbed species.

cluster_0 Vapor Phase cluster_1 Metal Surface Molecule 4-Morpholineethanol, 2,5-dimethyl- Metal Carbon Steel Surface Molecule->Metal Adsorption (N, O coordination) Corrosion Corrosion Metal->Corrosion Corrosion (without inhibitor) ProtectiveFilm Protective Film Formation ProtectiveFilm->Corrosion Inhibition

Caption: Mechanism of volatile corrosion inhibition.

Protocol: Evaluation of Volatile Corrosion Inhibition Performance

This protocol outlines a standard weight-loss method to assess the corrosion inhibition efficiency of 4-Morpholineethanol, 2,5-dimethyl-.

Materials:

  • Carbon steel coupons (e.g., Q235)

  • 4-Morpholineethanol, 2,5-dimethyl-

  • Desiccators or sealed containers

  • Analytical balance

  • Corrosive environment (e.g., 3.5% NaCl solution for salt spray simulation)

  • Cleaning and polishing materials (acetone, ethanol, sandpaper)

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with progressively finer grades of sandpaper, degrease with acetone, rinse with ethanol, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).

  • Experimental Setup:

    • Place a small, open vial containing a known amount of 4-Morpholineethanol, 2,5-dimethyl- at the bottom of a desiccator.

    • Suspend the prepared steel coupons inside the desiccator, ensuring they do not touch each other or the walls.

    • Prepare a control desiccator without the inhibitor.

    • Introduce a source of humidity and corrosive agents if required by the test standard (e.g., a beaker with a salt solution).

  • Exposure: Seal the desiccators and leave them at a constant temperature for a defined period (e.g., 72 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry them, and reweigh them to get the final weight (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW) for both control (ΔW_control) and inhibited (ΔW_inhibited) coupons: ΔW = W_initial - W_final.

    • Calculate the corrosion inhibition efficiency (η%) using the formula: η% = [(ΔW_control - ΔW_inhibited) / ΔW_control] × 100

Data Presentation
InhibitorConcentration (g/L)Exposure Time (h)Avg. Weight Loss (g)Inhibition Efficiency (%)
Control (None)0720.0150-
4-Morpholineethanol, 2,5-dimethyl-1.0720.002583.3
4-Morpholineethanol, 2,5-dimethyl-2.0720.001888.0

Note: The data in this table is hypothetical and for illustrative purposes.

Application 2: Catalysis in Rigid Polyurethane Foam Synthesis

Tertiary amines are widely used as catalysts in the production of polyurethane foams.[6][7] They primarily catalyze the reaction between isocyanate and water (blowing reaction) and the reaction between isocyanate and polyol (gelling reaction).[7] 4-Morpholineethanol, 2,5-dimethyl-, as a tertiary amine, is a strong candidate for a polyurethane catalyst.

Catalytic Mechanism and Structural Considerations

The lone pair of electrons on the nitrogen atom of the morpholine ring activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.[8] The steric hindrance caused by the 2,5-dimethyl groups and the hydroxyethyl chain can influence the catalyst's selectivity towards the gelling or blowing reaction, which in turn affects the foam's properties like cell structure, density, and cure time.[9] The hydroxyl group on the catalyst can also react with isocyanate groups, incorporating the catalyst into the polymer matrix, which can reduce odor and migration.

Catalyst Tertiary Amine (4-Morpholineethanol, 2,5-dimethyl-) ActivatedComplex Activated Isocyanate-Amine Complex Catalyst->ActivatedComplex Forms complex with Isocyanate R-NCO Isocyanate->ActivatedComplex Polyol R'-OH Urethane Urethane Linkage R-NH-CO-OR' Polyol->Urethane Nucleophilic Attack ActivatedComplex->Urethane Urethane->Catalyst Catalyst Regenerated

Caption: Catalytic cycle of urethane formation.

Protocol: Preparation and Evaluation of Rigid Polyurethane Foam

This protocol describes the preparation of a rigid polyurethane foam to test the catalytic performance of 4-Morpholineethanol, 2,5-dimethyl-.

Materials:

  • Polymeric MDI (isocyanate)

  • Polyester or polyether polyol (hydroxyl number 160-700 mgKOH/g)[9][10]

  • Blowing agent (e.g., water, HFCs)

  • Silicone surfactant (cell stabilizer)

  • Catalyst: 4-Morpholineethanol, 2,5-dimethyl-

  • Control catalysts (e.g., DMCHA)

  • Mixing cup, mechanical stirrer, mold

Procedure:

  • Premix Preparation: In a mixing cup, accurately weigh and combine the polyol, surfactant, blowing agent, and the catalyst (4-Morpholineethanol, 2,5-dimethyl-). Mix thoroughly.

  • Foaming: Add the polymeric MDI to the premix (the amount is determined by the desired NCO index, typically 100-300 for rigid foams).[10]

  • Mixing: Immediately mix at high speed (e.g., 3000 rpm) for a short period (5-10 seconds).

  • Pouring and Curing: Pour the reacting mixture into a mold and observe the foaming process. Record characteristic times:

    • Cream time: Time from mixing until the mixture turns creamy.

    • Gel time: Time until fine strings of polymer can be pulled from the surface.

    • Tack-free time: Time until the foam surface is no longer sticky.

  • Curing: Allow the foam to cure at room temperature or in an oven for 24 hours.

  • Characterization: After curing, demold the foam and cut samples for characterization of properties like density, compressive strength, and thermal conductivity.

Data Presentation
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Compressive Strength (kPa)
DMCHA (Control)15459035.2210
4-Morpholineethanol, 2,5-dimethyl-185511034.8215

Note: The data in this table is hypothetical and for illustrative purposes.

Application 3: Precursor for Functional Polydepsipeptides

Morpholine-2,5-diones, which are cyclic diester-diamides, are valuable monomers for ring-opening polymerization (ROP) to create biodegradable polydepsipeptides.[11][12] These polymers have potential applications in the biomedical field.[11] The structure of 4-Morpholineethanol, 2,5-dimethyl- suggests it could be a precursor to a novel, functional morpholine-2,5-dione monomer.

Synthetic Strategy and Polymerization

The synthesis of a morpholine-2,5-dione typically involves the cyclization of an N-substituted amino acid derivative.[11] A plausible route starting from 4-Morpholineethanol, 2,5-dimethyl- would involve its conversion to an N-(2-hydroxyethyl)-2,5-dimethylmorpholine amino acid analogue, followed by cyclization. The resulting monomer would bear a pendent hydroxyethyl group, which could serve as a site for post-polymerization modification or to enhance the hydrophilicity of the final polymer. The ROP of this monomer could be catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[13]

Start 4-Morpholineethanol, 2,5-dimethyl- Step1 Functional Group Transformation Start->Step1 Intermediate N-(2-hydroxyethyl)-2,5-dimethyl morpholine amino acid analogue Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Monomer Functional Morpholine-2,5-dione Monomer Step2->Monomer Step3 Ring-Opening Polymerization (ROP) Monomer->Step3 Polymer Functional Polydepsipeptide Step3->Polymer

Caption: Workflow for monomer synthesis and polymerization.

Protocol: Synthesis and Polymerization of a Functional Monomer (Hypothetical)

This protocol is a generalized, two-part procedure based on established methods for synthesizing and polymerizing morpholine-2,5-diones.

Part A: Monomer Synthesis

  • N-Alkylation: React a suitable α-halo ester (e.g., ethyl bromoacetate) with 4-Morpholineethanol, 2,5-dimethyl- under basic conditions to form the corresponding diester.

  • Hydrolysis: Selectively hydrolyze one of the ester groups to form the N-substituted amino acid precursor.

  • Cyclization: Subject the precursor to conditions that favor intramolecular cyclization, often under high dilution in a suitable solvent like DMF at elevated temperatures, to yield the desired morpholine-2,5-dione monomer.[11] Purify the monomer by recrystallization or column chromatography.

Part B: Ring-Opening Polymerization

  • Preparation: In a glovebox, add the purified monomer, an initiator (e.g., benzyl alcohol), and a stock solution of an organocatalyst (e.g., TBD in THF) to a dried reaction vessel.[13]

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding an acid (e.g., benzoic acid). Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.

  • Purification and Characterization: Collect the polymer by filtration, wash it, and dry it under vacuum. Characterize the polymer's molecular weight and dispersity using Size Exclusion Chromatography (SEC) and confirm its structure using NMR spectroscopy.

Data Presentation
MonomerInitiatorCatalyst[M]/[I] RatioConversion (%)Mn (SEC, g/mol )Đ (Mw/Mn)
Functional MDBnOHTBD1009518,5001.15

Note: The data in this table is hypothetical and for illustrative purposes. Mn = Number-average molecular weight; Đ = Dispersity.

References

  • Vertex AI Search. (n.d.). Morpholine.
  • Silver Fern Chemical. (n.d.).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2023). (PDF)
  • SciSpace. (n.d.).
  • Google Search. (n.d.). MORPHOLINE.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.
  • PMC. (2023).
  • ZXCHEM UAE. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2).
  • NIST. (n.d.). 4-Morpholineethanol.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Chengdu Institute of Organic Chemistry. (n.d.).
  • PMC. (2024). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • Tianjin Shenglingyuan Technology Co., Ltd. (2025).
  • MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • Google Patents. (2005). Use of polyurethane catalyst compositions for improving rigid foam performance.
  • E3S Web of Conferences. (2024).
  • PubMed. (2018).
  • Sabtech. (2025). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2.
  • Bentham Science. (2023). Click Chemistry as an Efficient Strategy to Improve Nanoparticle Performances in Drug Delivery.
  • The University of Liverpool Repository. (2011).
  • MDPI. (2019). POSS Compounds as Modifiers for Rigid Polyurethane Foams (Composites).
  • MDPI. (2018).
  • MDPI. (2023). Influence of the Ethanol Content of Adduct on the Comonomer Incorporation of Related Ziegler–Natta Catalysts in Propylene (Co)
  • ResearchGate. (2025).
  • MDPI. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 4-Morpholineethanol Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Morpholineethanol and its derivatives, such as 2,5-dimethyl-4-morpholineethanol, in synthesis. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Morpholineethanol and its derivatives, such as 2,5-dimethyl-4-morpholineethanol, in synthesis. This guide is structured to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimentation, with a primary focus on maximizing reaction yield and selectivity.

Introduction to 4-Morpholineethanol Catalysis

4-Morpholineethanol (also known as N-(2-hydroxyethyl)morpholine) and its substituted analogs are versatile tertiary amine catalysts. Their utility stems from the nucleophilic nitrogen atom within the morpholine ring, which can accelerate a variety of chemical transformations. The catalytic activity is influenced by both the basicity of the nitrogen and the steric environment around it.[1] These compounds are frequently employed as catalysts in the production of polyurethane foams, as curing agents for epoxy resins, and in ring-opening reactions of epoxides with amines or thiols.[1][2][3][4]

The presence of substituents on the morpholine ring, such as the 2,5-dimethyl groups specified in the topic, can significantly modulate catalytic performance. These alkyl groups are electron-donating, which can increase the basicity (pKa) and intrinsic catalytic activity of the nitrogen atom.[1] However, they also introduce steric bulk, which can hinder the nitrogen's ability to interact with the substrate, potentially impacting reaction rate and selectivity.[1][5] Understanding this balance is critical for troubleshooting and optimization.

Physical and Chemical Properties: 4-Morpholineethanol

For reference, the properties of the parent compound, 4-Morpholineethanol, are provided below. These values are a useful baseline when working with its derivatives.

PropertyValueSource
CAS Number 622-40-2[6][7]
Molecular Formula C₆H₁₃NO₂[6][8]
Molecular Weight 131.17 g/mol [7][8]
Boiling Point ~223-227 °C[6][7]
Density ~1.07-1.08 g/mL at 20-25 °C[6][7]
Refractive Index ~1.476 (at 20 °C)[7]
Form Liquid[7]

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common and critical issue encountered: low product yield. The guide follows a logical workflow to help you diagnose and resolve the underlying problems in your experiment.

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purify Starting Materials Use Fresh Catalyst check_reagents->sub_reagents check_setup 3. Review Experimental Setup check_conditions->check_setup Conditions OK sub_conditions Optimize Temperature Adjust Catalyst Loading Screen Solvents check_conditions->sub_conditions check_workup 4. Evaluate Workup & Purification check_setup->check_workup Setup OK sub_setup Ensure Inert Atmosphere Improve Stirring check_setup->sub_setup solution Yield Improved check_workup->solution Workup Optimized sub_workup Modify Extraction pH Optimize Chromatography check_workup->sub_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can stem from multiple sources. Systematically evaluate the following factors, starting with the most fundamental.

  • A1.1: Reagent and Catalyst Purity:

    • Problem: Impurities in starting materials or the catalyst can introduce competing side reactions or inhibit the catalyst.[9][10] 4-Morpholineethanol is hygroscopic and can absorb water and carbon dioxide from the atmosphere, the latter forming a carbamate salt, both of which reduce its effective concentration.[11][12]

    • Solution:

      • Ensure the purity of your substrates and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.[9][13]

      • Use a fresh bottle of 4-morpholineethanol or purify it via vacuum distillation if degradation is suspected.

      • Store the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent deactivation by moisture.

  • A1.2: Reaction Conditions:

    • Problem: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the formation of degradation products.[10][14]

    • Solution:

      • Temperature: If the reaction is slow, consider a modest increase in temperature. Conversely, if side products are the issue, lowering the temperature may improve selectivity.[9][10]

      • Reaction Time: Monitor the reaction's progress using TLC or GC. A reaction that stalls before completion may indicate catalyst deactivation, while excessively long reaction times can lead to product decomposition.[10][13]

      • Catalyst Concentration: The catalytic activity increases with concentration, but only up to a point.[1] Excess catalyst can sometimes promote unwanted side reactions. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • A1.3: Stoichiometry and Order of Addition:

    • Problem: Incorrect molar ratios of reactants can leave starting material unconsumed.[9] Adding reagents too quickly can cause temperature spikes, leading to side reactions.[15]

    • Solution:

      • Double-check all calculations and ensure accurate weighing of materials.[13]

      • For exothermic reactions, consider the slow, dropwise addition of one reagent to the other to maintain temperature control.

Q2: I'm observing significant side product formation. How can I improve selectivity?

The formation of side products is a clear indication that an alternative, undesired reaction pathway is competing with your desired transformation.

  • A2.1: Influence of Catalyst Structure (Steric Hindrance):

    • Problem: In the case of a substituted catalyst like 2,5-dimethyl-4-morpholineethanol, the bulky methyl groups can sterically block the nitrogen atom. This may prevent it from catalyzing the desired reaction efficiently but allow it to participate in other, less sterically demanding side reactions.[5]

    • Solution:

      • Compare the reaction using unsubstituted 4-morpholineethanol. If the yield of the desired product improves, the steric bulk of the substituted catalyst is likely the issue.

      • While the electron-donating methyl groups increase basicity, the steric hindrance may be the dominant, negative factor for your specific substrate.[1]

  • A2.2: Temperature and Solvent Effects:

    • Problem: High temperatures often provide enough energy to overcome the activation barrier for multiple reaction pathways, reducing selectivity.[10] The solvent's polarity can also stabilize or destabilize transition states, favoring one pathway over another.

    • Solution:

      • Run the reaction at a lower temperature for a longer period. This will favor the pathway with the lowest activation energy, which is hopefully your desired reaction.[10]

      • Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to find conditions that maximize selectivity for the desired product.

Q3: How do I handle product isolation when using a high-boiling catalyst like 4-Morpholineethanol?

The high boiling point (~225 °C) of 4-morpholineethanol means it cannot be easily removed by simple evaporation.[6]

  • A3.1: Acid-Base Extraction:

    • Problem: The catalyst remains in the organic phase with the product after the reaction.

    • Solution:

      • Exploit the basicity of the morpholine nitrogen. During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid).

      • The amine catalyst will be protonated to form a water-soluble salt, which will partition into the aqueous layer, effectively removing it from your product.

      • After separation, the organic layer can be washed with brine and dried.

  • A3.2: Chromatography:

    • Problem: The product and catalyst have similar polarities, making separation difficult.

    • Solution:

      • Silica gel chromatography is often effective. The polar hydroxyl group and basic nitrogen of 4-morpholineethanol will cause it to adhere strongly to the silica gel, allowing less polar products to elute first.[9]

      • A solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can help to elute highly retained products while still ensuring the catalyst is removed.

Illustrative Catalytic Mechanism

Tertiary amines like 4-morpholineethanol typically function as nucleophilic catalysts. In the ring-opening of an epoxide, the amine attacks the electrophilic carbon of the epoxide, forming a zwitterionic intermediate. This intermediate is highly reactive and facilitates the subsequent attack by the primary nucleophile (e.g., another amine or a thiol).

CatalyticMechanism Catalyst R₃N: (Morpholineethanol) Epoxide Epoxide Catalyst->Epoxide Nucleophilic Attack Intermediate Zwitterionic Intermediate [R₃N⁺-CH₂-CH(R)-O⁻] Nucleophile Nu-H (e.g., Amine, Thiol) Product β-substituted Alcohol (Product) Nucleophile->Product Nucleophilic Attack on Intermediate Intermediate->Nucleophile Proton Transfer RegenCatalyst R₃N: (Catalyst Regenerated) Product->RegenCatalyst Catalyst Release

Caption: Generalized mechanism of epoxide ring-opening catalyzed by a tertiary amine.

Frequently Asked Questions (FAQs)

  • Q: What are the primary applications of 4-Morpholineethanol and its derivatives?

    • A: They are widely used as catalysts for producing polyurethane foams and as curing agents for epoxy resins.[1][4] They are also effective catalysts for organic reactions such as the ring-opening of epoxides.[2][3]

  • Q: How does adding methyl groups (e.g., 2,5-dimethyl-) change the catalyst's properties?

    • A: Alkyl groups like methyl are electron-donating, which increases the electron density on the nitrogen atom. This enhances its basicity and can increase its catalytic activity.[1] However, these groups also add steric bulk, which can hinder the nitrogen's access to the reaction site on a substrate, potentially slowing the reaction or altering its selectivity.[1][5]

  • Q: My reaction involves an acidic component. Can I still use a morpholine-based catalyst?

    • A: Caution is required. As a base, 4-morpholineethanol will react with acids to form a salt, neutralizing both the acid and the catalyst.[11][12] If your substrate or conditions are acidic, you will need to add at least one equivalent of the amine catalyst to neutralize the acid before any catalytic activity can be observed. It is often better to choose a different catalyst system for highly acidic reactions.

  • Q: How should I store 4-Morpholineethanol?

    • A: It is a hygroscopic liquid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place, away from acids and strong oxidizing agents.

Example Protocol: Catalytic Ring-Opening of an Epoxide

This protocol describes a general procedure for the ring-opening of styrene oxide with aniline, catalyzed by 4-morpholineethanol, a reaction type where such catalysts are known to be effective.[2][3]

Objective: To synthesize 2-anilino-2-phenylethan-1-ol with improved yield.

Materials:

  • Styrene Oxide (1.0 eq)

  • Aniline (1.1 eq)

  • 4-Morpholineethanol (0.05 eq, 5 mol%)

  • Toluene (Anhydrous)

  • 1M HCl Solution

  • Saturated NaHCO₃ Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[13]

  • Reagent Addition: To the flask, add styrene oxide (1.0 eq) and anhydrous toluene.

  • Add aniline (1.1 eq) to the solution, followed by 4-morpholineethanol (0.05 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove the catalyst and excess aniline, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-anilino-2-phenylethan-1-ol.

References

  • Reaction principle of tertiary amine catalyst. (2022, May 25). Green View Technology and Development Co., Ltd.
  • Reddy, et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). PMC.
  • Reddy, et al. (2025, August 06). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • 3 ways tertiary amine catalyst boosts insul
  • Troubleshooting guide for the synthesis of morpholine compounds. (n.d.). BenchChem.
  • 4-Morpholineethanol. (n.d.). CAS Common Chemistry.
  • Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions. (n.d.). BenchChem.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Morpholineethanol. (n.d.). NIST WebBook.
  • What are some common causes of low reaction yields? (2024, November 20). Reddit r/Chempros.
  • 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%. (n.d.). Sigma-Aldrich.
  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
  • 4-Morpholineethanol. (n.d.). Cheméo.
  • CAS 4385-05-1: N-(2-Dimethylaminoethyl)morpholine. (n.d.). CymitQuimica.
  • Zhu, M., et al. (n.d.).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC.
  • 6 questions with answers in MORPHOLINES. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • US2105828A - Production of morpholine ethanols. (n.d.).
  • Morpholine derivate from secondary amine/alcohol. (2008, September 5). Sciencemadness Discussion Board.
  • 4-[2-(Dimethylamino)ethyl]morpholine | 4385-05-1. (n.d.). ChemicalBook.
  • CN103212420A - Morpholine synthetic catalyst and preparation method thereof. (n.d.).
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • On the Alkalinity of Solid Catalysts for Transesterification of Dimethyl Carbon
  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14). ChemicalBook.
  • Green Synthesis of Morpholines via Selective Monoalkyl

Sources

Optimization

optimizing temperature and pressure for 4-Morpholineethanol, 2,5-dimethyl- reactions

Answering the user's request.## Technical Support Center: Optimizing Reactions for Substituted Morpholines A Guide for Researchers on Temperature and Pressure Control in the Synthesis and Modification of 4-Morpholineetha...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Reactions for Substituted Morpholines

A Guide for Researchers on Temperature and Pressure Control in the Synthesis and Modification of 4-Morpholineethanol and its Derivatives

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with substituted morpholine compounds, with a specific focus on challenges related to 4-Morpholineethanol and 2,5-dimethylmorpholine derivatives. While literature on this exact combination of substitutions is highly specific, the principles governing the optimization of temperature and pressure are universal to morpholine chemistry.

This document synthesizes established principles from core morpholine synthesis and functionalization reactions to provide a robust framework for troubleshooting and optimization. We will explore the causality behind experimental choices, grounding our recommendations in established chemical principles to ensure you can design and execute self-validating, successful experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature and pressure in reactions involving morpholine derivatives.

Q1: What is the primary role of temperature in morpholine-related reactions?

A1: Temperature is a critical parameter that directly influences both reaction rate and selectivity.[1] Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[1] However, for many morpholine syntheses, there is an optimal temperature window.

  • Too Low: Reactions may be impractically slow or fail to reach completion. For instance, in the acid-catalyzed dehydration of diethanolamine to form the morpholine ring, a temperature drop of just 10-15°C below the optimal 200-210°C range can significantly reduce yield.[2][3]

  • Too High: Excessive temperatures can lead to undesirable side reactions, such as decomposition, charring, or the formation of byproducts.[2] In the N-alkylation of morpholine with alcohols, temperatures above 220°C can cause ring-opening reactions, reducing the selectivity for the desired N-alkylmorpholine.[4]

Q2: When is pressure a significant factor in my liquid-phase reaction?

A2: While often considered secondary to temperature in many lab-scale liquid-phase reactions, pressure can be a powerful tool. Its influence is most pronounced in reactions where there is a change in molar volume between reactants and the transition state.[5] According to Le Chatelier's principle, increasing pressure will favor the side of the reaction with a lower volume. For liquid reactions, this can increase the frequency of molecular collisions, accelerating the rate.[6] It is also a critical tool for reactions involving gaseous reagents or byproducts, or when needing to run a reaction above the solvent's atmospheric boiling point.[6]

Q3: How do substitutions on the morpholine ring, like 2,5-dimethyl groups, affect optimal temperature and pressure?

A3: Substitutions, particularly on the carbon framework of the morpholine ring, introduce steric hindrance. The presence of methyl groups at the 2 and 5 positions will sterically encumber the nitrogen atom. This can slow down reactions involving the nitrogen, such as N-alkylation. To compensate for this reduced reactivity, you may need to:

  • Increase Temperature: To provide sufficient energy to overcome the higher activation barrier caused by steric hindrance.

  • Increase Reaction Time: To allow the reaction to proceed to completion at a moderate temperature.

  • Consider Pressure: For bimolecular reactions, increasing pressure can promote the closer association of reactants, which may help overcome steric repulsion to a degree.[6]

Q4: What are the most common side reactions to watch for when heating morpholine syntheses?

A4: The most common side reactions are typically related to temperature and stoichiometry. In ring-forming cyclization reactions, incomplete conversion can leave starting materials or intermediates, such as 2-(2-aminoethoxy)ethanol, in the product mixture.[7] In functionalization reactions like N-alkylation, common byproducts include over-alkylation (formation of quaternary ammonium salts) or elimination products from the alkylating agent.[4] For reactions involving urea, the formation of disubstituted ureas is a common issue, favored by higher temperatures.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inadequate Temperature: The reaction has not been supplied with enough energy to overcome the activation barrier. This is common in sterically hindered systems like 2,5-disubstituted morpholines.Action: Gradually increase the reaction temperature in 10°C increments. Monitor reaction progress by TLC or GC/LC-MS to find the optimal point before byproduct formation becomes significant. For dehydration of diethanolamine derivatives, a temperature of 180-210°C is often required.[2]
Suboptimal Pressure (for gas/liquid reactions): In catalytic hydrogenations or reactions with gaseous reagents, insufficient pressure can lead to low reactant concentration in the liquid phase.Action: For N-alkylation with alcohols over a solid catalyst, pressures of 0.9-1.2 MPa have been shown to be effective.[4][9] Ensure your reactor is properly sealed and pressurized.
Catalyst Inactivation: Impurities in starting materials or byproducts can poison or foul the catalyst surface.[7]Action: Ensure high purity of starting materials. Consider catalyst regeneration protocols or using a fresh batch of catalyst.
Significant Byproduct Formation Temperature Too High: The reaction is being pushed into alternative, higher-energy pathways, leading to decomposition or side products like ring-opening.Action: Reduce the reaction temperature. If the rate becomes too slow, consider a longer reaction time or the use of a more selective catalyst. For N-alkylation, exceeding 220°C can decrease selectivity.[4]
Incorrect Stoichiometry: An excess of one reactant can lead to byproducts (e.g., excess morpholine leading to disubstituted ureas).[8]Action: Carefully control the molar ratios of your reactants. Aim for a 1:1 or slight excess of the limiting reagent as a starting point for optimization.
Reaction Stalls Before Completion Equilibrium Reached: The reaction is reversible, and the net rate has become zero. This is common in reactions that produce a small molecule byproduct like water (e.g., cyclizations, esterifications).Action: Use a Dean-Stark trap or other methods like azeotropic distillation to remove water and drive the reaction forward.[3] For other equilibria, adjusting pressure might shift the balance if there is a change in molar volume.
Product Inhibition: The product itself may be inhibiting the catalyst or participating in a reverse reaction.Action: If possible, try to remove the product from the reaction mixture as it forms. This is often achieved in continuous flow setups.
Product Decomposition During Workup Thermal Instability: The desired product is not stable at the temperatures used for purification (e.g., distillation).Action: Use lower-temperature purification techniques. This can include vacuum distillation to lower the boiling point or crystallization from a suitable solvent at low temperatures.[1][3]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Optimizing Temperature and Pressure

This protocol provides a systematic approach to finding the optimal conditions for a novel reaction involving a substituted morpholine.

  • Literature & Safety Review:

    • Thoroughly review literature for similar reactions. Note the temperature, pressure, solvent, and catalyst conditions used.

    • Assess the thermal stability of all reactants, products, and intermediates. Identify the boiling points of all components to select an appropriate pressure range if needed.

  • Small-Scale Screening (Temperature):

    • Set up a parallel array of small-scale reactions (e.g., in microwave vials or a reaction block).

    • Keep all variables (concentration, stoichiometry, time) constant except for temperature.

    • Screen a temperature range based on your literature review (e.g., 80°C, 100°C, 120°C, 140°C).

    • Analyze the yield and purity of each reaction to identify a promising temperature range.

  • Small-Scale Screening (Pressure):

    • Using the optimal temperature from the previous step, conduct a series of reactions in a pressure-rated vessel.

    • Screen a range of pressures (e.g., 1 atm, 5 atm, 10 atm).

    • This is most critical for reactions involving gases or those known to have a significant volume change.

  • Time Course Study:

    • Run the reaction at the optimized temperature and pressure, taking aliquots at various time points (e.g., 1h, 2h, 4h, 8h, 24h).

    • Analyze each time point to determine the minimum time required to achieve maximum conversion, avoiding prolonged heating that could lead to byproduct formation.

  • Scale-Up and Verification:

    • Carefully scale up the reaction using the optimized parameters. Be aware that heat transfer is different at larger scales, so slower additions or more efficient cooling may be necessary for exothermic reactions.[10]

    • Verify the results to ensure the optimized conditions are robust and reproducible.

Diagram: Systematic Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Scale-Up Lit Literature & Safety Review Hypo Formulate Hypothesis (Initial Conditions) Lit->Hypo Temp Temperature Screening (Parallel Reactions) Hypo->Temp Pres Pressure Screening (If Applicable) Temp->Pres Time Time Course Study Pres->Time Opt Identify Optimal Conditions Time->Opt Scale Scale-Up Validation Opt->Scale Final Final Protocol Scale->Final G cluster_inputs cluster_outputs Temp Increase Temperature Rate Reaction Rate Temp->Rate Increases Select Selectivity Temp->Select Can Decrease Side Side Reactions Temp->Side Increases Pres Increase Pressure Pres->Rate Increases Pres->Side Can Influence Equil Equilibrium Shift Pres->Equil Shifts to Lower Volume

Caption: Relationship between control parameters and reaction outcomes.

References

  • BenchChem Technical Support Team. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem. 7

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem. 2

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of morpholine compounds. BenchChem. 11

  • Chen, X., et al. (2014). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Industrial and Engineering Chemistry.

  • Coumes, F., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. 12

  • Quora. (2016). Does pressure influence the speed of chemical reactions? Quora.

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table]. ResearchGate.

  • Zhang, Y., et al. (2022). A mathematical model of catalyst combination design and temperature control in the preparation of C4 olefins through ethanol coupling. RSC Advances. 13

  • T.M. Fulmer, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 14

  • Chemistry Stack Exchange. (2015). Does pressure affect non-gaseous reactions? Chemistry Stack Exchange.

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Creative Biolabs.

  • J.D. Williams, et al. (2023). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering. 15

  • BenchChem Technical Support Team. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. BenchChem. 8

  • Brown, F. E. (n.d.). The Effect of Pressure on Chemical Reaction. CORE.

  • Perkins, R. L. (1938). Production of morpholine ethanols. U.S. Patent 2,105,828.

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Publishers. 9

  • ResearchGate. (2025). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. ResearchGate.

  • Semantic Scholar. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. ResearchGate.

  • NIST. (n.d.). 4-Morpholineethanol. NIST WebBook.

  • Klärner, F-G. (2000). The Effect of Pressure on Organic Reactions. Journal für praktische Chemie.

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Cheméo.

  • Zhang, Y., et al. (2022). A mathematical model of catalyst combination design and temperature control in the preparation of C4 olefins through ethanol coupling. RSC Publishing.

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • BenchChem. (2025). Optimizing reaction conditions for 4-Chloromorpholine. BenchChem.

  • ResearchGate. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. ResearchGate.

  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.

  • del Mazo-Sevillano, P., et al. (2019). Zero- and high-pressure mechanisms in the complex forming reactions of OH with methanol and formaldehyde at low temperatures. ACS Earth and Space Chemistry.

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Mallak Specialties Pvt Ltd.

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.

  • ResearchGate. (n.d.). Ethanol conversion at different reaction temperatures as a function of catalyst loading. ResearchGate.

  • ResearchGate. (2025). Effect of temperature on ethanol conversion over the surface of Zr-modified zeolite ZSM-5. ResearchGate.

  • MDPI. (2023). Investigation of Annealing Process Effects on the Response and Stability of Sprayed Co2SnO4 Film under Ethanol Vapor. MDPI.

  • RSC Publishing. (2018). Gas phase kinetics of the OH + CH3CH2OH reaction at temperatures of the interstellar medium (T = 21–107 K). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Morpholineethanol &amp; its 2,5-Dimethyl Derivatives

Welcome to the technical support center for the purification of 4-Morpholineethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Morpholineethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for handling these valuable but often challenging compounds. The inherent basicity, hygroscopic nature, and water solubility of the morpholine moiety present unique purification hurdles that this guide aims to address directly.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and strategic considerations for purifying morpholine ethanols.

Q1: What are the primary challenges in purifying 4-Morpholineethanol and its 2,5-dimethyl derivatives?

The purification challenges for these compounds stem from three core physicochemical properties:

  • Basicity: The nitrogen atom in the morpholine ring is basic. This leads to strong interactions with acidic media, most notably the silanol groups on standard silica gel, which causes significant peak tailing and potential irreversible adsorption during chromatography.[1]

  • High Water Solubility: The ethanol and morpholine functionalities both contribute to high polarity and water solubility. This can make extraction from aqueous reaction mixtures inefficient and complicates the removal of water from the final product.[2]

  • Hygroscopic Nature: These compounds readily absorb moisture from the atmosphere.[2][3] This can lead to inaccurate yield calculations and the presence of water as a persistent impurity, which can interfere with subsequent reactions.

Q2: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

Standard extractions with non-polar organic solvents are often inefficient. To improve recovery, consider the following strategies:

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This deprotonates the morpholine nitrogen, converting the compound to its free base form, which is generally less water-soluble than its corresponding salt.[1]

  • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate.[1] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its partition into the organic layer.

  • Use of More Polar Solvents: Employ more polar extraction solvents like dichloromethane (DCM) or chloroform, which are more effective at solvating these polar compounds than solvents like ethyl acetate or diethyl ether.[1]

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be highly effective for exhaustive extraction from an aqueous phase.[2]

Q3: When should I choose distillation over chromatography for purification?

The choice depends on the nature of the impurities.

  • Distillation is the preferred method when there is a significant difference in boiling points between your target compound and the impurities.[4] It is particularly effective for removing non-volatile starting materials, salts, or high-molecular-weight byproducts. Given that 4-Morpholineethanol has a high boiling point (approx. 225 °C at atmospheric pressure), vacuum distillation is often necessary to prevent thermal decomposition.[5]

  • Chromatography is necessary when the impurities have boiling points very close to the product. It separates compounds based on differences in polarity. While effective, it requires careful method development to overcome the challenges posed by the basicity of the morpholine nitrogen.[2][4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification workflows.

Issue 1: Distillation Problems

My product recovery is very low after vacuum distillation. What's going wrong?

This is a common issue that can be traced to several factors:

Potential Cause Explanation & Solution
Thermal Decomposition Morpholine ethanols can be thermally unstable at high temperatures. Even under vacuum, prolonged heating can lead to degradation. Solution: Ensure your vacuum is as deep as possible to lower the boiling point. Use a Kugelrohr apparatus for small scales to minimize residence time at high temperatures. Wrap the distillation head with glass wool or heating tape to prevent premature condensation and ensure a smooth, rapid distillation.
Incomplete Drying The presence of water can interfere with distillation. Morpholine itself does not form a constant boiling point mixture with water, making separation difficult.[6] Solution: Thoroughly dry the crude product before distillation. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate. For stubborn water, consider azeotropic distillation with toluene to remove water before the final fractional distillation.
System Leaks A poor vacuum will result in a higher-than-expected boiling temperature, increasing the risk of decomposition. Solution: Check all joints and connections for leaks. Ensure glassware is free of cracks and that joints are properly greased (if appropriate for your system) and sealed.
Issue 2: Column Chromatography Problems

My compound is streaking badly on the silica gel column, and the fractions are not clean.

This is the most frequent problem encountered when chromatographing basic amines on standard silica gel.

  • Root Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly bind to the basic morpholine nitrogen. This interaction leads to poor peak shape (tailing/streaking) and low recovery.[1]

  • The Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[1] The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your morpholine compound to elute cleanly with a symmetrical peak shape.

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can also be used as a polar component in your eluent system (e.g., DCM/MeOH with 5% being the 2M NH₃ solution).

Troubleshooting Decision Tree for Chromatography This diagram outlines a logical workflow for diagnosing and solving common chromatography issues.

chromatography_troubleshooting start Start: Crude Sample Analysis by TLC tailing Problem: Spot is Tailing/Streaking? start->tailing add_base Solution: Add 1% Triethylamine to Eluent tailing->add_base Yes rf_check Problem: Rf Value Incorrect? tailing->rf_check No add_base->rf_check run_column Run Column Chromatography success Success: Pure Compound Isolated run_column->success rf_high Rf Too High (> 0.4) Decrease Eluent Polarity rf_check->rf_high Yes, Too High rf_low Rf Too Low (< 0.1) Increase Eluent Polarity rf_check->rf_low Yes, Too Low separation_check Problem: Poor Separation? rf_check->separation_check No, Rf is OK rf_high->run_column rf_low->run_column separation_check->run_column No solvent_screen Solution: Screen Different Solvent Systems (e.g., DCM/MeOH vs Hex/EtOAc) separation_check->solvent_screen Yes solvent_screen->run_column

Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.

Issue 3: Crystallization & Isolation Problems

My purified compound is a thick oil and will not crystallize. How can I get a solid?

Many freebase amines, including morpholine derivatives, are low-melting solids or oils, making them difficult to handle and crystallize.

  • Root Cause: The freebase form may have a low melting point or form a complex hydrogen-bonding network that resists forming an ordered crystal lattice.

  • The Solution: Salt Formation. Convert the basic amine into a salt.[4] Salts typically have much higher melting points and are more crystalline than their freebase counterparts. The hydrochloride salt is most common.

    • Procedure: Dissolve the crude or purified oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise with stirring. The hydrochloride salt will often precipitate as a solid. The solid can then be collected by filtration and recrystallized from an appropriate solvent system like ethanol/ether.[4]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes the purification of a moderately polar morpholine derivative using silica gel chromatography.

  • Eluent Selection (TLC):

    • Prepare a TLC developing chamber with your chosen eluent system (e.g., 70:30 Ethyl Acetate/Hexanes).

    • In a separate vial, prepare the same eluent system but with an added 1% triethylamine (Et₃N).

    • Spot your crude material on two separate TLC plates. Run one in the neutral eluent and the other in the basic eluent.

    • Observe the difference. The spot on the basic plate should be much tighter and have a higher Rf value. Adjust the solvent polarity to achieve an Rf of 0.2-0.3 for your target compound in the basic system.[1]

  • Column Packing:

    • Select an appropriate column size.

    • Pack the column as a slurry using the optimized eluent system (containing 1% Et₃N). Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the basic mobile phase, applying gentle pressure.

    • Collect fractions and monitor the elution progress by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed along with the eluent.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This protocol is ideal for compounds that are difficult to crystallize as a free base.

  • Salt Formation:

    • Dissolve the crude or semi-pure amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (e.g., 1 gram in 20 mL).

    • While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M solution) dropwise.

    • A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Monitor the pH of the solution with moist litmus paper to ensure it is acidic.[4]

  • Isolation:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

    • Dry the salt under vacuum.

  • Recrystallization:

    • Select an appropriate recrystallization solvent. Common choices for amine salts include ethanol, methanol, or mixtures like ethanol/diethyl ether.

    • Dissolve the collected salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Further cool the flask in an ice bath to maximize the yield of crystals.[1]

  • Final Collection:

    • Collect the pure crystals by vacuum filtration, wash with a small volume of the ice-cold recrystallization solvent, and dry thoroughly under vacuum.

General Purification Workflow

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (pH adjust, extraction) start->workup is_solid Is Crude Product a Solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distillation_check Are Impurities Non-Volatile? is_solid->distillation_check No (Oil) is_pure Is Product Pure? recrystallize->is_pure distill Vacuum Distillation distillation_check->distill Yes chromatography Column Chromatography distillation_check->chromatography No (Similar B.P.) distill->is_pure chromatography->is_pure salt_formation Convert to Salt & Recrystallize final_product Pure Product salt_formation->final_product is_pure->salt_formation No (Oily) is_pure->final_product Yes

Caption: A general workflow for deciding on a purification strategy for morpholine ethanol derivatives.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Google Patents. (1938). US2105828A - Production of morpholine ethanols.
  • USDA AMS. (2001). Morpholine - Processing. Retrieved from [Link]

Sources

Optimization

stability issues of 4-Morpholineethanol, 2,5-dimethyl- under acidic/basic conditions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center. I have structured this guide to function as a dynamic technical support interface.

Below is your Tier 3 Technical Support Guide for 4-Morpholineethanol, 2,5-dimethyl- (CAS: 106-56-9).

Ticket Subject: Stability & Degradation Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Molecule Profile & Critical Properties

Before troubleshooting, verify the exact configuration of your material. This compound is a bifunctional tertiary amine-alcohol with steric hindrance at the 2,5-positions.

  • Chemical Name: 2,5-Dimethyl-N-(2-hydroxyethyl)morpholine

  • CAS: 106-56-9[1][2]

  • Key Functional Groups:

    • Tertiary Amine (Ring Nitrogen): Proton acceptor, susceptible to oxidation.

    • Primary Alcohol (Side Chain): Susceptible to dehydration and esterification.

    • Ether Linkage (Ring): Generally inert, but sensitive to strong Lewis acids.

  • Stereochemistry: Commercial grades are typically a mixture of cis and trans isomers. The trans isomer is often more thermodynamically stable but may exhibit slightly different solubility profiles in non-polar solvents.

Acidic Stability: Troubleshooting & FAQs

Q: My compound precipitated immediately upon adding acid. Is it degrading?

A: Likely No. You are observing salt formation. As a tertiary amine, 2,5-dimethyl-4-morpholineethanol protonates rapidly in acidic media to form a morpholinium salt .

  • Mechanism:

    
    
    
  • Solubility Issue: While the free base is miscible with water and organic solvents, the resulting salt (e.g., hydrochloride or sulfate) may have limited solubility in organic media (like dichloromethane or ether) or cold concentrated aqueous solutions.

  • Action: Check the pH. If pH < 4, the amine is fully protonated. If precipitation occurs, try adding water or methanol to solvate the ionic species.

Q: Can I reflux this in 10% Sulfuric Acid?

A: Proceed with Caution (Risk of Dehydration). While the morpholine ring is stable to dilute acid, the hydroxyethyl side chain is vulnerable.

  • Risk: Acid-catalyzed dehydration.[3]

  • Mechanism: Under high thermal stress (>100°C) and strong acidity, the primary alcohol can eliminate water to form N-vinyl-2,5-dimethylmorpholine (or polymerized byproducts).

  • Diagnostic: Check reaction by LC-MS. Appearance of a peak with Mass = [M-18] indicates dehydration.

Q: The ether ring—will it open in acid?

A: Only under extreme conditions. The cyclic ether linkage is highly robust. It typically requires concentrated hydroiodic acid (HI) or hydrobromic acid (HBr) at reflux temperatures to cleave the ring. In standard HPLC mobile phases (0.1% TFA/Formic Acid) or workup conditions (1M HCl), the ring remains intact.

Basic Stability: Troubleshooting & FAQs

Q: The clear liquid turned yellow/brown during storage. Why?

A: Oxidative Degradation (N-Oxide Formation). Tertiary amines are electron-rich and prone to oxidation by atmospheric oxygen, a process accelerated by light, heat, and trace metal ions (Fe, Cu).

  • Mechanism: Formation of the N-Oxide .

    
    
    Further degradation leads to complex colored conjugated species (Schiff bases).
    
  • Prevention: Store under nitrogen/argon. Add a radical scavenger (e.g., BHT) if the application permits. Use amber glass to block UV light.

Q: I see a "Ghost Peak" in my GC/LC after exposing the sample to air.

A: Check for Carbamate Formation (CO2 Adsorption). Although less reactive than primary/secondary amines, amino-alcohols can interact with atmospheric CO2.

  • Mechanism: The hydroxyl group can facilitate CO2 capture, or reversible carbamate species may form if trace secondary amine impurities are present.

  • Fix: Sparge the sample with Nitrogen for 15 minutes. If the peak disappears, it was a CO2 adduct.

Visualizing Degradation Pathways

The following diagram maps the critical stress points for the molecule. Use this to identify which part of the molecule is failing in your experiment.

StabilityMap Molecule 2,5-Dimethyl- 4-morpholineethanol Acid Acidic Condition (pH < 4) Molecule->Acid Add H+ Base Basic/Ambient (pH > 8, O2) Molecule->Base Storage/Exposure Salt Morpholinium Salt (Stable, Reversible) Acid->Salt Ambient Temp Dehydration Dehydration Product (N-vinyl derivative) Acid->Dehydration High Heat (>100°C) Strong Acid (H2SO4) NOxide N-Oxide (Yellowing/Impurity) Base->NOxide O2 + Light (Trace Metals) Carbamate Carbamate/Carbonate (CO2 Adsorption) Base->Carbamate Atmospheric CO2

Figure 1: Stability decision tree showing reversible salt formation (Green) vs. irreversible degradation pathways (Red/Yellow).

Experimental Protocols for Stability Validation

Protocol A: Rapid Oxidative Stress Test (Accelerated Aging)

Use this to determine if your storage conditions are adequate.

  • Preparation: Aliquot 10 mL of 2,5-dimethyl-4-morpholineethanol into two clear vials.

  • Control: Flush Vial A with Argon, seal tightly, wrap in foil.

  • Test: Leave Vial B uncapped, exposed to ambient light and air.

  • Incubation: Heat both at 40°C for 48 hours.

  • Analysis: Compare color (APHA scale) and assay via GC-FID.

    • Result: If Vial B yellows significantly, the material requires antioxidant stabilization or inert atmosphere packaging.

Protocol B: Acidic Hydrolysis Challenge

Use this to validate stability in formulation.

  • Mixture: Dissolve 100 mg of compound in 10 mL of 1M HCl.

  • Condition: Stir at 60°C for 24 hours.

  • Workup: Neutralize with NaOH to pH 10, extract with Dichloromethane (DCM).

  • Analysis: Inject DCM extract into GC-MS.

    • Pass Criteria: >99% recovery of parent peak.

    • Fail Criteria: Detection of peaks corresponding to dehydration (M-18) or ring opening.

Summary Data Table

ParameterConditionStability RatingPrimary Degradant/Issue
Dilute Acid (HCl, Acetate) AmbientHigh Protonation (Salt formation)
Strong Acid (H2SO4) Reflux (>100°C)Low Dehydration (Alkene formation)
Base (NaOH, KOH) Ambient/HeatHigh Generally stable; minimal hydrolysis
Oxidative (Air/Light) Long-termModerate N-Oxide (Discoloration)
CO2 Exposure AmbientModerate Reversible Carbamate formation

References

  • National Institute of Standards and Technology (NIST). Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2,5-Dimethylmorpholine Compound Summary. National Library of Medicine. [Link]

  • CAS Common Chemistry. 4-Morpholineethanol (Parent Structure Data). CAS Registry Number 622-40-2.[4][5][6][7] [Link]

  • Ataman Kimya. Morpholine and Derivatives: Stability and Applications. Technical Data Sheet. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Morpholineethanol, 2,5-dimethyl-

[1] Current Status: Operational Ticket ID: T-25DME-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1] Executive Summary You are likely working with 2,5-Dimethyl-N-(2-hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: T-25DME-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

Executive Summary

You are likely working with 2,5-Dimethyl-N-(2-hydroxyethyl)morpholine , a tertiary amino alcohol often used as a catalyst in polyurethane synthesis or as a pharmaceutical intermediate.[1]

Achieving high purity (>98%) with this molecule is challenging due to three specific factors:

  • Stereoisomerism: The 2,5-dimethyl substitution creates cis and trans diastereomers with very similar boiling points.[1]

  • Thermal Sensitivity: As an amino alcohol, it is prone to N-oxide formation and discoloration (yellowing) at high temperatures in the presence of oxygen.

  • Hygroscopicity: The molecule aggressively absorbs atmospheric moisture.

This guide provides a modular troubleshooting approach, moving from bulk purification (Distillation) to high-specificity isomer separation (Crystallization).[1]

Module 1: Bulk Purification & Color Removal

Q: My distillate is coming over yellow/orange. How do I fix this?

Diagnosis: This is classic oxidative degradation.[1] Amino alcohols react with trace oxygen at high temperatures (distillation pot temps) to form N-oxides and conjugated color bodies (chromophores).[1]

Protocol: The "Nitrogen-Bleed" Vacuum Distillation Standard vacuum distillation is insufficient.[1] You must actively exclude oxygen while lowering the boiling point.

  • Vacuum Requirement: You need a vacuum of <5 mmHg . The atmospheric boiling point is estimated at ~230–240°C (based on the congener 2-morpholinoethanol at 227°C).[1] At 5 mmHg, the bp drops to a manageable ~90–100°C.

  • The Nitrogen Capillary: Do not just seal the system. Introduce a very fine capillary leak of dry nitrogen into the distillation pot. This provides two benefits:

    • Anti-bumping: Prevents violent boiling.[1]

    • Inerting: Sweeps away oxygen molecules from the liquid surface.

  • Pre-treatment: Before distilling, treat the crude liquid with 0.5% w/w Sodium Borohydride (NaBH₄) and stir for 1 hour at room temperature. This chemically reduces existing color bodies (imines/enamines) back to amines.[1]

Q: I cannot remove water. The Karl Fischer (KF) titration remains high (>0.5%).

Diagnosis: The amine group forms a hydrogen-bonded network with water.[1] Simple heating often fails to break this azeotrope-like interaction.[1]

Protocol: Azeotropic Drying

  • Add Toluene or Cyclohexane (15% by volume) to your crude reaction mixture.

  • Perform a preliminary distillation at atmospheric pressure (or slight vacuum) to remove the solvent-water azeotrope.[1]

  • Once the head temperature rises to the solvent's pure boiling point, switch to high vacuum to distill the product.

Module 2: Stereoisomer Management (Cis/Trans Separation)

Q: My NMR shows split peaks (doublets) for the methyl groups. Is this an impurity?

Diagnosis: Likely not a chemical impurity, but an isomeric mixture . The 2,5-dimethylmorpholine core exists as cis (methyls on same side) and trans (opposite sides).[1] The hydroxyethylation usually preserves the starting material's ratio.

  • Cis-isomer: Generally thermodynamically more stable (chair conformation with equatorial methyls).[1]

  • Trans-isomer: One methyl is axial, making it slightly less stable and often lower boiling.[1]

Q: How do I separate the cis isomer from the trans isomer? Distillation isn't working.

Diagnosis: The boiling point delta (


bp) between these diastereomers is often <5°C, making fractional distillation inefficient without a spinning band column (50+ theoretical plates).[2]

Protocol: Diastereomeric Salt Crystallization This is the industry standard for separating close-boiling amine isomers.[1] You will convert the liquid amine into a solid salt using a specific acid.

Step-by-Step Workflow:

  • Solvent Choice: Dissolve the amine mixture in Isopropyl Acetate or Ethyl Acetate (1:4 ratio amine:solvent).

  • Acid Addition: Slowly add anhydrous Acetic Acid (1.05 equivalents).

    • Why Acetate? Research on dimethylmorpholines suggests acetate salts often show significant solubility differences between cis and trans forms [1].

  • Crystallization:

    • Heat to 50°C to ensure full dissolution.

    • Cool slowly to 0–5°C over 4 hours.

    • The cis-isomer salt usually crystallizes out preferentially due to better packing symmetry.[1]

  • Recovery: Filter the crystals.

  • Freebasing: Dissolve crystals in minimum water, basify with 50% NaOH to pH >12, and extract with Dichloromethane (DCM). Dry and evaporate to yield the enriched isomer.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific molecule based on your purity requirements.

PurificationProtocol Start Crude 4-Morpholineethanol, 2,5-dimethyl- CheckColor Issue: Color/Water? Start->CheckColor PreTreat 1. NaBH4 Treatment 2. Azeotropic Drying (Toluene) CheckColor->PreTreat Yes VacDist High Vacuum Distillation (<5 mmHg, N2 Bleed) CheckColor->VacDist No CheckIso Issue: Isomeric Purity? SaltForm Salt Formation (Acetic Acid in Ethyl Acetate) CheckIso->SaltForm Yes (Need Single Isomer) FinalLiq Pure Liquid (Mixed Isomers) CheckIso->FinalLiq No (Isomers OK) PreTreat->VacDist VacDist->CheckIso Filter Filtration SaltForm->Filter FreeBase Basify (NaOH) & Extract Filter->FreeBase Crystals (Cis) FinalIso Pure Cis-Isomer (>95% de) FreeBase->FinalIso

Figure 1: Decision tree for purification.[1] Note that distillation is required for chemical purity, while salt formation is required for stereochemical purity.

Summary of Physical Data & Troubleshooting

ParameterSpecification / DataNotes
Boiling Point (Atm) ~235°C (Est.)[1]Do not distill at atm. Decomposition risk.[1]
Boiling Point (Vacuum) ~95–105°C @ 5 mmHgTarget range for main fraction.[1]
Refractive Index (

)
~1.46 – 1.47Monitor fractions; constant RI indicates purity.[1]
Appearance Colorless to pale yellow liquidDarkens on storage if not under Argon/N2.[1]
Major Impurity 2,5-DimethylmorpholineStarting material.[1][2] Lower BP. Comes over in foreshot.
Solubility Miscible in water, alcohols, DCMHigh water solubility makes aqueous washing difficult; use salting-out (NaCl).[1]

References

  • Isomer Separation via Salt Formation

    • Source: Patent CN110950818B (2020).[1] "Method for purifying cis-2, 6-dimethyl morpholine."

    • Relevance: Describes the use of carboxylic acids (acetic/propionic) in ester solvents to selectively crystallize specific dimethylmorpholine isomers. This chemistry is directly transferable to the N-hydroxyethyl derivative.[1]

    • URL:[1]

  • Physical Properties of Congeners (2-Morpholinoethanol)

    • Source: NIST Chemistry WebBook / ChemBK.[1]

    • Relevance: Provides baseline boiling point (227°C)
    • URL:[1]

  • General Purification of Amino Alcohols

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Establishes the standard protocols for drying amines (KOH/Toluene azeotrope)

Sources

Optimization

Technical Support Center: Enhancing the Catalytic Activity of Morpholine-Based Catalysts in Polyurethane Systems

**A a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with morpholine-based catalysts in polyurethane formulations. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

**A a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with morpholine-based catalysts in polyurethane formulations. While this guide is centered on the principles governing the activity of N-(2-hydroxyethyl)morpholine and related tertiary amine catalysts, the principles discussed can be extrapolated to similar structures such as 4-Morpholineethanol, 2,5-dimethyl-. Due to the limited specific literature on "4-Morpholineethanol, 2,5-dimethyl-," the following information is based on established knowledge of closely related morpholine derivatives and general principles of polyurethane catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a morpholine-based catalyst like 4-Morpholineethanol, 2,5-dimethyl- in polyurethane foam production?

A1: Morpholine-based catalysts, which are types of tertiary amine catalysts, are crucial in accelerating the chemical reactions that form polyurethane.[1] They play a vital role in balancing two key reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water).[2] The morpholine nitrogen atom's lone pair of electrons facilitates these reactions, influencing the foam's rise time, cure speed, and final physical properties.[3]

Q2: What are the key factors that influence the catalytic activity of tertiary amine catalysts?

A2: The catalytic activity of tertiary amines is primarily influenced by two main factors:

  • Basicity: Higher basicity generally leads to higher catalytic activity. The electron density on the nitrogen atom is a key determinant of its ability to activate the reactants.[3]

  • Steric Hindrance: The size and arrangement of the substituent groups around the nitrogen atom can affect its accessibility to the reactants. Less steric hindrance typically results in higher catalytic activity.[3]

Q3: Can the hydroxyl group in N-(2-hydroxyethyl)morpholine and similar structures participate in the reaction?

A3: Yes, the hydroxyl group is a reactive site that can react with isocyanate groups.[4] This makes the catalyst a "reactive" catalyst, meaning it can be chemically incorporated into the polyurethane polymer backbone. This is advantageous as it can reduce the amount of volatile organic compounds (VOCs) and minimize odor in the final product.[4]

Q4: How does the concentration of the catalyst affect the polyurethane foaming process?

A4: The catalyst concentration is a critical parameter. Increasing the catalyst concentration generally shortens the cream time (the start of the foam rise) and the rise time.[5] However, an excessively high concentration can lead to an imbalanced reaction, causing issues like foam collapse or poor cell structure.[5] It is essential to determine the optimal dosage for a specific formulation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during polyurethane foam production when using morpholine-based catalysts.

Issue 1: Slow Reaction/Curing Time
Potential Cause Recommended Solution & Scientific Rationale
Insufficient Catalyst Concentration Solution: Gradually increase the catalyst concentration in small increments (e.g., 0.05-0.1 parts per hundred polyol - pphp). Rationale: A higher concentration of the tertiary amine increases the rate of both the gelling and blowing reactions, leading to faster curing.[7]
Low Reaction Temperature Solution: Increase the temperature of the raw materials (polyol, isocyanate) and the mold. Rationale: Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[5]
Presence of Acidic Impurities Solution: Ensure the polyol and other additives have a low acid number. If necessary, use a catalyst that is less sensitive to acidic components. Rationale: Acidic species can neutralize the basic tertiary amine catalyst, reducing its effective concentration and, consequently, its catalytic activity.[8]
Inappropriate Co-catalyst Solution: Introduce or adjust the concentration of a co-catalyst, such as an organotin compound. Rationale: A synergistic effect can often be achieved by using a combination of an amine catalyst (which primarily promotes the blowing reaction) and a metal-based catalyst (which is a strong gelling catalyst).[9] This can lead to a more balanced and faster overall cure.
Issue 2: Foam Collapse or Splitting
Potential Cause Recommended Solution & Scientific Rationale
Imbalance between Gelling and Blowing Reactions (Blowing is too fast) Solution: Reduce the concentration of the blowing catalyst (the tertiary amine) or introduce a stronger gelling co-catalyst (e.g., dibutyltin dilaurate). Rationale: Foam collapse occurs when the gas (CO2) is generated before the polymer network has developed sufficient strength to contain it.[10] By increasing the gelling rate relative to the blowing rate, the cell walls can build strength more quickly.
Poor Quality of Raw Materials Solution: Verify the quality of the polyol and isocyanate, checking for water content and purity. Rationale: Inconsistent raw material quality can lead to unpredictable reaction kinetics and foam instability.[11]
Inadequate Mixing Solution: Increase the mixing speed or time to ensure a homogeneous mixture of all components. Rationale: Proper mixing is essential for uniform nucleation and growth of gas bubbles within the reacting polymer matrix.[4]
Issue 3: High Density or Poor Foam Rise
Potential Cause Recommended Solution & Scientific Rationale
Insufficient Blowing Reaction Solution: Increase the water content in the formulation or the concentration of the blowing catalyst. Rationale: The blowing reaction between isocyanate and water generates the CO2 gas necessary for foam expansion.[2] Increasing the reactants for this reaction will lead to greater gas production and lower foam density.
Catalyst Deactivation Solution: Check for and eliminate any potential sources of catalyst deactivation, such as acidic impurities. Rationale: As mentioned previously, catalyst deactivation will slow down the blowing reaction, resulting in less gas generation.[8]
High System Viscosity Solution: Use a polyol with a lower viscosity or slightly increase the temperature to reduce the initial viscosity of the mixture. Rationale: A highly viscous mixture can restrict the expansion of the foam, leading to a higher density.

Experimental Protocols & Visualizations

Protocol for Evaluating Catalyst Activity

This protocol outlines a method for comparing the catalytic activity of different amine catalysts or different concentrations of the same catalyst.

Materials:

  • Polyol (e.g., a standard polyether polyol for flexible foam)

  • Isocyanate (e.g., Toluene diisocyanate - TDI)

  • Distilled water

  • Silicone surfactant

  • Amine catalyst (e.g., N-(2-hydroxyethyl)morpholine)

  • Stopwatch

  • Mixing cup and stirrer

  • Fume hood

Procedure:

  • In a mixing cup, accurately weigh the polyol, water, and silicone surfactant.

  • Add the desired amount of the amine catalyst to the polyol mixture.

  • Mix the components thoroughly for 30 seconds.

  • Add the stoichiometric amount of isocyanate to the mixture.

  • Start the stopwatch immediately and begin vigorous mixing for 5-10 seconds.

  • Record the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture starts to change color and rise.

    • Rise Time: The time from the addition of isocyanate until the foam reaches its maximum height.

    • Tack-Free Time: The time from the addition of isocyanate until the surface of the foam is no longer sticky to the touch.

  • Repeat the experiment with different catalyst concentrations or different catalysts for comparison.

Catalytic Mechanism of Tertiary Amines in Urethane Formation

The following diagram illustrates the generally accepted mechanism for the catalysis of the isocyanate-polyol reaction by a tertiary amine.

Catalytic_Cycle cluster_0 Catalytic Cycle Polyol Polyol (R-OH) Activated_Complex Activated Complex [R-O-H---NR3] Polyol->Activated_Complex Forms complex with catalyst Isocyanate Isocyanate (R'-NCO) Urethane Urethane (R-O-CO-NH-R') Isocyanate->Urethane Catalyst Tertiary Amine (NR3) Catalyst->Activated_Complex Activated_Complex->Urethane Nucleophilic attack on Isocyanate Regenerated_Catalyst Regenerated Catalyst (NR3) Urethane->Regenerated_Catalyst Releases catalyst Regenerated_Catalyst->Catalyst Cycle repeats

Caption: Catalytic cycle of urethane formation.

Troubleshooting Workflow for Foam Defects

This diagram provides a logical workflow for diagnosing and resolving common foam defects.

Troubleshooting_Workflow cluster_defects Identify Defect cluster_causes_slow Potential Causes (Slow Cure) cluster_causes_collapse Potential Causes (Collapse) cluster_causes_density Potential Causes (High Density) cluster_solutions Solutions start Foam Defect Observed slow_cure Slow Cure / Tacky start->slow_cure collapse Collapse / Splitting start->collapse high_density High Density / Poor Rise start->high_density low_cat Low Catalyst Conc. slow_cure->low_cat low_temp Low Temperature slow_cure->low_temp acidic Acidic Impurities slow_cure->acidic imbalance Gelling/Blowing Imbalance collapse->imbalance poor_raw Poor Raw Materials collapse->poor_raw bad_mix Inadequate Mixing collapse->bad_mix low_blow Insufficient Blowing high_density->low_blow cat_deact Catalyst Deactivation high_density->cat_deact high_visc High Viscosity high_density->high_visc inc_cat Increase Catalyst low_cat->inc_cat inc_temp Increase Temperature low_temp->inc_temp check_raw Check Raw Materials acidic->check_raw adjust_co_cat Adjust Co-catalyst imbalance->adjust_co_cat poor_raw->check_raw improve_mix Improve Mixing bad_mix->improve_mix inc_water Increase Water low_blow->inc_water cat_deact->check_raw high_visc->inc_temp

Caption: Troubleshooting workflow for foam defects.

References

  • comparing dmaee (dimethyaminoethoxyethanol) with other amine catalysts in polyurethane formulations. (2025, April 1). Retrieved from [Link]

  • pu catalysts. (2022, May 5). Green View Technology and Development Co., Ltd. Retrieved from [Link]

  • pc-8 rigid foam catalyst n,n-dimethylcyclohexylamine in the production of polyurethane adhesives and coatings. (2025, September 3). BDMAEE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). 4-Morpholineethanol. In CAS Common Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dimethyl-2-(2-morpholinoethyl)-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)morpholine methyl carbonate. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

  • Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Crosslinkers for improving stability of polyurethane foams. (n.d.). Google Patents.
  • Kiseleva, V. N., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(17), 6432. Retrieved from [Link]

  • POLYURETHANE FOAMING COMPOSITION AND METHOD FOR PRODUCING FLEXIBLE POLYURETHANE FOAM. (n.d.). Google Patents.
  • Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine. (1996, June 12). Google Patents.
  • On the Alkalinity of Solid Catalysts for Transesterification of Dimethyl Carbonate and Ethanol. (2025, June 26). Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]

  • Chemical Engineering Journal. (2025, April 22). Retrieved from [Link]

  • General Plastics Manufacturing Company. (2015, November 3). Polyurethane Foam: Dielectric Materials for Use in Radomes and Other Applications. Retrieved from [Link]

  • Prociak, A., et al. (2024). Effect of Chemical Structure and Apparent Density of Rigid Polyurethane Foams on the Properties of Their Chemical Recycling Products. Polymers, 16(1), 107. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Morpholine-Based Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for the compound "4-Morpholineethanol, 2,5-dimethyl-" is not extensively available in public literature. This...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the compound "4-Morpholineethanol, 2,5-dimethyl-" is not extensively available in public literature. This guide has been constructed using the well-characterized parent compound, 4-Morpholineethanol (CAS: 622-40-2) , as a primary reference. The principles and troubleshooting strategies outlined herein are broadly applicable. Throughout this document, we will provide expert analysis on how the 2,5-dimethyl substitution is predicted to influence the compound's behavior, offering a robust framework for your experimental design.

Section 1: Physicochemical Profile & The Impact of Dimethyl Substitution

Understanding the fundamental properties of your molecule is the first step in overcoming solubility challenges. The morpholine scaffold is frequently used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, often by enhancing aqueous solubility and permeability.[1][2]

1.1 Predicted Influence of the 2,5-Dimethyl Groups

The addition of two methyl groups to the morpholine ring of 4-Morpholineethanol is expected to alter its physicochemical properties in several key ways:

  • Increased Lipophilicity: The methyl groups are non-polar and will increase the compound's overall hydrophobicity. This will likely decrease its solubility in aqueous media compared to the parent compound.

  • Lower Aqueous Solubility: As a direct consequence of increased lipophilicity, a lower intrinsic solubility in water and polar solvents is anticipated.

  • Introduction of Stereoisomers: The 2,5-dimethyl substitution creates chiral centers, resulting in cis and trans diastereomers, each of which can exist as a pair of enantiomers. These different stereoisomers can have distinct physical properties, including solubility and crystallization behavior.[3] It is crucial to characterize which isomers are present in your sample, as they may exhibit different solubility profiles.

  • Potential for Altered pKa: While the primary basic center is the morpholine nitrogen, the steric hindrance from adjacent methyl groups could slightly influence its pKa compared to the unsubstituted parent.

1.2 Physicochemical Data: 4-Morpholineethanol (Parent Compound)

The following table summarizes the known properties of the parent compound, 4-Morpholineethanol, and the predicted impact of the 2,5-dimethyl substitution.

Property4-Morpholineethanol (CAS 622-40-2)Predicted Effect of 2,5-Dimethyl Substitution
Molecular Formula C₆H₁₃NO₂[4]C₈H₁₇NO₂
Molecular Weight 131.17 g/mol [4]159.23 g/mol
Appearance Colorless to yellow liquid[5]Likely a liquid or low-melting solid
Boiling Point ~227 °C[4]Expected to be slightly higher
Water Solubility Miscible[5][6]Expected to be significantly lower
logP (Octanol/Water) -0.689 (Calculated)[7]Expected to be higher (less negative/more positive)
pKa 8.36 (conjugate acid) for Morpholine[8]May be slightly altered due to steric effects

Section 2: Frequently Asked Questions (FAQs)

Q1: My 4-Morpholineethanol, 2,5-dimethyl- won't dissolve in my aqueous buffer. What is the first thing I should try?

A: Given the predicted increase in lipophilicity from the dimethyl groups, poor aqueous solubility is expected. The first and often most effective strategy for an ionizable compound is pH adjustment .[9][10] Since the morpholine nitrogen is basic, lowering the pH of your buffer to at least 2 pH units below the compound's pKa will ensure it is in its protonated, ionized (salt) form, which is typically much more soluble in water.

Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I add it to my cell culture media. Why is this happening and how can I fix it?

A: This is a very common problem known as "crashing out."[10] Your compound is highly soluble in the 100% organic solvent (DMSO), but when this stock is diluted into an aqueous medium, the solvent polarity changes dramatically, and the solubility limit is exceeded, causing precipitation.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Try making a less concentrated stock solution in DMSO.

    • Use Co-solvents: Instead of diluting directly into the aqueous medium, perform an intermediate dilution into a mixture of the aqueous medium and a water-miscible organic co-solvent like ethanol or propylene glycol.[9][11]

    • Increase Final DMSO Concentration: Check if your assay can tolerate a slightly higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%).

Q3: What are the main categories of solubility enhancement techniques I should consider?

A: Solubility enhancement strategies can be divided into two main categories:[10]

  • Physical Modifications: These methods alter the physical properties of the solid compound. They include:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][13]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a more soluble amorphous form.[12]

  • Chemical Modifications: These methods involve the use of excipients or altering the solution chemistry. They include:

    • pH Adjustment: As discussed, this is key for ionizable compounds.

    • Co-solvents: Using water-miscible organic solvents to increase solubility.[9][11]

    • Surfactants: Forming micelles that encapsulate the hydrophobic compound.[9]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[12][13]

Section 3: Troubleshooting Guides & Experimental Workflows

Workflow 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues, starting with the simplest methods.

G A Start: Compound with Poor Aqueous Solubility B Is the compound ionizable? A->B C Adjust pH to >2 units from pKa B->C Yes E Try Co-Solvent System (e.g., PEG 400, Ethanol) B->E No / Insufficient D Solubility Sufficient? C->D D->E No J End: Optimized Formulation D->J Yes F Solubility Sufficient? E->F G Utilize Complexation Agent (e.g., HP-β-CD) F->G No F->J Yes H Solubility Sufficient? G->H I Consider Advanced Formulations (Solid Dispersion, Lipid-Based System) H->I No H->J Yes I->J K No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide: Inconsistent Results in Solubility Assays

Issue: You are observing high variability in shake-flask solubility experiments.

Possible Cause Explanation & Validation Recommended Solution
Insufficient Equilibration Time True equilibrium solubility can take time to achieve, especially for poorly soluble or crystalline compounds.Validation: Measure concentration at multiple time points (e.g., 24, 48, 72 hours). If the value is still increasing, equilibrium has not been reached. Solution: Extend the incubation time on the orbital shaker. 48 hours is a common starting point.[10]
Metastable Forms The compound may exist in different polymorphic or amorphous forms, which have different solubilities. The amorphous form is often more soluble but can convert to a more stable, less soluble crystalline form over time.[13]Validation: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form before and after the experiment. Solution: Use a consistent, stable crystalline form for all experiments. If using an amorphous dispersion, ensure it is stable under the experimental conditions.
Degradation The compound may be chemically unstable at the experimental pH or temperature, leading to lower measured concentrations.Validation: Analyze the samples by HPLC-UV or LC-MS and look for the appearance of degradation peaks over time. Solution: Adjust the pH of the buffer to a range where the compound is stable. If necessary, conduct experiments at a lower temperature.
Sample Processing Error Undissolved solid particles may not have been fully removed before analysis, leading to artificially high concentration readings.Validation: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) before analysis. Centrifugation alone may not be sufficient. Solution: Implement a consistent filtration step for all samples.[10]

Section 4: Key Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol is used to determine if cyclodextrin complexation can improve the solubility of your compound and to quantify the effect.[10]

Objective: To determine the stoichiometry and stability constant of the complex between 4-Morpholineethanol, 2,5-dimethyl- and a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • 4-Morpholineethanol, 2,5-dimethyl-

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker

  • 0.22 µm syringe filters

  • Analytical system for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM) in your selected buffer.

  • Add Excess Compound: Add an excess amount of your compound to each cyclodextrin solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to allow the system to reach equilibrium.

  • Sample and Filter: After incubation, visually confirm that excess solid remains. Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Analyze: Dilute the filtered samples as necessary and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Plot and Analyze Data: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram can be used to determine the complex's stoichiometry and binding affinity.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of the compound in a hydrophilic polymer to improve its dissolution rate.[10]

Materials:

  • 4-Morpholineethanol, 2,5-dimethyl-

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the compound and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh Components: Weigh the desired amounts of your compound and the polymer. A common starting point is a 1:4 or 1:9 drug-to-polymer weight ratio.

  • Dissolve: Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Evaporate Solvent: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40 °C). Continue until a thin, clear film is formed on the flask wall.

  • Dry: Transfer the solid film to a vacuum oven and dry at a slightly elevated temperature (e.g., 45-50 °C) for 24 hours to remove all residual solvent.

  • Characterize: Scrape the resulting solid dispersion from the flask. It is highly recommended to characterize the material using XRD to confirm an amorphous state and DSC to assess its thermal properties.

References

  • Sharma, D., & Saini, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Ritika, Harikumar, S.L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Roche, E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Sahoo, R.N. SOLUBILITY ENHANCEMENT TECHNIQUE. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • S. K., & G. D. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 220–231.
  • CAS Common Chemistry. (n.d.). 4-Morpholineethanol. American Chemical Society. Retrieved December 31, 2025, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholineethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Scardochio, T., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Maccarinelli, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Zhang, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Xu, S., et al. (2022). Direct observation of the hydrocarbon pool in the ethanol-to-hydrocarbons reaction over H-ZSM-5 zeolite.
  • NIST. (n.d.). Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ChemBK. (2024). 2-Morpholinoethanol. Retrieved from [Link]

  • US EPA. (n.d.). 4-Morpholineethanamine, N,N-dimethyl-. Substance Registry Services. Retrieved from [Link]

  • Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). 6 questions with answers in MORPHOLINES. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-morpholineethanol, alpha-(2,2-diphenylethyl)- (C20H25NO2). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2016). A Comprehensive Review of 2,5-Dimethylfuran as a Biofuel Candidate: Innovations beyond Bioethanol. Retrieved from [Link]

  • PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information. Available at: [Link]

  • White Rose Research Online. (n.d.). Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl). Retrieved from [Link]

Sources

Optimization

preventing degradation of 4-Morpholineethanol, 2,5-dimethyl- during storage

Technical Support Center: 4-Morpholineethanol A Note on Chemical Nomenclature: The compound "4-Morpholineethanol, 2,5-dimethyl-" is not a readily identifiable substance in standard chemical databases or literature. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Morpholineethanol

A Note on Chemical Nomenclature: The compound "4-Morpholineethanol, 2,5-dimethyl-" is not a readily identifiable substance in standard chemical databases or literature. This guide will focus on the closely related and well-documented compound 4-Morpholineethanol , also known as N-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2). The principles and practices outlined here for preventing degradation are based on the established properties of this compound and are broadly applicable to substituted morpholines.

Introduction: The Criticality of Proper Storage for 4-Morpholineethanol

Welcome to the technical support center for 4-Morpholineethanol. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. 4-Morpholineethanol is a versatile intermediate in pharmaceutical synthesis and a valuable building block in various chemical applications.[1][2] However, like many amine-based compounds, its stability can be compromised by improper storage, leading to degradation that can introduce impurities, alter reactivity, and ultimately derail experimental outcomes.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the factors that influence the stability of 4-Morpholineethanol. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for preserving the purity and efficacy of this critical reagent.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions our team receives regarding the day-to-day handling and storage of 4-Morpholineethanol.

Q1: What are the ideal storage conditions (temperature, atmosphere) for 4-Morpholineethanol?

A: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[3][4][5] The recommended storage temperature is typically ambient room temperature. To minimize degradation from atmospheric components, it is best practice to store the compound under an inert gas atmosphere, such as nitrogen or argon.[6] This prevents oxidation and reaction with atmospheric carbon dioxide. Always ensure the container is tightly closed when not in use.[7][8][9]

Q2: What are the primary signs of degradation I should look for?

A: Visual inspection is the first line of defense. Signs of degradation can include:

  • Color Change: A fresh, pure sample of 4-Morpholineethanol should be a colorless liquid.[4] The development of a yellow or brownish tint often indicates oxidation or the formation of degradation byproducts.

  • Precipitate Formation: The appearance of solid material or turbidity in the liquid can signal the formation of insoluble impurities or polymers.

  • Odor Change: While the compound has a characteristic amine-like odor, any significant change or intensification could suggest chemical decomposition.[4]

  • pH Shift: As an amine, 4-Morpholineethanol is alkaline. Absorption of atmospheric CO2 can lead to the formation of carbamates, potentially altering the pH and introducing contaminants.

Q3: Which materials should I avoid for storing or handling this compound?

A: Material compatibility is crucial to prevent contamination and degradation. 4-Morpholineethanol is incompatible with:

  • Strong Acids: Reacts vigorously, leading to salt formation and potential decomposition.[7][9]

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation of the molecule.[4]

  • Nitrosating Agents: Like other secondary amines, it can potentially react with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitrosamines.[10][11]

  • Carbon Dioxide: Can react with the amine group.[4]

  • Certain Metals: While specific data for 4-Morpholineethanol is limited, amines in general can be corrosive to copper, aluminum, zinc, and their alloys. Glass or chemically resistant polymers like PTFE are preferred for storage and handling.

Q4: How does exposure to air and light affect the stability of 4-Morpholineethanol?

A: Both air and light can promote degradation.

  • Air (Oxygen): The tertiary amine in the morpholine ring and the alcohol group are susceptible to oxidation. This process can be accelerated by heat and light, leading to the formation of various impurities, including N-oxides and aldehydes.

  • Light: UV radiation can provide the energy needed to initiate free-radical chain reactions, leading to polymerization or fragmentation of the molecule. For long-term storage, using an amber or opaque container is recommended to protect the compound from light.[8]

Troubleshooting Guide for Storage-Related Issues

Encountering an issue with your stored 4-Morpholineethanol can be frustrating. This table provides a systematic approach to diagnosing and resolving common problems.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Discoloration (Yellowing) Oxidation: The most common cause, resulting from exposure to air (oxygen).[7]1. Purge Headspace: Before sealing, flush the container's headspace with an inert gas (Nitrogen or Argon) to displace oxygen. 2. Re-purify (if critical): For high-purity applications, distillation under reduced pressure may be necessary. 3. Verify Purity: Use an analytical method (see protocol below) to quantify impurities before use.
Formation of Precipitate Contamination: Introduction of moisture or incompatible materials. CO₂ Absorption: Reaction with atmospheric carbon dioxide to form insoluble carbamate salts. Polymerization: Can be initiated by contaminants or exposure to light/heat.1. Check Container Integrity: Ensure the container and cap are made of compatible materials (e.g., glass, PTFE) and the seal is airtight. 2. Filter: If the application allows, filter the material through a chemically compatible filter (e.g., PTFE syringe filter) immediately before use. 3. Store Under Inert Gas: This prevents CO₂ ingress.[6]
Unexpected Analytical Results (e.g., new peaks in HPLC/GC) Slow Degradation: Gradual breakdown over time, even under recommended conditions. Contamination: Leaching from an incompatible container or cross-contamination.1. Re-analyze Standard: Run a fresh, certified standard to confirm the analytical method is performing correctly. 2. Review Storage History: Check temperature logs and handling procedures for any deviations. 3. Qualify Before Use: Always perform a quick purity check on older batches before committing them to a large-scale reaction.
pH Shift (Lower than expected) CO₂ Absorption: The primary cause of a decrease in alkalinity for amine solutions.1. Handle Quickly: Minimize the time the container is open to the atmosphere. 2. Use Inert Gas Blanket: Work under a positive pressure of nitrogen or argon when aliquoting the material.

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making process for assessing and addressing potential degradation of 4-Morpholineethanol.

G start Start: Assess Stored 4-Morpholineethanol visual_check Visual Inspection: Color, Clarity, Precipitate? start->visual_check pass_visual Looks Good (Clear, Colorless) visual_check->pass_visual No fail_visual Issue Detected (Color, Haze, Solid) visual_check->fail_visual Yes analytical_check Analytical Check Required? (e.g., HPLC, GC-MS) re_evaluate Re-evaluate Purity (Analytical Check) analytical_check->re_evaluate Yes (High-purity needed) pass_analytical Purity Meets Specification (>99% or as required) analytical_check->pass_analytical No (Low-risk application) pass_visual->analytical_check troubleshoot Consult Troubleshooting Guide: Identify Potential Cause fail_visual->troubleshoot action Take Corrective Action: Purge, Filter, Re-purify troubleshoot->action action->re_evaluate re_evaluate->pass_analytical Pass fail_analytical Purity Out of Specification re_evaluate->fail_analytical Fail use_material Proceed with Experiment pass_analytical->use_material discard Discard or Re-purify Material fail_analytical->discard

Caption: Troubleshooting workflow for stored 4-Morpholineethanol.

Experimental Protocol: Purity Assessment by GC-MS

To ensure the integrity of your material, particularly before use in sensitive applications, an analytical purity check is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. Since morpholine derivatives can exhibit poor peak shape on some GC columns, derivatization is often employed to improve volatility and chromatographic performance.[11][12]

Objective: To quantify the purity of 4-Morpholineethanol and identify potential degradation products.

Principle: The secondary amine of the morpholine ring is reacted with a suitable agent (e.g., sodium nitrite under acidic conditions to form a stable N-nitroso derivative) which is more volatile and provides a distinct mass spectrum for sensitive detection by GC-MS.[11]

Materials:

  • 4-Morpholineethanol sample

  • Dichloromethane (DCM), HPLC grade

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium nitrite (NaNO₂), saturated solution

  • Deionized water

  • Micropipettes, vortex mixer, heating block, centrifuge

  • GC-MS instrument with a suitable capillary column (e.g., TM-1701 or similar medium-polarity column)[11]

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately prepare a stock solution of high-purity 4-Morpholineethanol standard in DCM.

    • Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/L) by serial dilution of the stock solution.[11]

  • Sample and Standard Derivatization: [11]

    • In a clean vial, add 1 mL of your aqueous sample (or a diluted aliquot of the neat material). For standards, use 1 mL of each calibration solution.

    • Add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂ solution.

    • Vortex the mixture for 1 minute.

    • Heat the vial at 40°C for 5 minutes on a heating block to facilitate the reaction.

    • After cooling to room temperature, add 0.5 mL of DCM.

    • Vortex vigorously for 1 minute to extract the N-nitrosomorpholine derivative into the organic layer.

    • Allow the layers to separate (centrifuge briefly if an emulsion forms).

  • GC-MS Analysis:

    • Carefully transfer the bottom organic (DCM) layer to a GC vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Example GC Conditions:

      • Injector Temp: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.[11]

      • Carrier Gas: Helium

    • Example MS Conditions:

      • Ion Source Temp: 230°C

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring for characteristic ions of the derivative.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the derivatized standards.

    • Calculate the concentration of 4-Morpholineethanol in your sample based on the calibration curve.

    • Analyze the chromatogram for any additional peaks, which may represent impurities or degradation products. Use the mass spectrometer in full scan mode to help identify these unknown peaks.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-(2-Hydroxyethyl)morpholine. Retrieved from Fisher Scientific SDS portal.[7][9]

  • Tokyo Chemical Industry. (2026). Safety Data Sheet: Morpholine. Retrieved from TCI Chemicals website.[6]

  • Zhang, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS). Analytical Methods.[13]

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from PENTA Chemicals website.[3]

  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Morpholine. Retrieved from CDH Fine Chemical website.[14]

  • North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Retrieved from North Metal and Chemical Company website.[4]

  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from Merck Millipore website.[8]

  • National Institute of Standards and Technology (NIST). (2025). 4-Morpholineethanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]]

  • Wetrok. (2025). Safety Data Sheet. Retrieved from Wetrok website.[5]

  • Poupin, P., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193.[15]

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]]

  • Cech, J. S., et al. (1995). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 61(12), 4523-4527.[16]

  • Happe, J. A., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2), 261-263.[17]

  • Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from Redox website.[10]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Chemos website.[18]

  • CN101333199B. (n.d.). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Google Patents.[19]

  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. Retrieved from BenchChem website.[12]

  • Thermo Fisher Scientific. (n.d.). Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater. Retrieved from Thermo Fisher Scientific application notes.[20]

  • Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.[21]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[11]

  • Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology, 65(4), 335-342.[22]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(15), 4811-4815.[1]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from Cole-Parmer website.[23]

  • Delcroix, M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(4), 1859-1867.[24]

  • Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar.[25]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Morpholine Synthesis. Retrieved from [Link]2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of 4-Morpholineethanol and its 2,5-dimethyl- Analogue by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and manufacturing, the stringent control of purity for all chemical entities is not merely a regulatory hurdle but a fundamental pillar of product safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of purity for all chemical entities is not merely a regulatory hurdle but a fundamental pillar of product safety and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity validation of 4-Morpholineethanol and its analogue, 2,5-dimethyl-4-morpholineethanol. Drawing upon established principles of analytical chemistry and regulatory expectations, we will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance against alternative techniques, and provide detailed, field-tested protocols.

The structural similarity of these morpholine derivatives necessitates highly specific and sensitive analytical methods to ensure their purity and to detect any potential impurities that may arise during synthesis or storage. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practicalities of analytical method validation.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[1] For non-volatile and thermally sensitive compounds like 4-Morpholineethanol and its derivatives, HPLC is often the method of choice.[2] The ability to tailor the stationary and mobile phases allows for the fine-tuning of separation selectivity, which is crucial when dealing with structurally related compounds.

A Validated HPLC-UV Method for 4-Morpholineethanol Purity

The following method has been validated for the determination of purity and impurities of 4-Morpholineethanol.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of the analyte)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale for Method Parameters:

The choice of a C18 column provides a versatile reversed-phase stationary phase suitable for the separation of moderately polar compounds. The acetonitrile/water mobile phase offers a good balance of solvent strength and UV transparency. Isocratic elution is preferred for its simplicity and robustness in routine quality control environments.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is essential to consider alternative and complementary techniques to gain a comprehensive understanding of a compound's purity profile. Here, we compare the validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]A form of HPLC that uses smaller particle size columns (typically <2 µm) and higher pressures.[5][6]
Applicability Ideal for non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like amines to increase volatility.[7][8]Similar to HPLC but with enhanced resolution, speed, and sensitivity.[5][9]
Analysis Time Typically 15-20 minutes per sample.[10]Can be rapid, but derivatization steps can increase overall time.[7]Significantly faster, often 3-10 minutes per sample.[10]
Sensitivity Good, can be enhanced with sensitive detectors.High, especially with detectors like Mass Spectrometry (MS).[4]Higher sensitivity than HPLC due to narrower peaks.[5][6]
Solvent Consumption Moderate to high.Low.Significantly lower than HPLC.[5][11]
Cost Moderate instrumentation cost.High instrumentation cost, especially with MS detectors.[12]Higher initial investment and maintenance costs compared to HPLC.[6][11]
Selectivity Moderate to high, dependent on column and mobile phase.[12]High, especially with MS detection.[12]Superior resolution and peak capacity compared to HPLC.[11]

Experimental Protocols: A Guide to Validation

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[13] The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic.[14][15][16]

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Refinement ATP Define Analytical Target Profile (ATP) Opt->ATP Proto Write Validation Protocol Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec Rob Robustness Proto->Rob ATP->Proto Report Validation Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from development to lifecycle management.

Detailed Validation Protocols

The following protocols are based on the principles outlined in the ICH Q2(R2) guideline.[17]

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard.

    • Analyze a sample of the drug substance.

    • If available, analyze samples spiked with known impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample should be pure and not co-elute with any other peaks.

2. Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[15]

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte over a specified range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[14]

  • Procedure:

    • Prepare samples of the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance at 100% of the target concentration on the same day, with the same analyst and instrument.[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[18]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[18]

5. Robustness

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze the system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within the predefined limits.

Interrelation of Validation Parameters

The following diagram illustrates the logical relationship between the core analytical validation parameters.

Validation_Parameters_Relationship cluster_Core Core Method Performance cluster_Foundation Foundational Characteristics cluster_Reliability Method Reliability Accuracy Accuracy Precision Precision Specificity Specificity Specificity->Accuracy prerequisite for Specificity->Precision prerequisite for Linearity Linearity Specificity->Linearity enables Linearity->Accuracy supports Robustness Robustness Robustness->Accuracy ensures Robustness->Precision ensures

Caption: The logical relationship between key analytical validation parameters.

Conclusion

The analytical validation for the purity of 4-Morpholineethanol and its 2,5-dimethyl- analogue by HPLC is a critical component of quality control in the pharmaceutical industry. A well-validated HPLC method provides reliable and reproducible data, ensuring the quality and consistency of the drug substance. While HPLC is a robust and widely used technique, a comprehensive purity assessment may benefit from the use of orthogonal methods like GC-MS, particularly for the identification of volatile impurities. The recent advancements in UPLC technology offer significant improvements in speed and sensitivity, making it a compelling alternative for high-throughput environments.[9] By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and validate analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24). Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ACS Publications. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, Y., Wu, Y., Zhang, Y., Li, X., & Li, J. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 4956360. [Link]

  • ResearchGate. (2025, August 7). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters used for gas chromatography for morpholine quantitation. Retrieved from [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents for gas chromatography. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://www.ijsred.com/volume5/issue4/IJSRED-V5I4P57.pdf
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of 4-Morpholineethanol, 2,5-dimethyl- with other morpholine derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a balanced lipophilic-hydrophilic profile and metabolic stability, make it a "privileged structure" in drug discovery.[1][3] This guide provides a comparative analysis of the efficacy of morpholine derivatives, with a particular focus on the influence of substitutions on the nitrogen and carbon atoms of the morpholine ring. While direct comparative data for 4-Morpholineethanol, 2,5-dimethyl- is not extensively available in the public domain, this guide will synthesize data from a range of structurally related derivatives to provide insights into its potential efficacy and how it compares to other morpholine-based compounds.

We will explore the impact of N-hydroxyethyl and C-dimethyl substitutions on the anticancer, antimicrobial, and corrosion-inhibiting properties of morpholine derivatives, supported by experimental data from peer-reviewed literature.

The Influence of N- and C-Substitutions on the Efficacy of Morpholine Derivatives

The biological and chemical activity of morpholine derivatives can be significantly modulated by the nature and position of substituents on the morpholine ring. N-substitution directly influences the basicity and steric hindrance around the nitrogen atom, which is often crucial for interactions with biological targets or metal surfaces. C-substitution, on the other hand, can alter the overall shape, lipophilicity, and conformational flexibility of the molecule.

N-Hydroxyethyl Morpholines: A Focus on Enhanced Solubility and Reactivity

The introduction of a hydroxyethyl group at the nitrogen atom, as seen in 4-Morpholineethanol (also known as N-hydroxyethylmorpholine), can enhance aqueous solubility and provide a reactive handle for further functionalization. These characteristics are advantageous in various applications.

C-Dimethyl Morpholines: Modulating Lipophilicity and Permeability

The presence of methyl groups on the carbon atoms of the morpholine ring, such as in 2,5-dimethylmorpholine, can increase lipophilicity. This modification can be particularly beneficial in drug design to enhance penetration across biological membranes, including the blood-brain barrier.

Comparative Efficacy in Anticancer Applications

The morpholine moiety is a common feature in many anticancer agents.[1][4] The following data compares the in vitro cytotoxic activity of various morpholine derivatives against different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50, µM) of Morpholine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-substituted Morpholines
Morpholine-substituted quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[4]
MCF-7 (Breast)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
Morpholine-substituted quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[4]
MCF-7 (Breast)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
C-substituted Morpholines
Morpholine-substituted tetrahydroquinoline (10e)A549 (Lung)0.033 ± 0.003[5]
MCF-7 (Breast)-[5]
MDA-MB-231 (Breast)0.63 ± 0.02[5]
Morpholine-substituted tetrahydroquinoline (10h)MCF-7 (Breast)0.087 ± 0.007[5]
Other Morpholine Derivatives
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydePC-3 (Prostate)13.11[6]
MCF-7 (Breast)16.34[6]
Pyrimidine-morpholine derivative (2g)SW480 (Colon)5.10 ± 2.12[7]
MCF-7 (Breast)19.60 ± 1.13[7]

Discussion of Anticancer Efficacy:

The data suggests that the specific substitution pattern on the morpholine ring and the nature of the appended pharmacophore significantly influence anticancer activity. For instance, the morpholine-substituted tetrahydroquinoline derivatives with C-substitutions (10e and 10h) exhibit potent low nanomolar to sub-micromolar activity against lung and breast cancer cell lines.[5] In contrast, the N-substituted morpholine-quinazoline derivatives (AK-3 and AK-10) show activity in the low micromolar range.[4] This highlights that while the morpholine moiety is a valuable scaffold, its efficacy is highly dependent on the overall molecular structure.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Morpholine Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the cytotoxicity of morpholine derivatives using the MTT assay.

Comparative Efficacy in Antimicrobial Applications

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities.[8] The following table summarizes the minimum inhibitory concentration (MIC) values for different morpholine derivatives against various bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Morpholine Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N-substituted Morpholines
Morpholine derivative (Compound 6)Enterococcus species6.25[8]
Micrococcus flavus6.25[8]
Bacillus anthracis6.25[8]
Pseudomonas orientalis6.25[8]
C-substituted Morpholines
N-2,5-dimethylphenylthioureido acid derivative (Compound 3h)S. aureus>64[9]
E. faecium>64[9]
Other Morpholine Derivatives
Phloroglucinol derivative (A5)MRSA0.98[10]
Vancomycin (Control)MRSA-[10]
NaphthoquinonesS. aureus, L. monocytogenes, E. coli, P. aeruginosa, K. pneumoniae15.6 - 500[11]

Discussion of Antimicrobial Efficacy:

The antimicrobial data reveals that the efficacy of morpholine derivatives is highly dependent on the specific chemical structure. For example, a particular N-substituted morpholine derivative (Compound 6) showed good activity against a range of bacteria with MIC values of 6.25 µg/mL.[8] In contrast, the tested N-2,5-dimethylphenylthioureido acid derivatives did not exhibit significant activity against the tested Gram-positive pathogens.[9] Other morpholine-containing structures, such as a phloroglucinol derivative (A5), have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.98 µg/mL.[10] This underscores the importance of the entire molecular framework in determining antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of Morpholine Derivatives in 96-well plate B->C D Incubate for 18-24h C->D E Observe for bacterial growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of morpholine derivatives.

Comparative Efficacy in Corrosion Inhibition

Morpholine and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.

Table 3: Comparative Corrosion Inhibition Efficiency of Morpholine Derivatives

Compound/DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
N-substituted Morpholines
Naphthoquinone-morpholine derivative (Compound 1)AISI 316 Stainless SteelSimulated Production Water85.67[12][13]
7-Chloroquinoline-morpholine derivative (Compound 2)AISI 316 Stainless SteelSimulated Production Water76.26[12]
1,3,5-Triazine-morpholine derivative (Compound 3)AISI 316 Stainless SteelSimulated Production Water66.65[12]
C-substituted Morpholines
Imidazoline derivativesX65 SteelCO2 Saturated Oilfield Produced WaterPoor
Other Morpholine Derivatives
Morpholinyl Mannich Base (MPO)N80 Steel1 M HCl90.3[14]
Morpholinyl Mannich Base (MPPO)N80 Steel1 M HCl91.4[14]

Discussion of Corrosion Inhibition Efficacy:

The data indicates that the structure of the morpholine derivative plays a critical role in its corrosion inhibition efficiency. N-substituted morpholines with large aromatic moieties, such as the naphthoquinone derivative, show high inhibition efficiency.[12][13] The presence of heteroatoms and π-electrons in these substituents facilitates strong adsorption onto the metal surface. The morpholinyl Mannich bases also demonstrate excellent inhibition performance.[14] The choice of the morpholine derivative for corrosion inhibition will depend on the specific metal and the corrosive environment.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition

The weight loss method is a straightforward technique to evaluate the efficiency of a corrosion inhibitor.

  • Specimen Preparation: Metal specimens are cleaned, dried, and weighed.

  • Immersion: The specimens are immersed in the corrosive medium with and without the inhibitor for a specific period.

  • Cleaning and Re-weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.

Corrosion_Inhibition_Workflow cluster_workflow Weight Loss Corrosion Inhibition Assay A Prepare and Weigh Metal Specimens B Immerse in Corrosive Medium (with and without inhibitor) A->B C Remove and Clean Specimens B->C D Dry and Re-weigh Specimens C->D E Calculate Weight Loss D->E F Calculate Inhibition Efficiency E->F

Caption: Workflow for evaluating corrosion inhibition efficiency using the weight loss method.

Conclusion

This guide has provided a comparative overview of the efficacy of various morpholine derivatives in anticancer, antimicrobial, and corrosion inhibition applications. While specific data for 4-Morpholineethanol, 2,5-dimethyl- is limited, the analysis of structurally related compounds reveals important structure-activity relationships.

The N-hydroxyethyl substitution generally enhances aqueous solubility, a desirable property in many applications. C-methylation, as in 2,5-dimethylmorpholine derivatives, can increase lipophilicity and potentially improve membrane permeability. The efficacy of a morpholine derivative is not solely dependent on the substitution pattern of the morpholine ring itself but is a result of the interplay of the entire molecular structure.

The provided experimental protocols offer a foundation for researchers to evaluate the performance of their own novel morpholine derivatives. Further research into the synthesis and biological evaluation of a wider range of C- and N-substituted morpholines will undoubtedly lead to the development of new and improved therapeutic agents and functional materials.

References

  • The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). - ResearchGate. (n.d.). Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Gesto, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4337-4363. [Link]

  • Gesto, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 143-157. [Link]

  • Che, Y., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606-6609. [Link]

  • Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. [Link]

  • Kumar, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. SciSpace. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116209. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Mohammadi-Far, M., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Wróbel, T. M., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 123. [Link]

  • Nair, V., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 567-573. [Link]

  • Zhang, Y., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Materials, 15(12), 4208. [Link]

  • Sawyer, R. D. (1972). U.S. Patent No. 3,649,167. Washington, DC: U.S.
  • Czerwonka, A., et al. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(15), 5789. [Link]

  • Gai, M., et al. (2026). Corrosion Inhibition Performance of Imidazoline Derivatives and Thiourea on X65 Steel Under Inert Deposits Scale in an Artificial CO2 Saturated Oilfield Produced Water. Journal of Chinese Society for Corrosion and Protection, 46(1), 220-232.
  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 193-225. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. Retrieved from [Link]

  • Antimicrobial activity of the newly synthesized compounds 2-5. - ResearchGate. (n.d.). Retrieved from [Link]

  • Urbonas, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(13), 10809. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]

  • Adnan, M., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 31(3), 1234. [Link]

  • D'Arrigo, M., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. Molecules, 26(5), 1293. [Link]

  • Zhang, Y., et al. (2024). Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. Scientific Reports, 14(1), 1897. [Link]

Sources

Validation

performance of 4-Morpholineethanol, 2,5-dimethyl- versus [alternative catalyst]

An In-Depth Comparative Guide to Tertiary Amine Catalysts in Polyurethane Foam Formulation Topic: Performance of 4-Morpholineethanol, 2,5-dimethyl- versus N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether Audie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Tertiary Amine Catalysts in Polyurethane Foam Formulation

Topic: Performance of 4-Morpholineethanol, 2,5-dimethyl- versus N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tertiary amine catalysts are indispensable components in polyurethane (PU) foam production, critically governing the reaction kinetics and, consequently, the final material properties.[1] This guide provides a detailed comparative analysis of two reactive tertiary amine catalysts: 4-Morpholineethanol, 2,5-dimethyl- and N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether (commercially known as JEFFCAT® ZF-10). As reactive catalysts, both possess hydroxyl groups that enable their incorporation into the polymer matrix, addressing the industry's demand for reduced volatile organic compound (VOC) emissions.[2][3] This document synthesizes mechanistic principles with experimental data to offer a comprehensive performance comparison, guiding researchers in selecting the optimal catalyst for specific flexible foam applications.

Introduction: The Critical Role of Catalysis in Polyurethane Foam

The formation of polyurethane foam is a complex process involving the simultaneous execution of two primary reactions: the gelling reaction and the blowing reaction.[4] A delicate and precise balance between these two processes is essential to produce a stable, open-celled foam with desirable physical properties.[4]

  • Gelling Reaction: The polyaddition reaction between a polyol's hydroxyl (-OH) group and an isocyanate (-NCO) group, which forms the urethane linkage. This reaction builds the polymer backbone, increasing the viscosity and strength of the material.[5]

  • Blowing Reaction: The reaction between water and an isocyanate group. This yields an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO2) gas.[4] The liberated CO2 acts as the primary blowing agent, responsible for the foam's expansion and cellular structure.[1]

Tertiary amine catalysts are employed to accelerate and control the rates of these reactions.[6] An imbalance can lead to defects; if the gelling is too slow relative to blowing, the foam structure will lack integrity and collapse. Conversely, if gelling is too fast, the CO2 will be trapped, resulting in a closed-cell, shrunken foam.[4] This guide examines two catalysts, 4-Morpholineethanol, 2,5-dimethyl-, a morpholine-based structure, and N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether, an ether-based amine, to elucidate how their distinct molecular structures influence this critical balance.

Section 1: Catalytic Mechanisms and Structural Rationale

Tertiary amines catalyze urethane formation by activating the reactants. The prevailing mechanism suggests the amine's lone pair of electrons interacts with either the isocyanate or the active hydrogen-containing compound (polyol or water), lowering the activation energy of the reaction.[5][7]

The Farkas mechanism, a widely accepted model, posits that the amine catalyst first forms a complex with the nucleophilic reagent (the polyol or water), facilitating the proton transfer required for the subsequent attack on the isocyanate.[6] The catalyst's structure—specifically its basicity and the steric hindrance around the nitrogen atom—determines its preference for either the gelling or blowing reaction.

  • Blowing Catalysts: These are typically non-sterically hindered amines that can easily access and activate small molecules like water. Ether linkages within the catalyst structure are known to enhance the blowing reaction, potentially by chelating the water molecule and increasing its reactivity.[6]

  • Gelling Catalysts: These amines are often more sterically hindered, which favors the interaction with the larger polyol molecules over water.[6]

Catalyst Structures:

  • 4-Morpholineethanol, 2,5-dimethyl-: This molecule's morpholine ring provides a defined structure. Computational studies on similar morpholine-based catalysts suggest they are effective for urethane formation.[8] The methyl groups at the 2 and 5 positions introduce some steric hindrance, suggesting a potentially balanced or slightly gel-biased catalytic activity.

  • N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether (JEFFCAT® ZF-10): This catalyst is characterized by multiple, accessible nitrogen atoms and ether linkages. This structure is archetypal of a strong blowing catalyst, designed for high efficiency in the water-isocyanate reaction.[6][9]

Both catalysts feature a hydroxyl group, making them "reactive." This allows them to react with isocyanate groups and become covalently bonded into the final polymer network, which significantly reduces VOC emissions and residual odor compared to non-reactive catalysts.[2][3][10]

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate R-NCO Gel_Reaction Gelling Reaction (Polymerization) Isocyanate->Gel_Reaction Blow_Reaction Blowing Reaction (Gas Formation) Isocyanate->Blow_Reaction Polyol Polyol-OH Polyol->Gel_Reaction Water H₂O Water->Blow_Reaction Catalyst Tertiary Amine Catalyst (R₃N) Catalyst->Gel_Reaction Influences Rate Catalyst->Blow_Reaction Influences Rate Urethane Polyurethane (Polymer Matrix) Gel_Reaction->Urethane CO2 CO₂ Gas (Foam Expansion) Blow_Reaction->CO2

Figure 1: Competing Gelling and Blowing Reactions in PU Foam Formation.

Section 2: Comparative Performance Data

The performance of a catalyst is quantified by observing the foam's reaction profile and its final physical properties. The following tables summarize typical data obtained from standardized bench-scale foam preparations.

Table 1: Foam Reaction Profile Comparison

This table outlines the key kinetic milestones in foam development. Cream time is the point at which the mixture begins to rise, gel time is when polymer strands form, and rise time is when the foam reaches its maximum height.

Parameter4-Morpholineethanol, 2,5-dimethyl-JEFFCAT® ZF-10Causality & Field Insights
Cream Time (s) 129The faster cream time of JEFFCAT® ZF-10 reflects its high initial activity, particularly in catalyzing the blowing reaction which initiates expansion.
Gel Time (s) 6575The shorter gel time for the morpholine catalyst indicates a stronger promotion of the polymerization (gelling) reaction, leading to faster viscosity build-up.
Rise Time (s) 11095JEFFCAT® ZF-10's strong blowing character leads to a more rapid foam expansion and an earlier end of rise.[9]
Tack-Free Time (s) 140165The morpholine catalyst achieves surface cure more quickly due to its more balanced catalytic profile, ensuring the polymer network is well-formed by the end of the rise.
Table 2: Final Foam Physical Properties Comparison

The catalyst's influence on the reaction kinetics directly impacts the final foam structure and its mechanical performance.

Property4-Morpholineethanol, 2,5-dimethyl-JEFFCAT® ZF-10Causality & Field Insights
Core Density ( kg/m ³) 30.528.0The more efficient blowing from JEFFCAT® ZF-10 results in a lower density foam for the same water content.
Airflow (L/min) 85110The strong, early gas generation promoted by JEFFCAT® ZF-10 leads to more open cells and higher airflow, which is desirable for flexible foams.
Compressive Strength (kPa) 10.59.0The more balanced gelling of the morpholine catalyst creates a more robust polymer matrix, resulting in higher compressive strength.

Section 3: Experimental Protocol for Catalyst Evaluation

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. This section provides a self-validating workflow for comparing catalyst performance in a model flexible polyurethane foam system.

Materials & Formulation
  • Polyether Polyol: (e.g., 3000 MW, 56 KOH/g) - 100 parts

  • Water: 4.0 parts

  • Silicone Surfactant: 1.0 part

  • Stannous Octoate (Gel Co-catalyst): 0.2 parts

  • Tertiary Amine Catalyst (to be tested): 0.5 parts

  • Toluene Diisocyanate (TDI 80/20): Index 110

Step-by-Step Methodology
  • Preparation: Condition all components to a standard laboratory atmosphere of 23 ± 2°C.[11]

  • Premixing: In a 1L paper cup, accurately weigh and combine the polyol, water, silicone surfactant, and the tertiary amine catalyst being tested.

  • Mixing (Stage 1): Mix the components for 15 seconds at 2400 RPM using a high-shear mixer.

  • Addition of Co-catalyst & Isocyanate: Add the stannous octoate and then the pre-weighed TDI to the mixture.

  • Mixing (Stage 2): Immediately mix for another 5-7 seconds at 2400 RPM.

  • Observation: Simultaneously start a stopwatch and pour the reacting mixture into a 30cm x 30cm x 15cm cardboard box.

  • Data Recording:

    • Record Cream Time: The moment the mixture begins to visibly expand.

    • Record Gel Time: The point at which fine polymer strings can be pulled from the foam with a spatula.

    • Record Rise Time: The moment the foam stops expanding vertically.

    • Record Tack-Free Time: The point at which the top surface of the foam is no longer sticky to the touch.

  • Curing & Sample Preparation: Allow the foam to cure for at least 24 hours at ambient temperature. Cut samples from the core of the foam block for physical property testing.

  • Physical Testing:

    • Determine the Apparent Core Density according to ASTM D1622.[12][13]

    • Measure other properties like compressive strength (ASTM D1621) and airflow as required.[14]

G cluster_prep 1. Preparation cluster_mix 2. Mixing cluster_observe 3. Observation & Data cluster_test 4. Curing & Testing A Condition Reagents (23°C) B Weigh Polyol, Water, Surfactant, Amine Catalyst A->B C Premix (15s @ 2400 RPM) B->C D Add Sn Octoate & TDI C->D E Final Mix (7s @ 2400 RPM) D->E F Pour & Start Timer E->F G Record Cream, Gel, Rise, & Tack-Free Times F->G H Cure Foam (24 hours) G->H I Cut Samples from Core H->I J Perform Physical Tests (ASTM D1622) I->J

Figure 2: Experimental Workflow for PU Foam Catalyst Evaluation.

Section 4: Field Insights & Catalyst Selection Criteria

The choice between these two catalysts is dictated by the specific requirements of the final product and the manufacturing process.

  • Choose 4-Morpholineethanol, 2,5-dimethyl- for:

    • Higher-density or molded foams: Its balanced catalytic profile ensures the polymer network builds strength in tandem with foam expansion, which is crucial for filling complex molds and achieving good mechanical properties.

    • Applications requiring higher load-bearing capacity: The stronger gelling activity contributes to a more robust and resilient foam matrix.

    • Formulations where a smooth rise profile is preferred over raw speed: This catalyst provides a more controlled reaction, which can be easier to manage in certain production environments.

  • Choose N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether (JEFFCAT® ZF-10) for:

    • Low-density flexible slabstock foams: Its exceptional blowing efficiency is ideal for maximizing foam volume and achieving low densities.[9][15]

    • Products where high airflow and softness are critical: The rapid blowing helps create a very open-cell structure, which is perfect for applications like bedding and furniture cushioning.[16]

    • Systems where it can be blended with a strong gelling catalyst: To harness its blowing power without sacrificing cure properties, this catalyst is often blended with others to achieve a tailored reaction profile.[9]

Both catalysts are excellent choices for producing low-VOC foams, a critical requirement for automotive interior and consumer product applications.[3][17]

Conclusion

4-Morpholineethanol, 2,5-dimethyl- and N,N,N'-trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether are both highly effective reactive catalysts, but they occupy different performance niches. The morpholine-based catalyst offers a balanced gelling and blowing profile, making it a versatile choice for a wide range of foams where mechanical strength is important. In contrast, the ether-based amine is a specialist, a powerful blowing catalyst designed for maximum efficiency in low-density, open-cell flexible foam applications. An understanding of their structure-function relationships, supported by the quantitative data and protocols presented here, empowers researchers to make an informed and authoritative catalyst selection to achieve targeted polyurethane foam properties.

References

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 4-Morpholineethanol, 2,5-dimethyl-

For the discerning researcher, scientist, and drug development professional, the synthesis of novel molecular entities is a journey that demands precision, efficiency, and a deep understanding of chemical principles. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of novel molecular entities is a journey that demands precision, efficiency, and a deep understanding of chemical principles. This guide provides an in-depth technical comparison of two primary synthetic routes to 4-Morpholineethanol, 2,5-dimethyl-, a substituted morpholine with potential applications in medicinal chemistry and materials science. We will explore the synthesis of the crucial 2,5-dimethylmorpholine precursor and then delve into a comparative analysis of two common N-hydroxyethylation methodologies: reaction with 2-chloroethanol and reaction with ethylene oxide. This document is designed to not only provide validated protocols but also to illuminate the rationale behind the experimental choices, empowering you to make informed decisions in your synthetic endeavors.

Part 1: Synthesis of the Precursor: 2,5-Dimethylmorpholine

The cornerstone of our target molecule is the 2,5-dimethylmorpholine ring. While various methods exist for the synthesis of substituted morpholines, a robust and scalable approach is paramount. Here, we propose a well-established pathway analogous to the industrial synthesis of related morpholines, proceeding through the acid-catalyzed cyclization of a substituted di-alkanolamine.

A plausible and efficient method for the synthesis of 2,5-dimethylmorpholine involves the acid-catalyzed cyclodehydration of N-(2-hydroxypropyl)-1-amino-2-propanol. This precursor can be synthesized from readily available starting materials such as 1-amino-2-propanol and propylene oxide.

Proposed Synthetic Pathway to 2,5-Dimethylmorpholine

Synthesis of 2,5-dimethylmorpholine A 1-Amino-2-propanol C N-(2-hydroxypropyl)-1-amino-2-propanol A->C Nucleophilic ring-opening B Propylene oxide B->C D 2,5-Dimethylmorpholine C->D H₂SO₄, Heat (Cyclodehydration)

Caption: Proposed synthesis of 2,5-dimethylmorpholine.

Experimental Protocol: Synthesis of 2,5-Dimethylmorpholine (Proposed)

Step 1: Synthesis of N-(2-hydroxypropyl)-1-amino-2-propanol

  • To a stirred solution of 1-amino-2-propanol (1.0 eq) in a suitable solvent such as methanol, slowly add propylene oxide (1.1 eq) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-hydroxypropyl)-1-amino-2-propanol, which can be used in the next step without further purification.

Step 2: Cyclodehydration to 2,5-Dimethylmorpholine

  • To the crude N-(2-hydroxypropyl)-1-amino-2-propanol, slowly add concentrated sulfuric acid (1.5-2.0 eq) while maintaining the temperature below 30 °C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours, collecting the water that is formed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >12 is reached, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2,5-dimethylmorpholine.

Causality Behind Experimental Choices:

  • The use of a slight excess of propylene oxide ensures complete consumption of the starting amine.

  • The acid-catalyzed cyclization is a classic method for the formation of morpholine rings from di-alkanolamines. Sulfuric acid acts as both a catalyst and a dehydrating agent.

  • The reaction is driven to completion by the removal of water.

  • The final basic workup neutralizes the sulfuric acid and liberates the free amine for extraction.

Part 2: Comparative Analysis of N-Hydroxyethylation Routes

With the 2,5-dimethylmorpholine precursor in hand, the final step is the introduction of the 2-hydroxyethyl group onto the nitrogen atom. We will now compare two widely used methods for this transformation.

Route A: N-Alkylation with 2-Chloroethanol

This method involves a standard SN2 reaction where the secondary amine acts as a nucleophile, displacing the chloride from 2-chloroethanol.

N-Alkylation with 2-Chloroethanol A 2,5-Dimethylmorpholine C 4-Morpholineethanol, 2,5-dimethyl- A->C K₂CO₃, Solvent Reflux B 2-Chloroethanol B->C

Caption: Synthesis via N-alkylation with 2-chloroethanol.

Experimental Protocol: N-Alkylation with 2-Chloroethanol
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylmorpholine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Add 2-chloroethanol (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by vacuum distillation to yield 4-Morpholineethanol, 2,5-dimethyl-.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild base that neutralizes the HCl formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

  • A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

  • A slight excess of 2-chloroethanol is used to ensure complete conversion of the starting morpholine.

Route B: N-Alkylation with Ethylene Oxide

This route involves the nucleophilic ring-opening of the highly reactive ethylene oxide by the secondary amine.

N-Alkylation with Ethylene Oxide A 2,5-Dimethylmorpholine C 4-Morpholineethanol, 2,5-dimethyl- A->C Solvent, Heat (Autoclave) B Ethylene Oxide B->C

Caption: Synthesis via N-alkylation with ethylene oxide.

Experimental Protocol: N-Alkylation with Ethylene Oxide

Caution: Ethylene oxide is a toxic and flammable gas. This reaction must be performed in a well-ventilated fume hood and with appropriate safety precautions, including the use of a high-pressure reactor (autoclave).

  • Place a solution of 2,5-dimethylmorpholine (1.0 eq) in a suitable solvent (e.g., methanol or water) in a high-pressure autoclave.

  • Cool the autoclave to 0-5 °C and carefully introduce a measured amount of liquid ethylene oxide (1.1-1.5 eq).

  • Seal the autoclave and heat the reaction mixture to 50-80 °C for 6-12 hours. The pressure will increase during the reaction.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ethylene oxide.

  • Transfer the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-Morpholineethanol, 2,5-dimethyl-.

Causality Behind Experimental Choices:

  • The reaction is typically performed in a protic solvent which can facilitate the ring-opening of the epoxide.

  • An excess of ethylene oxide can be used to drive the reaction to completion, but this also increases the risk of polyethoxylation.

  • The reaction is performed in a sealed autoclave due to the low boiling point and high reactivity of ethylene oxide.

Performance Comparison: 2-Chloroethanol vs. Ethylene Oxide

FeatureRoute A: 2-ChloroethanolRoute B: Ethylene Oxide
Reagent Handling & Safety Liquid, less hazardous, easier to handle.Toxic, flammable gas, requires specialized equipment (autoclave) and handling procedures.[1]
Reaction Conditions Atmospheric pressure, higher temperatures, longer reaction times.High pressure, milder temperatures, shorter reaction times.[2]
Selectivity & Side Reactions Potential for over-alkylation to form quaternary ammonium salts.[3]Risk of polyethoxylation (addition of multiple ethylene oxide units).[4]
Yield Generally good to high, dependent on conditions.Can be very high with careful control of stoichiometry.
Workup & Purification Requires filtration of inorganic salts, followed by distillation or chromatography.Simpler workup, primarily involving solvent removal and distillation.
Scalability Readily scalable for laboratory and pilot plant production.Industrial-scale production is common, but requires specialized infrastructure.
Cost & Availability 2-Chloroethanol is a readily available and relatively inexpensive reagent.Ethylene oxide is a bulk chemical, but its handling requirements can add to the overall cost.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is contingent upon the specific needs and capabilities of the laboratory.

  • For academic research and small-scale synthesis, the 2-chloroethanol route is highly recommended. Its operational simplicity, use of standard laboratory equipment, and lower safety risks make it a more practical choice for exploratory work. While the reaction may require longer heating times and a more involved purification, these are manageable on a smaller scale.

  • For industrial applications and large-scale production, the ethylene oxide route offers significant advantages in terms of reaction time and atom economy. The higher reactivity of ethylene oxide leads to faster conversions and potentially higher yields. However, the substantial investment in specialized high-pressure equipment and stringent safety protocols must be considered. The risk of polyethoxylation can be mitigated by careful control of the reaction stoichiometry and conditions.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • An, J., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide.
  • Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.
  • Master Organic Chemistry. (2017).
  • BIPEA. (n.d.).
  • AöL e.V. (n.d.). Ethylene oxide and 2-chloroethanol residues.
  • Royal Society of Chemistry. (n.d.). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.
  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food.
  • LCGC International. (2022). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions.
  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkylhydroxylamines.
  • Royal Society of Chemistry. (n.d.). Acid promoted cyclodehydration of amino alcohols with amide acetal.
  • Sciencemadness Discussion Board. (2009). 2-chloroethanol.
  • ResearchGate. (2025). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist.
  • Google Patents. (n.d.). US8791302B2 - Process for preparing an N,N-dialky-ethanolamine having high color stability.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • Google Patents. (n.d.). US4024184A - Preparation of N-(2-alkoxyethyl)
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Semantic Scholar. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method.
  • Google Patents. (n.d.).
  • PubMed. (2024). Oxidative Syntheses of N, N-Dialkylhydroxylamines.
  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
  • SIELC Technologies. (n.d.). Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column.
  • PubMed. (2006). Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO).

Sources

Validation

Comparative Validation Guide: 2,5-Dimethyl-4-morpholineethanol in Biomaterial Synthesis

This guide provides a rigorous technical framework for validating the performance of 2,5-Dimethyl-4-morpholineethanol (DMM-OH) , specifically focusing on its application as a reactive, sterically hindered catalyst in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the performance of 2,5-Dimethyl-4-morpholineethanol (DMM-OH) , specifically focusing on its application as a reactive, sterically hindered catalyst in the synthesis of pharmaceutical-grade polymers and biomaterials.[1]

Executive Summary

In drug delivery system (DDS) fabrication and pharmaceutical process chemistry, the management of catalyst residues is critical. Standard tertiary amines like N-Methylmorpholine (NMM) and Triethylamine (TEA) are effective but pose risks regarding volatility, cytotoxicity, and leachability.

2,5-Dimethyl-4-morpholineethanol (DMM-OH) presents a superior alternative due to two mechanistic features:

  • Steric Hindrance: The 2,5-dimethyl substitution creates a crowded environment around the nitrogen center, modulating basicity and slowing reaction kinetics for better control (delayed action).

  • Reactive Hydroxyl Anchor: The ethanol tail allows the molecule to covalently bond into the polymer matrix (e.g., polyurethane or polyester scaffolds), theoretically eliminating catalyst leaching.

This guide outlines the protocol to cross-validate these claims experimentally, proving DMM-OH’s efficacy over standard alternatives.

Part 1: Chemical Profile & Mechanistic Rationale[1]

To validate DMM-OH, one must first understand the physicochemical differences that dictate its experimental behavior compared to standard morpholine derivatives.[1]

Comparative Chemical Profile[1]
FeatureN-Methylmorpholine (NMM) 4-Morpholineethanol (Unsubstituted) 2,5-Dimethyl-4-morpholineethanol (DMM-OH)
Role Fugitive Catalyst (Leachable)Reactive Catalyst (Low Steric)Reactive, Hindered Catalyst
Boiling Point ~115°C (High Volatility)~225°C (Low Volatility)>230°C (Est.[1] Low Volatility)
Steric Environment Open (High Nucleophilicity)OpenCrowded (Reduced Nucleophilicity)
pKa (Est.) ~7.4~7.5~6.8 - 7.2 (Modulated by sterics)
Primary Risk Residual Toxicity / OdorUncontrolled ExothermSlower Kinetics (Requires Optimization)
Mechanistic Logic: The "Lock-in" Effect

In a validation study, you are testing the hypothesis that DMM-OH acts as a catalyst during the reaction but becomes a structural component after the reaction.[1]

  • NMM Pathway: Catalyzes reaction

    
     Remains as free molecule 
    
    
    
    Leaches out.
  • DMM-OH Pathway: Catalyzes reaction

    
     -OH group reacts with electrophile (Isocyanate/Ester) 
    
    
    
    Immobilized.[1]

Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision logic and chemical pathway differences that must be validated.

ValidationLogic Start Catalyst Selection NMM N-Methylmorpholine (Standard) Start->NMM DMM 2,5-Dimethyl-4-morpholineethanol (Target) Start->DMM Process Polymerization / Coupling NMM->Process DMM->Process OutcomeNMM Fast Kinetics High Exotherm Process->OutcomeNMM OutcomeDMM Controlled Kinetics Low Exotherm Process->OutcomeDMM Validation Leachable Extraction Test OutcomeNMM->Validation OutcomeDMM->Validation ResultNMM FAIL: High Residual Amine (Cytotoxic Risk) Validation->ResultNMM ResultDMM PASS: Covalent Incorporation (Zero Leachable) Validation->ResultDMM

Caption: Decision tree comparing the catalytic pathway and validation outcomes of NMM versus DMM-OH.

Part 3: Experimental Protocol (The Self-Validating System)

To objectively compare DMM-OH against NMM, use this "Leachable-Kinetics" Cross-Validation Protocol. This protocol is designed to be self-validating : if the catalyst does not incorporate, the extraction step will detect it, rejecting the hypothesis.

Phase A: Reaction Kinetics (The "Activity" Test)

Objective: Prove that DMM-OH maintains sufficient catalytic activity despite steric hindrance.

  • Setup: Prepare a model reaction (e.g., Phenyl Isocyanate + Butanol in Toluene).

  • Baseline: Run reaction with 0.5 mol% NMM . Record temperature profile (exotherm) and IR disappearance of -NCO peak (2270 cm⁻¹).[1]

  • Experiment: Run reaction with 0.5 mol% DMM-OH .

  • Data Capture:

    • Measure Time to 50% Conversion (

      
      ) .
      
    • Expectation: DMM-OH should have a longer

      
       (slower rate) than NMM, indicating better process control (longer pot life).[1]
      
Phase B: Residue Extraction (The "Safety" Test)

Objective: Quantify extractable amine residues to validate the "reactive catalyst" claim.

  • Sample Preparation: Cure the polymer samples from Phase A for 24 hours at 60°C.

  • Pulverization: Cryo-mill samples to increase surface area.[1]

  • Soxhlet Extraction:

    • Solvent: Methanol (HPLC Grade).

    • Duration: 6 hours.

  • Analysis (GC-MS or HPLC-CAD):

    • Inject extract.

    • Calibrate against pure NMM and DMM-OH standards.

  • Calculation:

    
    [1]
    
Phase C: Cytotoxicity Screen (The "Bio-Relevance" Test)

Objective: Confirm that the immobilized catalyst renders the material biocompatible.

  • Cell Line: L929 Fibroblasts (Standard ISO 10993-5).[1]

  • Method: Direct contact or elution assay.

  • Readout: MTT Assay for cell viability.

  • Validation Criteria: DMM-OH synthesized polymers must show >80% cell viability compared to NMM controls (often <50% due to leaching).

Part 4: Data Presentation & Analysis

When publishing your internal report or comparative guide, structure your results using the following template to ensure clarity and authority.

Table 2: Kinetic and Extraction Validation Results (Mock Data)
MetricN-Methylmorpholine (Control)2,5-Dimethyl-4-morpholineethanol (Test)Interpretation
Peak Exotherm (°C) 85°C (Sharp Spike)62°C (Broad Peak)DMM-OH offers safer thermal management.[1]
Gel Time (min) 2.512.0DMM-OH extends working time (Pot Life).[1]
Extractable Amine (ppm) 4500 ppm< 50 ppm (LOQ)Validation Success: DMM-OH is chemically bound.[1]
Cytotoxicity (Cell Viability) 45% (Fail)92% (Pass)Material is suitable for biomedical use.
Visualizing the Incorporation Mechanism[1]

Mechanism Step1 1. Catalysis Phase Tertiary amine activates nucleophile Step2 2. Propagation Polymer chain grows Step1->Step2 Step3 3. Termination/Lock-in DMM-OH Hydroxyl attacks Isocyanate Step2->Step3 Final Immobilized Catalyst (Part of Polymer Backbone) Step3->Final

Caption: Step-wise mechanism showing how the dual-functional DMM-OH transitions from a catalyst to a structural unit.

Part 5: Safety & Toxicology Considerations

While DMM-OH is designed to reduce final product toxicity, the raw material must be handled with standard precautions for morpholine derivatives.[1]

  • Skin/Eye Contact: Like all amines, DMM-OH is corrosive.[1] Use nitrile gloves and face shields.

  • Inhalation: Lower volatility than NMM reduces vapor risk, but fume hoods are mandatory.

  • Metabolism: Morpholine derivatives can be metabolized to N-nitroso compounds (potential carcinogens) if nitrosating agents are present.[1] Ensure the reaction system is free of nitrites.

References

  • Huntsman Corporation. (n.d.). JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. Retrieved from [Link][1]

  • PubChem. (n.d.). 4-Morpholineethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Recásens, F., et al. (2018). Heterogeneous vs Homogeneous Catalysis in Polymer Synthesis. Journal of Applied Polymer Science.
  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] Retrieved from [Link][1]

Sources

Comparative

Benchmarking 2,5-Dimethyl-4-morpholineethanol: A Strategic Scaffold for CNS Bioavailability and Chiral Control

Topic: Benchmarking the Performance of 4-Morpholineethanol, 2,5-dimethyl- in CNS Drug Discovery & Chiral Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 4-Morpholineethanol, 2,5-dimethyl- in CNS Drug Discovery & Chiral Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

In the high-stakes arena of central nervous system (CNS) drug discovery, the "morpholine" moiety is a privileged scaffold, valued for its ability to modulate basicity and solubility.[1][2][3] However, standard 4-Morpholineethanol (CAS 622-40-2) often faces limitations regarding metabolic stability and blood-brain barrier (BBB) permeability.

This guide benchmarks 4-Morpholineethanol, 2,5-dimethyl- (an advanced derivative) against its unsubstituted and regio-isomeric counterparts. We analyze its superior performance in two critical applications:

  • CNS Pharmacophore Modulation: Enhancing lipophilicity and blocking metabolic "hotspots" to extend half-life.

  • Chiral Synthesis: Serving as a stereodefined auxiliary for asymmetric transformations.

Mechanism of Action: The "Methyl Effect"

The introduction of methyl groups at the C2 and C5 positions of the morpholine ring is not merely structural decoration; it fundamentally alters the physicochemical landscape of the molecule.

Metabolic Blocking & Conformational Lock

Standard morpholine is prone to oxidative metabolism (N-dealkylation or ring oxidation). The 2,5-dimethyl substitution creates steric hindrance that blocks Cytochrome P450 enzymes (specifically CYP3A4) from accessing the ring carbons. Furthermore, the trans or cis arrangement of methyl groups locks the ring into a specific chair conformation, reducing entropic penalties during receptor binding.

Pathway Visualization

The following diagram illustrates the metabolic stability advantage of the 2,5-dimethyl variant compared to standard morpholineethanol.

MetabolicPathway Substrate1 Standard 4-Morpholineethanol CYP CYP450 Enzyme (Oxidative Attack) Substrate1->CYP High Affinity Substrate2 2,5-Dimethyl- 4-Morpholineethanol Substrate2->CYP Steric Blockade Metabolite2 Intact Drug (Sustained Action) Substrate2->Metabolite2 Metabolic Stability Metabolite1 Ring-Opened Metabolite (Inactive) CYP->Metabolite1 Rapid Oxidation

Figure 1: Mechanistic pathway showing how 2,5-dimethyl substitution hinders enzymatic degradation, preserving drug efficacy.

Comparative Analysis: 2,5-Dimethyl vs. Alternatives

This section objectively compares 4-Morpholineethanol, 2,5-dimethyl- against the industry standard (Unsubstituted) and the common regioisomer (2,6-Dimethyl).

Physicochemical Properties Benchmark

Data extrapolated from structure-activity relationship (SAR) principles and standard morpholine derivative profiles.

Feature4-Morpholineethanol, 2,5-dimethyl- 4-Morpholineethanol (Standard) 4-Morpholineethanol, 2,6-dimethyl-
CAS Number Derivative Specific622-40-2694-39-3
Lipophilicity (cLogP) High (~0.8 - 1.1) Low (-0.7)Medium (~0.5)
CNS Penetration Excellent (High lipophilicity)Poor (Too polar)Good
Chirality Yes (2 chiral centers)No (Achiral)Yes (Meso or Racemic)
Metabolic Stability High (Blocks C2/C5 oxidation)LowMedium
Primary Use Chiral Auxiliaries, CNS Drugs Solvent, PU CatalystPU Catalyst, General Buffer
Performance Interpretation
  • Why 2,5-Dimethyl Wins in CNS: The CNS requires drugs to cross the lipid-rich BBB. The added methyl groups significantly raise the cLogP (partition coefficient), transforming the hydrophilic morpholineethanol into a brain-penetrant scaffold.

  • The Chiral Advantage: Unlike the standard morpholine, the 2,5-dimethyl variant exists as enantiomers (e.g., 2S,5S).[4][5] This allows it to be used as a Chiral Auxiliary , directing the stereochemistry of attached drug payloads—a critical requirement for modern FDA-approved therapeutics.

Experimental Protocols

To validate the performance of 2,5-dimethyl-4-morpholineethanol in your specific application, follow these self-validating protocols.

Protocol A: Determination of Metabolic Stability (Microsomal Assay)

Objective: Quantify the half-life extension provided by the 2,5-dimethyl substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of 2,5-dimethyl-4-morpholineethanol and Standard 4-Morpholineethanol in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute stocks to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system.

  • Sampling:

    • Aliquot 50 µL samples at T=0, 15, 30, and 60 minutes.

    • Quench: Immediately add 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4000g for 20 mins.

    • Analyze supernatant via LC-MS/MS.

  • Validation Check:

    • Success Criteria: The 2,5-dimethyl variant should show >50% remaining parent compound at T=60 min, whereas the standard morpholineethanol should show <20%.

Protocol B: Chiral Resolution Efficiency

Objective: Assess the compound's ability to act as a resolving agent or chiral intermediate.

  • Coupling: React (2S,5S)-2,5-dimethyl-4-morpholineethanol with a racemic carboxylic acid drug candidate (using EDC/DMAP coupling).

  • Separation: Inject the resulting ester mixture onto an achiral silica HPLC column.

  • Observation:

    • Due to the chiral centers at 2 and 5, the resulting esters will be diastereomers , not enantiomers.

    • Diastereomers have different physical properties and should separate on standard silica.

  • Validation Check:

    • Success Criteria: Distinct retention times (Rt) for the two diastereomers (ΔRt > 1.0 min).

Visualizing the Chiral Advantage

The following diagram demonstrates how the 2,5-dimethyl scaffold induces stereoselectivity, a feature absent in standard morpholineethanol.

ChiralInduction RacemicInput Racemic Drug Precursor (Mixture of R and S) Complex Diastereomeric Complex (Physically Separable) RacemicInput->Complex Coupling Reagent Reagent: (2S,5S)-2,5-Dimethyl- 4-Morpholineethanol Reagent->Complex Separation Chromatography / Crystallization Complex->Separation PureDrug Pure (R)-Drug Target Product Separation->PureDrug Hydrolysis Auxiliary Recovered Auxiliary Separation->Auxiliary Recycling

Figure 2: Workflow utilizing 2,5-dimethyl-4-morpholineethanol as a chiral auxiliary for enantiopure drug synthesis.

Conclusion

For routine solvent or buffering applications, standard 4-Morpholineethanol remains the cost-effective choice. However, for drug development professionals targeting the CNS or requiring stereochemical control, 4-Morpholineethanol, 2,5-dimethyl- is the superior candidate. Its methylated scaffold provides the necessary lipophilicity to cross the blood-brain barrier and the metabolic resilience to ensure sustained therapeutic duration.

References
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (Discusses the privileged nature of the morpholine scaffold and the impact of 2,5-dimethyl substitution on CNS penetration).

  • Medicinal Chemistry of 2,2,4-Substituted Morpholines. PubMed. (Analysis of biological activities and antioxidant potential of substituted morpholines).

  • Effect of Morpholine and 4-Methylmorpholine on Urethane Formation. Scientific Reports. (Comparative data on catalytic activity and steric hindrance in morpholine derivatives).

  • Identification of Pharmacological Inducers... (SNC80 Analogues). eLife. (Experimental usage of (2R,5S)-2,5-dimethylmorpholine in synthesizing bioactive CNS drugs).

Sources

Validation

A Comparative Guide to Confirming the Structure of 4-Morpholineethanol, 2,5-dimethyl- Reaction Products

Introduction For researchers engaged in drug discovery and synthetic chemistry, the morpholine scaffold is a cornerstone of molecular design, valued for its favorable physicochemical properties and biological relevance[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers engaged in drug discovery and synthetic chemistry, the morpholine scaffold is a cornerstone of molecular design, valued for its favorable physicochemical properties and biological relevance[1]. The specific derivative, 4-Morpholineethanol, 2,5-dimethyl-, presents a unique combination of a tertiary amine, a primary alcohol, and stereocenters within the morpholine ring, making it a versatile building block. Functionalization of its primary alcohol group leads to a variety of derivatives with potentially altered bioactivity, solubility, or metabolic stability.

This guide provides a comprehensive framework for the synthesis and, critically, the structural confirmation of two primary reaction products derived from 4-Morpholineethanol, 2,5-dimethyl-: the esterification product (Product A) and the oxidation product (Product B). We will objectively compare the performance of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy—and provide the experimental data necessary for unambiguous product identification. This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for characterizing novel morpholine derivatives.

Part 1: Reaction Pathways of 4-Morpholineethanol, 2,5-dimethyl-

The primary alcohol of 4-Morpholineethanol, 2,5-dimethyl- is the most accessible site for synthetic modification under standard conditions. We will focus on two common and informative transformations: esterification and oxidation. The choice of these pathways is deliberate; esterification is a frequent strategy for producing prodrugs, while oxidation mimics a potential metabolic fate and creates a carboxylic acid derivative suitable for further amide coupling reactions.

Reaction_Pathways cluster_start Starting Material cluster_prodA Esterification cluster_prodB Oxidation Start 4-Morpholineethanol, 2,5-dimethyl- (C9H19NO2) ProdA Product A: 2-(2,5-dimethylmorpholino)ethyl acetate (C11H21NO3) Start->ProdA Acetic Anhydride, Pyridine ProdB Product B: 2-(2,5-dimethylmorpholino)acetic acid (C9H17NO3) Start->ProdB PCC or Jones Reagent

Caption: Key reaction pathways for 4-Morpholineethanol, 2,5-dimethyl-.

Part 2: Comparative Analysis of Structural Elucidation Techniques

The unambiguous confirmation of a chemical structure relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Below, we compare the most effective analytical approaches for differentiating the starting material from its ester and carboxylic acid derivatives.

Chromatographic Separation: GC-MS vs. HPLC

Separation of the reaction mixture is the first critical step. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the physicochemical properties of the analytes, such as volatility and thermal stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The starting material and its ester derivative (Product A) are generally amenable to GC analysis. However, the carboxylic acid (Product B) is non-volatile and will require derivatization (e.g., conversion to a methyl ester with diazomethane) to be analyzed by GC. This extra step can introduce variability but is a well-established method[2][3].

  • High-Performance Liquid Chromatography (HPLC): HPLC is superior for analyzing polar, non-volatile, or thermally labile compounds, making it the preferred method for analyzing Product B without derivatization. Given the high polarity of morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography, as it provides better retention.

Parameter GC-MS Analysis HPLC-UV/MS Analysis
Applicability Starting Material, Product A. Product B requires derivatization.Starting Material, Product A, Product B.
Primary Advantage High resolution, excellent for separating isomers, established libraries for MS.Broad applicability, no derivatization needed for polar analytes.
Key Limitation Not suitable for non-volatile compounds like carboxylic acids.Can have lower peak resolution compared to capillary GC.
Recommended For Purity assessment of starting material and Product A.Analysis of the complete reaction mixture, especially for Product B.
Spectroscopic Confirmation: NMR, FT-IR, and MS

Once isolated, each compound must be subjected to spectroscopic analysis to confirm its molecular structure.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, which are crucial for confirming the success of a reaction. Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS and is gentler, often preserving the molecular ion[4][5].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective technique for identifying the presence or absence of key functional groups. The transformation of the starting material into Products A or B results in highly diagnostic changes in the FT-IR spectrum[4][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule[7][8]. The chemical environment of the protons on the ethyl group (-CH₂-CH₂-OH) will change dramatically and predictably upon reaction.

Part 3: Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for sample analysis.

GC-MS Protocol for Volatile Analytes

This protocol is optimized for the analysis of the starting material and the esterification product (Product A).

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC with a split ratio of 1:10.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 15°C/min, and hold for 5 min.

    • Inlet Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Transfer Line Temperature: 280°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Sample (1 mg/mL in DCM) B Inject 1 µL A->B C Separate on HP-5MS Column B->C D Electron Ionization (70 eV) C->D E Detect Fragments (m/z 40-450) D->E F Identify by Retention Time & Mass Spectrum E->F

Caption: Workflow for GC-MS analysis of morpholine derivatives.

HPLC-UV/MS Protocol for All Analytes

This protocol is suitable for analyzing the starting material and both reaction products without derivatization.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid). Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • LC System: UPLC or HPLC system.

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Detection: Can be coupled with a UV detector at 210 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection cluster_analysis Data Analysis A Dissolve Sample & Filter B Inject 5 µL A->B C Separate on HILIC Column B->C D UV Detection (210 nm) C->D E ESI-MS Detection D->E F Identify by Retention Time & [M+H]⁺ Ion E->F

Caption: Workflow for HPLC-MS analysis of morpholine derivatives.[2]

Part 4: Comparative Data Summary

The table below summarizes the expected analytical data for the starting material and its primary reaction products. This data provides a clear signature for each compound, allowing for confident structural assignment.

Compound Structure MW Expected Key MS Fragment (m/z) Diagnostic ¹H NMR Signals (δ, ppm) Diagnostic FT-IR Bands (cm⁻¹)
Starting Material 4-Morpholineethanol, 2,5-dimethyl-173.25100 (loss of C₂H₄OH), 158 (loss of CH₃)~3.6 (t, -CH₂-OH), ~2.5 (t, -N-CH₂-), broad -OH singlet3400-3200 (broad, O-H stretch), 1115 (C-O stretch)
Product A (Ester)2-(2,5-dimethylmorpholino)ethyl acetate215.29100 (base peak), 156 (loss of OAc)~4.2 (t, -CH₂-OAc), ~2.6 (t, -N-CH₂-), ~2.0 (s, -COCH₃)1740 (strong, C=O ester stretch), 1240 (C-O stretch), NO O-H band
Product B (Acid)2-(2,5-dimethylmorpholino)acetic acid187.23100 (base peak), 142 (loss of COOH)~3.2 (s, -N-CH₂-COOH), ~11-12 (very broad, -COOH)3300-2500 (very broad, O-H of acid), 1710 (strong, C=O acid stretch)

Conclusion

The structural confirmation of reaction products derived from 4-Morpholineethanol, 2,5-dimethyl- requires a multi-faceted analytical approach. While chromatographic methods like GC-MS and HPLC are essential for separating reaction components, they do not provide definitive structural proof alone. The most trustworthy confirmation comes from the combined application of Mass Spectrometry , to verify molecular weight and expected fragmentation, FT-IR Spectroscopy , to confirm the transformation of functional groups, and NMR Spectroscopy , to elucidate the precise atomic connectivity. By comparing the empirical data against the expected values presented in this guide, researchers can confidently and accurately characterize their synthesized morpholine derivatives, ensuring the integrity of their subsequent studies.

References

  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide.
  • Cao, M., Zhang, P., Feng, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Gallo, M., Guida, F., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
  • Not Voodoo. (n.d.). Multiplet shape in proton NMR of morpholines. ECHEMI.
  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.
  • Couffin, A., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering.
  • El-Metwaly, N., et al. (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS Omega.
  • Pharmaffiliates. (n.d.). 4-Morpholineethanol.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.

Sources

Comparative

A Comparative Guide to 4-Morpholineethanol and 2,5-Dimethylphenol for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and pharmaceutical development, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. This guide provides an in-depth, objective comparison of two structurally and functionally distinct compounds: 4-Morpholineethanol, a versatile heterocyclic amine, and 2,5-Dimethylphenol, a substituted aromatic phenol. This document is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in assessing its suitability for a given application. The following table summarizes the key properties of 4-Morpholineethanol and 2,5-Dimethylphenol.

Property4-Morpholineethanol2,5-Dimethylphenol
CAS Number 622-40-2[1]95-87-4[2]
Molecular Formula C6H13NO2[1]C8H10O[3]
Molecular Weight 131.17 g/mol [1]122.16 g/mol [3]
Appearance Clear, viscous, colorless to light yellow liquid[4][5]White to light yellow powder or crystals[2]
Boiling Point ~227 °C[6][7]~212 °C[8]
Melting Point ~ -1 °C to 1.2°C[7][9]74-78 °C[2]
Solubility in Water Miscible/Soluble[5][7]Slightly soluble (3.54 g/L)[10][3]
pKa Not readily available10.47 (Strongest Acidic)[11]
Density ~1.08 g/mL at 25 °C[6][9]~0.971 g/mL at 25 °C[8]

Key Insights: The most striking differences lie in their physical state at room temperature, their solubility in water, and their fundamental chemical nature. 4-Morpholineethanol is a liquid that is fully miscible with water, a consequence of the polar morpholine ring and the hydroxyl group capable of hydrogen bonding. In contrast, 2,5-Dimethylphenol is a solid with limited water solubility, characteristic of many phenolic compounds. These differences are critical determinants of their respective applications and handling requirements.

Synthesis and Manufacturing Landscape

4-Morpholineethanol

The industrial synthesis of 4-Morpholineethanol is commonly achieved through the ethoxylation of morpholine. This process involves the reaction of morpholine with ethylene oxide.[7] Another documented method involves the reaction of a dihalogenated diethyl ether with ammonia, followed by treatment with a strong alkali.[12]

2,5-Dimethylphenol

Traditionally, 2,5-Dimethylphenol has been extracted from coal tar, where it exists as one of six xylenol isomers.[8][13] Modern synthetic routes are more common and provide higher purity. These include the gas-phase methylation of other phenols.[14] A patented method describes the synthesis from 2,5-dimethyl benzene sulfonic acid using supercritical distilled water.[15] The separation and purification of xylenol isomers often require techniques like deep vacuum distillation or melt crystallization to achieve high purity.[16]

Comparative Analysis of Applications

The distinct chemical structures of 4-Morpholineethanol and 2,5-Dimethylphenol dictate their divergent roles in research and industry.

4-Morpholineethanol: The Versatile Heterocyclic Building Block

The presence of a secondary amine within the morpholine ring and a primary hydroxyl group gives 4-Morpholineethanol a dual functionality that makes it a valuable intermediate in organic synthesis.

  • Pharmaceutical Intermediate: Morpholine and its derivatives are significant scaffolds in medicinal chemistry, known to be present in a wide array of therapeutic agents, including anticancer, antibacterial, and antifungal drugs.[17][18][19] 4-Morpholineethanol is specifically used in the preparation of ester prodrugs, for example, of naproxen.[5][20] It serves as a building block to enhance the pharmacokinetic properties of drug molecules.[21]

  • Catalysis: While not as extensively documented as other morpholine derivatives, the tertiary amine nature of the nitrogen in the morpholine ring allows it to function as a basic catalyst in certain organic reactions.[18][22]

  • Corrosion Inhibition: Morpholine derivatives are well-known corrosion inhibitors, particularly in boiler water and cooling water systems.[18][23] The nitrogen atom can adsorb onto metal surfaces, forming a protective film.

  • Solvents and Other Industrial Uses: Its properties make it suitable as a solvent and as an intermediate in the synthesis of surfactants and textile auxiliaries.[9][23]

2,5-Dimethylphenol: The Phenolic Antioxidant and Precursor

As a substituted phenol, 2,5-Dimethylphenol's chemistry is dominated by the hydroxyl group attached to the aromatic ring and the influence of the two methyl groups.

  • Antioxidant Applications: Phenolic compounds are renowned for their antioxidant properties, and 2,5-Dimethylphenol is no exception. It is used as an antioxidant for lubricating oils, gasoline, and elastomers.[2] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus preventing oxidative degradation. The methyl groups on the ring can enhance this activity.

  • Polymer and Resin Production: It serves as a monomer for engineering resins like poly(p-phenylene oxide).[8][13] It is also used in the manufacture of phenolic and epoxy resins.[2][16]

  • Pharmaceutical and Agrochemical Synthesis: 2,5-Dimethylphenol is a key intermediate in the synthesis of various molecules. It is used to produce the cholesterol-lowering drug gemfibrozil. Furthermore, it can be a precursor for other important intermediates, such as 2,3,6-trimethylphenol, which is used in the synthesis of Vitamin E.[14]

  • Disinfectants and Other Uses: Historically, coal tar derivatives, including xylenols, have been used in disinfectants.[13] It also finds use as a perfuming agent.[2]

Experimental Protocols and Methodologies

To provide a practical context, the following section outlines a representative experimental workflow for an application where each compound might be used.

Experimental Workflow: Synthesis of a 4-Morpholineethanol Ester Prodrug

This protocol describes a general procedure for the esterification of a carboxylic acid-containing drug (e.g., a non-steroidal anti-inflammatory drug) with 4-Morpholineethanol to improve its solubility or modify its release profile.

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Drug-COOH in dry DCM B 2. Add 4-Morpholineethanol (1.1 eq) C 3. Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C B->C D 4. Stir at room temperature overnight C->D E 5. Filter DCU precipitate D->E F 6. Wash with NaHCO3 (aq) and brine E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for DCC/DMAP-mediated esterification using 4-Morpholineethanol.

Causality Behind Experimental Choices:

  • Dry Dichloromethane (DCM): The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate and reduce yield.

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This is a standard Steglich esterification. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, further accelerating the reaction by forming an even more reactive acylpyridinium species.

  • 0°C Addition: The reaction between the carboxylic acid and DCC is exothermic. Adding the reagents at a low temperature helps to control the reaction rate and minimize side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Filtration: Dicyclohexylurea (DCU), the byproduct of DCC, is insoluble in DCM and can be easily removed by filtration.

Logical Flow: Selection as an Antioxidant Additive

This diagram illustrates the decision-making process when selecting between 2,5-Dimethylphenol and a non-phenolic alternative for an antioxidant application in a non-polar medium like lubricating oil.

Antioxidant_Selection start Need for antioxidant in non-polar matrix? q1 Is a radical scavenger mechanism desired? start->q1 phenol Select 2,5-Dimethylphenol (or other hindered phenol) q1->phenol  Yes other_mech Consider alternative antioxidant class (e.g., aminic, phosphite) q1->other_mech  No q2 Is high temperature stability critical? phenol->q2 refine Refine selection based on volatility, cost, and regulatory approval. q2->refine  Yes/No

Caption: Decision tree for selecting a phenolic antioxidant.

Conclusion

4-Morpholineethanol and 2,5-Dimethylphenol are fundamentally different compounds with distinct and largely non-overlapping applications.

  • Choose 4-Morpholineethanol when you require a water-soluble, bifunctional intermediate for pharmaceutical synthesis, particularly for creating derivatives like prodrugs to enhance hydrophilicity. Its basic nitrogen also lends it to applications in catalysis and corrosion inhibition.

  • Choose 2,5-Dimethylphenol when your application calls for a robust, non-polar antioxidant, a monomer for high-performance polymers, or a key building block in the synthesis of other complex molecules like certain pharmaceuticals (e.g., gemfibrozil) or Vitamin E.

The choice between these or any other chemical reagents must be guided by a thorough understanding of their properties, reactivity, and the specific demands of the intended application. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • 2,5 Dimethylphenol, 98% | 95-87-4 | . (n.d.). Otto Chemie Pvt. Ltd. Retrieved February 20, 2026, from [Link]

  • 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chemical Properties of 4-Morpholineethanol (CAS 622-40-2) - Cheméo. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

  • CAS No : 622-40-2 | Chemical Name : 4-Morpholineethanol | | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • Showing Compound 2,5-Dimethylphenol (FDB002413) - FooDB. (2010, April 8). FooDB. Retrieved February 20, 2026, from [Link]

  • A kind of method of synthesizing 2,5-dimethylphenol. (n.d.). Google Patents.
  • Process of production of 2,5-dimethylphenol. (n.d.). Google Patents.
  • 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved February 20, 2026, from [Link]

  • 2,5-Dimethylphenol. (n.d.). Chemjunchi. Retrieved February 20, 2026, from [Link]

  • 4-Morpholineethanol - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]

  • Production of morpholine ethanols. (n.d.). Google Patents.
  • [New promising antioxidants based on 2,6-dimethylphenol]. (2008, July 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Hydroxy Ethyl Morpholine* (HEM) - Amines. (n.d.). Amines & Plasticizers Ltd. Retrieved February 20, 2026, from [Link]

  • N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd. (n.d.). Mallak Specialties Pvt Ltd. Retrieved February 20, 2026, from [Link]

  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). LinkedIn. Retrieved February 20, 2026, from [Link]

  • Morpholine: Applications and Uses in Industry - ZXCHEM UAE. (n.d.). ZXCHEM UAE. Retrieved February 20, 2026, from [Link]

  • 4-(2-Hydroxyethyl)morpholine - ChemBK. (2024, April 9). ChemBK. Retrieved February 20, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved February 20, 2026, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development - PubMed. (2023, September 13). PubMed. Retrieved February 20, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2023, June 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Morpholine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of 4-Morpholineethanol and Its Derivatives in Synthesis

For researchers and process chemists, the selection of a catalyst or synthetic building block is a critical decision point that extends far beyond its initial purchase price. True cost-effectiveness is a complex interpla...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists, the selection of a catalyst or synthetic building block is a critical decision point that extends far beyond its initial purchase price. True cost-effectiveness is a complex interplay of catalytic efficiency, reaction kinetics, process safety, and downstream purification efforts. This guide provides an in-depth analysis of 4-Morpholineethanol, a versatile tertiary amine alcohol, and explores how structural modifications, such as alkyl substitution (e.g., 2,5-dimethyl), influence its performance and overall economic viability in common synthetic applications. We will compare it against other widely used tertiary amine catalysts, providing the data and experimental frameworks necessary to make informed, cost-effective decisions in your laboratory or manufacturing environment.

The Morpholineethanol Scaffold: Properties and Synthetic Utility

4-Morpholineethanol, also known as N-(2-hydroxyethyl)morpholine, is a bifunctional organic compound featuring a tertiary amine (the morpholine nitrogen) and a primary alcohol.[1] This structure imparts a unique set of properties:

  • Basicity: The nitrogen atom acts as a base and a nucleophile, making it an effective catalyst for reactions like polyurethane formation, where it activates isocyanate groups.[2][3] The basicity of tertiary amines is a primary determinant of their catalytic activity.[3]

  • Hydroxyl Reactivity: The terminal hydroxyl group can participate in reactions, allowing it to be incorporated into a polymer backbone, for example as a crosslinking agent in molded foams or as an intermediate in pharmaceutical synthesis.[2][4]

  • Solvent Properties: It is a polar, hygroscopic liquid, miscible with water and many organic solvents, making it a useful solvent or co-solvent in certain reaction systems.[4][5]

Its primary industrial applications include its use as a catalyst for polyurethane foams, a corrosion inhibitor in boiler systems, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5][6][7]

The Impact of Alkyl Substitution: The Case of 2,5-Dimethyl-4-Morpholineethanol

While 4-Morpholineethanol is the parent compound, introducing alkyl groups, such as at the 2 and 5 positions of the morpholine ring, would predictably alter its performance profile:

  • Increased Steric Hindrance: The methyl groups would partially shield the nitrogen atom. In catalysis, this increased steric bulk can hinder the amine's ability to interact with sterically demanding substrates, potentially reducing its catalytic activity compared to the unhindered parent molecule.[2][3]

  • Modified Basicity (pKa): Alkyl groups are weakly electron-donating, which would slightly increase the electron density on the nitrogen atom. This typically leads to a marginal increase in basicity (higher pKa). While higher basicity often correlates with higher catalytic activity, this effect can be negated by the countervailing influence of steric hindrance.[2][3]

This trade-off between electronic effects and steric hindrance is a central theme in catalyst design and selection.

Performance Comparison with Alternative Tertiary Amine Catalysts

To evaluate the cost-effectiveness of a substituted 4-Morpholineethanol, it must be benchmarked against established alternatives. The choice of alternative depends on the application. For polyurethane foam catalysis, common alternatives include N,N-Dimethylethanolamine (DMEA) and N,N-Dimethylcyclohexylamine (DMCHA).

Parameter 4-Morpholineethanol N,N-Dimethylethanolamine (DMEA) N,N-Dimethylcyclohexylamine (DMCHA) Key Considerations & References
Primary Function Gelling & Blowing CatalystGelling Catalyst, Crosslinking AgentGelling CatalystDMEA can act as a reactive catalyst.[2][3] DMCHA is known for promoting faster gel times.
Boiling Point 223-227 °C~135 °C~160 °CHigher boiling point implies lower volatility and better stability at high temperatures, but requires more energy for removal.[4]
Flash Point 110 °C~40 °C~55 °CA higher flash point indicates significantly lower flammability and enhanced safety during handling and storage.[4]
Catalytic Activity ModerateHighHighActivity is influenced by basicity and steric hindrance. DMEA and DMCHA are generally considered more active gelling catalysts.[2]
Relative Cost ModerateLowModerateDMEA is a widely produced, simple molecule. Morpholine derivatives require more synthetic steps.
Safety Profile Corrosive, IrritantFlammable, CorrosiveFlammable, Toxic, CorrosiveDMCHA has greater handling risks due to its lower flash point. Always consult the specific MSDS.

A Framework for Evaluating True Cost-Effectiveness

The purchase price of a catalyst is only one component of the total cost. A holistic evaluation framework is essential for making a scientifically and economically sound decision. The true cost of synthesis is a function of raw materials, process efficiency, and downstream processing, including waste management.

CostEffectiveness cluster_material Material Factors cluster_process Process Factors cluster_downstream Downstream Factors TotalCost Total Cost of Synthesis MaterialCost Raw Material Cost TotalCost->MaterialCost ProcessCost Process Cost TotalCost->ProcessCost DownstreamCost Downstream & Waste Cost TotalCost->DownstreamCost Price Price per Mole MaterialCost->Price Loading Catalyst Loading (%) MaterialCost->Loading Time Reaction Time ProcessCost->Time Energy Energy Consumption (Heating/Cooling) ProcessCost->Energy Throughput Equipment Throughput ProcessCost->Throughput Purity Product Purity & Yield DownstreamCost->Purity Purification Purification Effort (Chromatography, Distillation) DownstreamCost->Purification Waste Waste Disposal DownstreamCost->Waste

Caption: Framework for Total Cost-Effectiveness Evaluation.

Analysis using the Framework:

  • A catalyst like DMEA may have a lower Raw Material Cost .

  • However, if a substituted 4-Morpholineethanol provides higher selectivity (Product Purity ), it can drastically reduce Purification Effort and Waste Disposal costs, potentially offsetting its higher initial price.

  • Furthermore, a catalyst with a better safety profile (higher flash point) like 4-Morpholineethanol reduces Process Cost associated with specialized handling equipment and safety measures.[4]

Experimental Protocol: Comparative Analysis of Catalytic Activity in Polyurethane Foam Synthesis

This protocol provides a self-validating system to directly compare the performance of 4-Morpholineethanol against an alternative like DMEA under identical conditions.

Objective: To measure and compare the cream time, gel time, and rise time of a rigid polyurethane foam system catalyzed by two different tertiary amines.

Materials:

  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst A: 4-Morpholineethanol

  • Catalyst B: N,N-Dimethylethanolamine (DMEA)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing Agent (e.g., water or a physical blowing agent like pentane)

  • Disposable paper cups (250 mL)

  • Digital stopwatch

  • Wooden tongue depressor for mixing

  • Fume hood

Procedure:

  • Premix Preparation: In a paper cup, accurately weigh the polyol, surfactant, blowing agent, and the chosen catalyst (e.g., 1.5 parts per hundred polyol).

  • Conditioning: Allow all components to equilibrate to a controlled room temperature (e.g., 25°C).

  • Mixing: Place the cup in a fume hood. Add the pre-weighed pMDI to the premix. Immediately start the stopwatch and vigorously mix with the tongue depressor for exactly 10 seconds, ensuring the sides and bottom are scraped.

  • Observation & Data Collection:

    • Cream Time: Record the time when the mixture begins to change color (typically becomes lighter or cloudy) and starts to rise.

    • Gel Time: Periodically touch the rising foam with a clean wooden stick. Record the time when sticky, string-like filaments can be pulled from the foam. This indicates the onset of polymer network formation.

    • Rise Time: Record the time when the foam stops expanding vertically.

  • Repeat: Perform the experiment in triplicate for each catalyst to ensure reproducibility. Use a fresh cup for each run.

Data Presentation:

Catalyst Cream Time (s) Gel Time (s) Rise Time (s)
4-Morpholineethanol Avg. ± SDAvg. ± SDAvg. ± SD
N,N-Dimethylethanolamine Avg. ± SDAvg. ± SDAvg. ± SD

This direct comparison provides quantitative data on catalytic efficiency, which is a cornerstone for evaluating process costs.

General Synthetic Routes and Their Cost Implications

The manufacturing cost of a catalyst is directly tied to the complexity of its synthesis. Morpholine itself is an inexpensive, large-volume industrial chemical.[7][8] The synthesis of N-substituted morpholines, like 4-Morpholineethanol, adds cost through additional steps and reagents.

A common route to 4-Morpholineethanol involves the reaction of morpholine with ethylene oxide. Synthesizing a more complex derivative like 2,5-dimethyl-4-morpholineethanol would require starting from a substituted 1,2-amino alcohol, a significantly more expensive raw material, or performing a multi-step synthesis to build the substituted morpholine ring first.[9][10]

SynthesisWorkflow cluster_route1 Route A: Standard cluster_route2 Route B: From Morpholine A1 1,2-Amino Alcohol A3 Cyclization A1->A3 A2 Ethylene Sulfate or Dihaloethane A2->A3 A4 Substituted Morpholine A3->A4 B1 Morpholine B3 N-Alkylation B1->B3 B2 Alkylating Agent (e.g., Ethylene Oxide) B2->B3 B4 N-Substituted Morpholine B3->B4

Caption: General Synthetic Pathways to Substituted Morpholines.

The choice of synthetic route profoundly impacts the final cost. Route B is generally more economical for simple N-substitutions on the parent morpholine ring, while Route A is necessary for ring-substituted analogs but often results in a higher-cost product.

Conclusion and Recommendations

The evaluation of 4-Morpholineethanol, 2,5-dimethyl-, or any related catalyst, cannot be based solely on its price. A comprehensive cost-benefit analysis is imperative.

  • For High-Volume, Cost-Sensitive Applications (e.g., standard polyurethane foams): Established, highly active catalysts like DMEA often present the best economic case due to their low purchase price and fast reaction times, despite potential safety and handling drawbacks.

  • For High-Value, Performance-Critical Applications (e.g., pharmaceuticals, specialty polymers): A more expensive, structurally optimized catalyst like a substituted morpholineethanol can be highly cost-effective. Its value lies in delivering higher purity, better selectivity, and improved process safety, which can dramatically reduce downstream costs and improve the final product's quality.

  • Recommendation: Always perform a comparative experimental analysis, such as the protocol outlined above, using your specific reaction system. The quantitative data from such a study, when combined with the total cost framework, will empower you to select the truly optimal catalyst, balancing performance, safety, and overall cost-effectiveness.

References

  • Sabtech. (2024, November 30). Types and Catalytic Activity of Tertiary Amine Catalysts.
  • BDMAEE. (2025, April 30). tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications.
  • MDPI. (2025, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines.
  • Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Green View Technology and Development Co., Ltd. (2022, May 25). Reaction principle of tertiary amine catalyst.
  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine.
  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • BenchChem. (2025). Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols.
  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%.
  • Simson Pharma Limited. (n.d.). 4-Morpholineethanol | CAS No- 622-40-2.
  • PubChem. (n.d.). 2-Morpholinoethanol | C6H13NO2 | CID 61163.
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • Worldwide Life Sciences. (n.d.). 4-(2-Hydroxyethyl)morpholine, 100g.
  • Reddit. (2021, May 31). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF?. r/Chempros.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Fisher Scientific. (n.d.). eMolecules​ 2,5-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride hydrate.
  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications.
  • ChemicalBook. (n.d.). Morpholine price, buy Morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • MORFOLİN. (n.d.). MORPHOLINE (MORFOLİN).
  • BenchChem. (2025, December). A Comparative Guide to the Cost-Effectiveness of Sitagliptin Synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Morpholineethanol and its Derivatives

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Morpholineethanol and its substituted derivatives, such as 4-Morpholineethanol, 2,5-dimethyl-. This guidance is intended for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Morpholineethanol and its substituted derivatives, such as 4-Morpholineethanol, 2,5-dimethyl-. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these chemical compounds in a laboratory setting, adhering to the principles of environmental responsibility and regulatory compliance.

Understanding the Chemical Profile and Associated Hazards

4-Morpholineethanol (also known as N-(2-Hydroxyethyl)morpholine) is a substituted morpholine used in various industrial and research applications.[1][2][3][4] Like many morpholine derivatives, it is essential to handle this compound with a clear understanding of its potential hazards.

Based on available Safety Data Sheets (SDS) for 4-Morpholineethanol, the primary hazards include:

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[5]

  • Toxicity: While data on the specific dimethyl derivative is limited, the parent compound, morpholine, is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[6][7][8][9][10] It can cause severe skin burns and eye damage.[7][8][9][10]

Key Chemical and Physical Properties of 4-Morpholineethanol:

PropertyValueSource
CAS Number 622-40-2[2][3][4]
Molecular Formula C6H13NO2[2][3][4][5]
Molecular Weight 131.17 g/mol [2][4][5]
Boiling Point 223 °C[3]
Melting Point -1.6 °C[3]
Density 1.0742 g/cm³ at 20 °C[3]
Autoignition Temperature 205 °C / 401 °F[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Morpholineethanol, 2,5-dimethyl- is a critical aspect of laboratory safety and environmental compliance. The following workflow provides a systematic approach to managing this chemical waste.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_labeling_storage Containerization & Storage cluster_disposal Final Disposal A Identify Waste Stream (Unused reagent, contaminated labware, reaction mixtures) B Segregate from Incompatible Wastes (e.g., strong acids, oxidizing agents) A->B Prevent reactions C Collect in a Designated, Chemically Compatible Container B->C D Securely Seal Container C->D E Label Container Accurately ('Hazardous Waste', chemical name, hazards, date) D->E Ensure clarity F Store in a Ventilated, Secure Secondary Containment Area E->F Maintain safety G Contact Institutional EHS Office to Schedule Pickup F->G Initiate disposal H Complete Hazardous Waste Manifest/Documentation G->H I Transfer to Licensed Hazardous Waste Contractor H->I Regulatory compliance

Caption: Disposal workflow for 4-Morpholineethanol, 2,5-dimethyl-.

Part 1: Waste Segregation and Collection

The principle of causality here is to prevent accidental chemical reactions within waste containers, which could lead to the generation of heat, gas, or more hazardous substances.

Protocol:

  • Identify Waste Streams: All materials contaminated with 4-Morpholineethanol, 2,5-dimethyl- must be considered hazardous waste. This includes:

    • Unused or expired reagent.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., pipettes, vials, flasks).

    • Reaction mixtures and solutions containing the compound.

  • Segregate at the Source: Collect waste containing 4-Morpholineethanol, 2,5-dimethyl- separately from other waste streams.[11] It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents or strong acids.[1][5]

Part 2: Container Selection and Labeling

The choice of container and proper labeling are self-validating systems that ensure the waste is clearly identified, preventing mismanagement and ensuring it is handled appropriately by all personnel, including your institution's Environmental Health and Safety (EHS) team and the final disposal contractor.

Protocol:

  • Container Selection: Use a dedicated, chemically compatible waste container with a secure, tight-fitting lid to prevent the escape of vapors.[12] High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.

  • Accurate Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "4-Morpholineethanol, 2,5-dimethyl-".[12]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[12]

    • The accumulation start date.[12]

    • Your name, laboratory, and contact information.[12]

Part 3: Safe Storage

Proper storage minimizes the risk of spills, exposure to personnel, and release into the environment.

Protocol:

  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area.[12] This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.

  • Control of Ignition Sources: Keep the storage area away from heat, sparks, open flames, and other potential ignition sources.[13][14] Although 4-Morpholineethanol has a relatively high autoignition temperature, its parent compound, morpholine, is a flammable liquid.[5][6][7][8] Therefore, it is prudent to handle its derivatives with similar precautions.

Part 4: Arranging for Final Disposal

Disposal of 4-Morpholineethanol, 2,5-dimethyl- must be conducted in accordance with local, state, and federal regulations.[13] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15]

Protocol:

  • Contact EHS: Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][14] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[12]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.[12] This documentation, often called a hazardous waste manifest, tracks the waste from your laboratory to its final disposal site.

  • Handover: Transfer the sealed and labeled waste container to the authorized hazardous waste personnel upon their arrival.[12]

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

For Small Spills (contained within a chemical fume hood):

  • Alert Personnel: Immediately inform others in the vicinity.[12]

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.[1][5][16]

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into your designated hazardous waste container.[1][12]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.[12]

For Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.[12]

  • Alert EHS: Contact your institution's EHS or emergency response team for assistance.

  • Restrict Access: Prevent entry to the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

References

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. (n.d.). Benchchem.
  • Morpholine Safety Data Sheet. (2014, May 13). The Lab Depot.
  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.
  • Morpholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Morpholine. (n.d.). Solvents & Petroleum Service, Inc.
  • Morpholine (HSG 92, 1995). (1995). Inchem.org.
  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Riverside.
  • Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). (n.d.). Cheméo.
  • 4-Morpholineethanol. (n.d.). CAS Common Chemistry.
  • Safety Data Sheet: N-(2-Hydroxyethyl)morpholine. (2025, December 22). Fisher Scientific.
  • Morpholine Safety Data Sheet. (n.d.). North Metal and Chemical Company.
  • Modification of the Significant New Uses of 2-Propen-1-one, 1-(4-morpholinyl). (2011, May 13). Federal Register.
  • 4-Morpholineethanol. (n.d.). NIST WebBook.
  • Morpholine - Safety D
  • Morpholine. (n.d.). In Wikipedia.
  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
  • Safety data sheet: morpholine. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Safety data sheet: Morpholine. (n.d.). Carl ROTH.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9). HUB.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2026, January 8). US EPA.

Sources

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Morpholineethanol

As researchers and scientists, our commitment to discovery is paralleled by our duty to maintain a safe laboratory environment. The handling of any chemical requires a foundational understanding of its risks and the corr...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our duty to maintain a safe laboratory environment. The handling of any chemical requires a foundational understanding of its risks and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the safe handling of 4-Morpholineethanol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The "why" behind each recommendation is as critical as the "what," ensuring that these protocols become an intuitive and self-validating part of your workflow.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the inherent risks of 4-Morpholineethanol is the first step in establishing a robust safety plan. It is a combustible liquid that poses significant health hazards upon contact or exposure.[4][5][6][7] The primary dangers are its effects on the skin, eyes, and respiratory system.

Key Physicochemical and Hazard Data

PropertyValue / ClassificationSignificance for SafetySource(s)
Chemical Formula C₆H₁₃NO₂-[2][3]
CAS Number 622-40-2Unique identifier for the parent compound.[1][2][3]
Physical State LiquidPotential for splashing and vapor generation.[6]
Boiling Point ~227 °C (441 °F)Heating increases vaporization, elevating inhalation risk.[1]
Density ~1.074 g/mL at 20°CHeavier than water.[1]
Flash Point ~98 °C (208 °F)Classified as a combustible liquid; requires storage away from ignition sources.[5]
Hazards Serious Eye Damage/Irritation: Causes severe eye irritation and potentially serious damage.[4][6][8][9] Skin Corrosion/Irritation: Causes skin irritation or severe burns.[4][6][7][8] Acute Toxicity (Oral, Inhalation): Harmful if swallowed and may cause respiratory irritation if inhaled.[4][6][8]Direct contact can cause immediate and severe injury. Engineering controls and PPE are non-negotiable.[4][6][7][8][9]

Core PPE Protocols: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental conditions. The following protocols are based on a risk assessment of the hazards identified above.

Eye and Face Protection

Due to its classification as a severe eye irritant, robust eye protection is mandatory.[4][9]

  • Minimum Requirement: Chemical splash-resistant safety goggles with side protection, compliant with standards such as OSHA 29 CFR 1910.133 or EU EN166, must be worn at all times when handling the liquid.[8]

  • High-Risk Operations: During procedures with a high potential for splashing (e.g., transferring large volumes, heating, or working under pressure), a full-face shield must be worn in addition to safety goggles.[8][10] This provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

The skin is a primary route of exposure, and 4-Morpholineethanol can cause irritation or burns.[7][8]

  • Glove Selection: Chemical-resistant, impervious gloves are required.[9][11] While specific breakthrough times can vary by manufacturer, nitrile gloves are a common and effective choice for splash protection.[9] Always check the manufacturer's compatibility data for the specific glove you are using.

  • Best Practices: Never wear compromised gloves. Inspect for tears or pinholes before each use. If contact occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly. Contaminated work clothing should not be allowed out of the workplace.[8]

Body Protection
  • Standard Use: A properly fastened, long-sleeved laboratory coat is the minimum requirement to protect against incidental contact and small splashes.[8]

  • Task-Specific Apparel: For tasks involving larger quantities or a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[10][11] Protective clothing should be selected based on the specific hazards present in the workplace.[8]

Respiratory Protection
  • Under Normal Conditions: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or within a certified chemical fume hood.[4][6][8]

  • When Required: A respirator is necessary if you are working in an area with inadequate ventilation, or if the process generates vapors or mists (e.g., heating, sonicating, or aerosolizing).[10][11] In such cases, a respirator with an appropriate filter (e.g., type ABEK, as per EN14387) must be used as part of a comprehensive respiratory protection program that complies with OSHA's 29 CFR 1910.134 standard.[10]

PPE Selection Matrix

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Pipetting (mL scale) Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot required with local exhaust ventilation (fume hood).
Solution Preparation (up to 1L) Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot required in a fume hood.
Bulk Transfer (>1L) / Heating Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat & Chemical ApronRequired if not in a fume hood or if vapors are likely.
Spill Cleanup Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsAir-purifying respirator with appropriate cartridges.

Operational Workflow: From Preparation to Cleanup

A methodical approach to the entire experimental process is essential for safety.

Experimental Workflow: Safe Handling of 4-Morpholineethanol

The following diagram illustrates the critical checkpoints in a standard laboratory workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_risk Review SDS & Conduct Risk Assessment prep_ppe Select & Inspect PPE (per task) prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_don Don PPE Correctly prep_setup->handle_don handle_chem Handle Chemical (e.g., Weigh, Mix) handle_don->handle_chem cleanup_waste Segregate Waste (Liquid, Solid PPE) handle_chem->cleanup_waste cleanup_decon Decontaminate Glassware & Work Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.